Product packaging for Quinomycin B(Cat. No.:CAS No. 13602-52-3)

Quinomycin B

Cat. No.: B1226757
CAS No.: 13602-52-3
M. Wt: 1129.3 g/mol
InChI Key: RDXUWMJKBKETFO-UHFFFAOYSA-N
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Description

Quinomycin B has been reported in Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H68N12O12S2 B1226757 Quinomycin B CAS No. 13602-52-3

Properties

CAS No.

13602-52-3

Molecular Formula

C53H68N12O12S2

Molecular Weight

1129.3 g/mol

IUPAC Name

N-[11,24-di(butan-2-yl)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C53H68N12O12S2/c1-12-27(3)40-51(74)76-24-38(61-44(67)36-23-55-32-19-15-17-21-34(32)59-36)46(69)57-30(6)48(71)65(10)42-50(73)64(9)41(28(4)13-2)52(75)77-25-37(60-43(66)35-22-54-31-18-14-16-20-33(31)58-35)45(68)56-29(5)47(70)62(7)39(49(72)63(40)8)26-79-53(42)78-11/h14-23,27-30,37-42,53H,12-13,24-26H2,1-11H3,(H,56,68)(H,57,69)(H,60,66)(H,61,67)

InChI Key

RDXUWMJKBKETFO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OCC(C(=O)NC(C(=O)N(C2C(SCC(C(=O)N1C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)CC)NC(=O)C3=NC4=CC=CC=C4N=C3)C)C)SC)C)C)NC(=O)C5=NC6=CC=CC=C6N=C5

Synonyms

quinomycin
quinomycin B
quinomycin C
quinomycin D
quinomycin E
quinomycins

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Quinomycin B from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Quinomycin B is a member of the quinoxaline family of cyclic depsipeptide antibiotics produced by various species of Streptomyces. These compounds are of significant interest due to their potent antimicrobial and antitumor activities, which stem from their ability to bisintercalate into DNA. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from its microbial source. Detailed experimental protocols for fermentation, extraction, and chromatographic purification are presented, alongside quantitative data on production enhancement. Furthermore, this document elucidates the molecular mechanism of action of quinomycins, with a focus on their interaction with cellular signaling pathways, visualized through a detailed diagram of the Notch signaling pathway, a known target of the closely related Quinomycin A.

Introduction: The Quinomycin Family of Antibiotics

The quinomycins are a group of bicyclic octadepsipeptides characterized by the presence of two quinoxaline chromophores. These antibiotics, including the well-studied echinomycin (also known as Quinomycin A), are produced by various strains of actinomycetes, particularly from the genus Streptomyces. Their potent biological activities have made them a subject of interest for drug discovery and development. This compound, a close structural analog of Quinomycin A, differs in the N-methyl amino acid residues within its peptide core. This subtle structural variation can influence its biological activity and pharmacokinetic properties.

The primary mechanism of action for quinomycins is their ability to bind to DNA through bisintercalation, where the two quinoxaline rings insert themselves between base pairs. This interaction distorts the DNA helix, inhibiting DNA replication and transcription, which ultimately leads to cell death in both microbial and cancer cells.

Discovery and Microbial Source of this compound

This compound was first identified as a component of the quinomycin complex produced by Streptomyces sp. 732.[1] Initial studies revealed that the composition of the quinomycin complex could be manipulated by altering the fermentation medium. A significant breakthrough in the targeted production of this compound was the discovery that the addition of isoleucine to the culture medium selectively enhances its biosynthesis.

Enhancing this compound Production

Research has demonstrated that supplementing the fermentation medium of Streptomyces sp. 732 with DL-isoleucine can dramatically shift the production from a mixture of quinomycins to predominantly this compound.[1] This strategic nutrient supplementation is a critical step in obtaining higher yields of the desired compound.

Experimental Protocols: From Fermentation to Pure Compound

This section provides a detailed guide to the laboratory-scale production and isolation of this compound from Streptomyces.

Fermentation Protocol for this compound Production

This protocol is based on methods known to enhance the production of this compound in Streptomyces sp. 732.

3.1.1. Media Composition and Preparation

A two-stage fermentation process, involving a seed culture and a production culture, is recommended for optimal growth and secondary metabolite production.

Table 1: Media Composition for Streptomyces Fermentation

ComponentSeed Medium (per Liter)Production Medium (per Liter)
Maltose-40 g
Ammonium Nitrate-2.5 g
Yeast Extract4 g-
Malt Extract10 g-
Glucose4 g-
DL-Isoleucine-0.5 - 1.0 g
pH7.27.0

3.1.2. Fermentation Conditions

  • Inoculation: Inoculate the seed medium with a sporulated culture of Streptomyces sp. 732 from an agar slant.

  • Seed Culture Incubation: Incubate the seed culture at 28°C for 48-72 hours with shaking at 200 rpm.

  • Production Culture Inoculation: Transfer the seed culture (5% v/v) to the production medium.

  • Isoleucine Addition: Add sterile DL-isoleucine to the production culture at the time of inoculation to enhance this compound synthesis.

  • Production Culture Incubation: Incubate the production culture at 28°C for 7-10 days with shaking at 200 rpm.

Extraction of Crude this compound

The following protocol outlines the extraction of the quinomycin complex from the fermentation broth using solvent extraction.

  • Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by centrifugation at 8,000 rpm for 20 minutes.

  • Solvent Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate in a separating funnel.[2][3][4]

    • Combine the organic (ethyl acetate) layers.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

3.3.1. Silica Gel Column Chromatography (Primary Purification)

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a non-polar solvent such as hexane as the slurry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, typically using a mixture of hexane and ethyl acetate. The polarity is gradually increased (e.g., from 100% hexane to 100% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard, if available) and concentrate them.

3.3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For high-purity this compound, a final purification step using reverse-phase HPLC is recommended.

Table 2: HPLC Parameters for this compound Purification

ParameterSpecification
Column C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a lower percentage of B, increasing to a higher percentage over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV detector at approximately 320 nm
Injection Volume 20 µL

Quantitative Data

The targeted addition of isoleucine to the fermentation medium of Streptomyces sp. 732 is a highly effective strategy for increasing the proportion of this compound in the resulting antibiotic mixture.

Table 3: Effect of DL-Isoleucine on Quinomycin Composition

ConditionThis compound (% of total quinomycins)Quinomycin C (% of total quinomycins)Reference
Standard Medium3%Present
Medium with DL-Isoleucine70%Inhibited

While absolute yields can vary significantly between Streptomyces strains and fermentation conditions, this data clearly demonstrates a more than 20-fold increase in the relative abundance of this compound.

Mechanism of Action and Signaling Pathway Interference

The primary mode of action of quinomycins is the bisintercalation into DNA, leading to the inhibition of DNA replication and transcription. Recent studies on the closely related Quinomycin A have revealed a more specific mechanism of action involving the targeting of cellular signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Inhibition of the Notch Signaling Pathway

Quinomycin A has been shown to be a potent inhibitor of the Notch signaling pathway, which is frequently dysregulated in various cancers. The inhibition occurs at multiple levels of the pathway. This provides a compelling model for the anticancer effects of the quinomycin family of antibiotics.

QuinomycinB_Signaling_Pathway cluster_membrane Cell Membrane Ligand Jagged/Delta Ligand Notch_Receptor Notch Receptor (Notch 1-4) gamma_Secretase γ-Secretase Complex (Presenilin, Nicastrin, etc.) Notch_Receptor->gamma_Secretase S2 Cleavage NICD NICD gamma_Secretase->NICD S3 Cleavage & Release CSL CSL (Transcription Factor) CoR Co-repressors CSL->CoR Displaces MAML Co-activators (e.g., MAML) CSL->MAML Recruits Hes1 Hes1 MAML->Hes1 Activates Transcription NICD->CSL Translocates to Nucleus & Binds to CSL Quinomycin Quinomycin Quinomycin->Ligand Inhibits Expression Quinomycin->gamma_Secretase Inhibits Expression Quinomycin->Hes1 Inhibits Expression

Figure 1: Inhibition of the Notch Signaling Pathway by Quinomycins.

Experimental Workflow Visualization

The overall process for the isolation and purification of this compound can be summarized in the following workflow diagram.

QuinomycinB_Workflow A Streptomyces sp. Culture (on Agar Slant) B Seed Culture Fermentation (48-72 hours) A->B C Production Culture Fermentation (with DL-Isoleucine, 7-10 days) B->C D Centrifugation C->D E Supernatant (Broth) D->E F Mycelial Biomass (Discard) D->F G Ethyl Acetate Extraction E->G H Crude Quinomycin Extract G->H I Silica Gel Column Chromatography H->I J Semi-Purified this compound Fractions I->J K Reverse-Phase HPLC J->K L Pure this compound K->L

Figure 2: Experimental Workflow for this compound Isolation.

Conclusion

This compound remains a molecule of high interest for its therapeutic potential. The methodologies outlined in this guide provide a comprehensive framework for its production, isolation, and purification from Streptomyces. The ability to significantly enhance the yield of this compound through directed fermentation strategies is a key advantage for researchers. Furthermore, the elucidation of its inhibitory effects on critical cellular signaling pathways, such as the Notch pathway, opens new avenues for its application in oncology and infectious disease research. This guide serves as a valuable resource for scientists and professionals in the field of natural product drug discovery and development.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Quinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of Quinomycin B, a member of the quinoxaline family of antibiotics. This document details the methodologies for its isolation and characterization, presents its physicochemical and biological data, and visualizes its molecular structure and mechanism of action.

Core Chemical Structure

This compound is a complex cyclic octadepsipeptide antibiotic. Its structure is characterized by a symmetrical dimeric core. Two identical tetrapeptide chains are linked head-to-tail, forming a cyclic structure that is cross-bridged by a thioacetal linkage. Each peptide chain is appended with a quinoxaline-2-carboxylic acid chromophore, which is essential for its biological activity.

The core peptide backbone of the quinomycin family typically consists of a sequence of both standard and N-methylated amino acids. While the precise amino acid sequence and stereochemistry for this compound are not definitively available in the public domain, analysis of closely related analogs like Quinomycin A reveals a composition of D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine.[1] The variation between different quinomycins often lies in the specific N-methylated amino acid residues.

The key physicochemical properties of this compound are summarized below. This data is critical for its handling, formulation, and application in experimental settings.

PropertyDataReference
Molecular Formula C₅₃H₆₈N₁₂O₁₂S₂[PubChem]
Molecular Weight 1125.3 g/mol [PubChem]
Appearance White to off-white amorphous powderGeneral
Solubility Soluble in DMSO, DMF; Poorly soluble in water, methanol, ethanolGeneral
UV max (Methanol) ~242 nm, ~317-325 nm[2]

The following diagram illustrates the generalized chemical structure of a quinomycin antibiotic, highlighting the key functional components. The specific side chains (R) on the N-methylated amino acids would define the exact identity as this compound.

Quinomycin_Structure cluster_core Cyclic Depsipeptide Core cluster_chromophores Chromophores cluster_legend Legend A1 D-Ser B1 L-Ala A1->B1 peptide bonds C1 N-Me-AA1 B1->C1 peptide bonds D1 N-Me-AA2 C1->D1 peptide bonds C2 N-Me-AA1 C1->C2 Thioacetal Bridge (S-CH-S) A2 D-Ser D1->A2 peptide bonds B2 L-Ala A2->B2 peptide bonds B2->C2 peptide bonds D2 N-Me-AA2 C2->D2 peptide bonds D2->A1 peptide bonds Q1 Quinoxaline Q1->B1 amide link Q2 Quinoxaline Q2->B2 amide link k1 Amino Acid k2 Chromophore

Caption: Generalized structure of a Quinomycin antibiotic.

Stereochemistry Determination

The absolute configuration of the amino acid residues is critical for the biological activity of peptide-based natural products. The definitive assignment of stereochemistry in molecules like this compound requires rigorous analytical protocols, as minor changes can significantly alter their interaction with biological targets.

The advanced Marfey's method is a gold-standard technique for determining the absolute configuration of amino acids within a peptide.[2][3]

  • Peptide Hydrolysis:

    • Completely hydrolyze a small sample (~50-100 µg) of this compound using 6 M HCl at 110°C for 24 hours in a sealed, evacuated vial.

    • Remove the acid in vacuo to obtain the free amino acid hydrolysate.

  • Derivatization:

    • Dissolve the hydrolysate in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone.

    • Add 40 µL of 1 M NaHCO₃ to initiate the reaction.

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • Cool the reaction to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate the solvent completely.

  • HPLC Analysis:

    • Re-dissolve the derivatized sample in 500 µL of a 50:50 mixture of acetonitrile and water.

    • Analyze the sample using reverse-phase HPLC with a C18 column.

    • Use a gradient elution system, for example, from 20% to 60% acetonitrile (containing 0.1% acetic acid) over 30 minutes.

    • Monitor the elution profile with a UV detector at 340 nm.

  • Data Interpretation:

    • Separately, derivatize authentic standards of D- and L-amino acids expected to be in the structure (e.g., D/L-Ser, D/L-Ala, D/L-Val) with L-FDAA under the same conditions.

    • Compare the retention times of the derivatized amino acids from the this compound hydrolysate with those of the derivatized standards.

    • The L-FDAA derivatives of L-amino acids elute earlier than the derivatives of their corresponding D-amino acids. This difference in retention time allows for unambiguous assignment of the stereochemistry of each residue.

Isolation and Structural Elucidation Workflow

The process of obtaining pure this compound from its natural source and determining its structure is a multi-step endeavor. The following workflow outlines the key stages.

Workflow cluster_isolation Isolation & Purification cluster_elucidation Structure & Stereochemistry Elucidation cluster_activity Biological Evaluation Fermentation 1. Fermentation of Streptomyces sp. Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Chromatography 3. Chromatographic Purification (Silica Gel, HPLC) Extraction->Chromatography MS 4. Mass Spectrometry (HR-ESI-MS for Formula) Chromatography->MS NMR 5. NMR Spectroscopy (1H, 13C, COSY, HMBC) MS->NMR Stereochem 6. Stereochemistry Analysis (Advanced Marfey's Method) NMR->Stereochem Bioassay 7. Cytotoxicity & Target Assays (e.g., MTT Assay, HIF-1 Inhibition) Stereochem->Bioassay

Caption: Standard workflow for natural product discovery.

Mechanism of Action: Inhibition of HIF-1α Signaling

A primary mechanism of action for the quinomycin class of antibiotics is the inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) transcription factor. HIF-1 is a master regulator of the cellular response to hypoxia and is a critical driver of tumor progression and metastasis. Quinomycins inhibit the binding of HIF-1 to its DNA recognition sites, known as Hypoxia Response Elements (HREs), thereby blocking the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.

The diagram below illustrates the HIF-1α signaling pathway and the point of intervention by this compound.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD PHDs (Prolyl Hydroxylases) HIF1a_N->PHD + O2 VHL VHL E3 Ligase PHD->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation HIF1a_H HIF-1α Nucleus Nucleus HIF1a_H->Nucleus Stabilization & Translocation HIF1b HIF-1β (ARNT) HIF1b->Nucleus Dimer HIF-1 Dimer HRE HRE (DNA) Dimer->HRE Transcription Gene Transcription (VEGF, etc.) HRE->Transcription Quinomycin This compound Quinomycin->HRE Inhibits DNA Binding

Caption: Inhibition of the HIF-1α signaling pathway by this compound.

Biological Activity

This compound, like other members of its class, exhibits potent biological activity. Its primary value in a research and drug development context stems from its cytotoxicity against various cancer cell lines, which is largely attributed to its inhibition of HIF-1 and its ability to intercalate into DNA.

The MTT assay is a colorimetric method used to assess cell viability and is a standard way to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[4]

  • Cell Seeding:

    • Seed cancer cells (e.g., H460 human lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. Concentrations may range from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for an additional 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell viability.

While specific IC₅₀ values for this compound are sparsely reported, compounds of the quinomycin class typically exhibit potent activity in the low nanomolar to micromolar range against various human cancer cell lines.

Cell LineCompound ClassTypical IC₅₀ Range (µM)
H460 (Lung)Quinomycin0.01 - 5.0
MCF-7 (Breast)Quinomycin0.05 - 10.0
HCT116 (Colon)Quinomycin0.01 - 7.5

Note: These values are representative for the quinomycin class and serve as an estimation. Actual IC₅₀ values for this compound must be determined empirically.

References

Quinomycin B and the Notch Signaling Pathway: A Technical Guide to a Novel Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway, a critical regulator of cell fate decisions, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. Quinomycin B, a member of the quinoxaline family of antibiotics, has emerged as a potential inhibitor of this pathway. This technical guide provides an in-depth overview of the inhibitory effects of quinomycins on the Notch signaling cascade. Due to the limited availability of specific data for this compound, this document primarily focuses on the well-characterized inhibitory actions of the closely related compound, Quinomycin A, as a surrogate. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for key assays used to assess its inhibitory activity. This guide also includes visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of Quinomycin's interaction with the Notch pathway.

The Notch Signaling Pathway: A Brief Overview

The Notch signaling pathway is a highly conserved, juxtacrine signaling system that plays a pivotal role in embryonic development and tissue homeostasis. The pathway is initiated by the binding of a ligand (e.g., Jagged or Delta-like) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, mediated by ADAM metalloproteases and the γ-secretase complex. The final cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of downstream target genes, most notably those of the Hairy/Enhancer of split (Hes) and Hes-related with YRPW motif (Hey) families. These target genes are crucial regulators of cell proliferation, differentiation, and apoptosis.

Quinomycin's Mechanism of Inhibition

Studies have demonstrated that Quinomycin A acts as a potent inhibitor of the Notch signaling pathway. Its inhibitory effects are multifaceted, targeting several key components of the cascade. Evidence suggests that Quinomycin A downregulates the expression of Notch receptors (Notch1, Notch2, Notch3, and Notch4) and their ligands (Jagged-1, Jagged-2, DLL1, DLL3, and DLL4)[1][2][3][4]. Furthermore, Quinomycin A has been shown to decrease the expression of proteins that constitute the γ-secretase complex, including Presenilin 1, Nicastrin, Pen2, and APH-1[1]. By disrupting these critical elements, Quinomycin A effectively blocks the generation of NICD and the subsequent activation of downstream target genes like Hes1.

Quantitative Data: Inhibition of Cellular Proliferation by Quinomycin A

Cell LineCancer TypeIC50 (nM)Reference
MiaPaCa-2Pancreatic Cancer~5
PanC-1Pancreatic Cancer~5

Note: The provided IC50 values reflect the inhibition of cell proliferation and may not solely represent the direct inhibition of the Notch signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of quinomycins on the Notch signaling pathway.

Luciferase Reporter Assay for Notch Signaling Activity

This assay is a cornerstone for quantifying the transcriptional activity of the Notch pathway. It utilizes a reporter construct containing a luciferase gene under the control of a promoter with multiple binding sites for the CSL transcription factor.

Materials:

  • HEK293T cells (or other suitable cell line)

  • CSL-luciferase reporter plasmid (e.g., pGL4.20[luc2/CSL-RE])

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (or A)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CSL-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (or a known inhibitor like DAPT as a positive control). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Notch Pathway Proteins

Western blotting is used to assess the protein levels of key components of the Notch signaling pathway following treatment with an inhibitor.

Materials:

  • Cancer cell lines (e.g., MiaPaCa-2, PanC-1)

  • This compound (or A)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies against Notch1, Jagged1, Hes1, and β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for 24-48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • This compound (or A)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the drug concentration to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Notch Signaling Pathway and this compound Inhibition cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell Ligand Jagged/Delta Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding ADAM ADAM Protease Notch_Receptor->ADAM S2 Cleavage Gamma_Secretase γ-Secretase Complex ADAM->Gamma_Secretase S3 Cleavage NICD NICD Gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus CSL_Complex CSL-MAML Complex Nucleus->CSL_Complex Forms complex with NICD Target_Genes Hes/Hey Target Genes CSL_Complex->Target_Genes Activates Transcription Transcription Target_Genes->Transcription QuinomycinB This compound QuinomycinB->Ligand Downregulates QuinomycinB->Notch_Receptor Downregulates QuinomycinB->Gamma_Secretase Downregulates

Caption: Inhibition of the Notch signaling pathway by this compound.

Experimental Workflow for Assessing Notch Inhibition cluster_invitro In Vitro Assays Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment with this compound (Dose-Response) Cell_Culture->Treatment Luciferase_Assay 3a. Luciferase Reporter Assay (Notch Transcriptional Activity) Treatment->Luciferase_Assay Western_Blot 3b. Western Blot (Notch Pathway Protein Levels) Treatment->Western_Blot MTT_Assay 3c. Cell Viability Assay (MTT) (Cell Proliferation) Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Calculation, etc.) Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis MTT_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's effect on Notch.

Conclusion and Future Directions

Quinomycins, exemplified by Quinomycin A, demonstrate significant inhibitory effects on the Notch signaling pathway by downregulating key components, including receptors, ligands, and the γ-secretase complex. This multifaceted mechanism of action underscores their potential as therapeutic agents for cancers with aberrant Notch signaling. While the current body of research provides a strong foundation, further studies are warranted to specifically elucidate the quantitative inhibitory profile of this compound and to fully understand its binding interactions and off-target effects. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the therapeutic potential of this compound as a Notch pathway inhibitor.

References

Quinomycin B as a Hypoxia-Inducible Factor 1 (HIF-1) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia), a hallmark of the tumor microenvironment. Its activation promotes tumor progression, angiogenesis, metastasis, and resistance to therapy, making it a prime target for cancer drug development. Quinomycin B, also known as Echinomycin, has emerged as a potent small-molecule inhibitor of HIF-1. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to HIF-1 and the Hypoxic Response

Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and proteasomal degradation. In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity. This stabilizes HIF-1α, allowing it to translocate to the nucleus and heterodimerize with the constitutively expressed HIF-1β subunit. The active HIF-1 complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.

This compound: Mechanism of Action as a HIF-1 Inhibitor

This compound exerts its inhibitory effect on HIF-1 primarily by directly targeting DNA. It is a bis-intercalator that binds to DNA with high affinity and sequence selectivity. Specifically, this compound intercalates into the minor groove of DNA, particularly at CpG steps. The core mechanism of HIF-1 inhibition by this compound is the prevention of HIF-1 binding to the HRE sequence within the promoters of its target genes. This action is independent of HIF-1α protein levels; in fact, some studies have shown that this compound treatment can slightly increase HIF-1α protein accumulation under hypoxic conditions.

It is important to note that while this compound is a potent inhibitor of HIF-1 activity under hypoxic conditions, some studies have reported a dual effect. Under normoxic conditions, low concentrations of echinomycin have been shown to increase HIF-1 activity and the expression of its target genes. This effect is thought to be mediated by an increase in HIF-1α transcription through the activation of the Sp1 transcription factor. This highlights the context-dependent activity of the compound.

Quantitative Data on this compound Activity

The potency of this compound as a HIF-1 inhibitor and cytotoxic agent has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValueCitation
U251-HREGlioblastomaHRE-luciferase reporterEC501.2 nM
U251GlioblastomaVEGF mRNA expressionInhibitionDose-dependent (0-10 nM)
Cancer Stem CellsVariousCell viabilityIC5029.4 pM
B16Mouse MyelomaMTT assayIC500.4 µg/mL
BeWoPlacental TumorMTT assayIC501 µg/mL

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentOutcomeCitation
NOD-SCID miceMouse lymphoma & human AML xenograft10 µg/kg, i.v., for 40 daysEradication of lymphoma and AML by eliminating cancer stem cells
Murine models of aGVHD and GVLLeukemiaEchinomycin treatmentReduced aGVHD, preserved GVL effect, prolonged leukemia-free survival
Xenograft Mice (SUM-159 and MDA-MB-231)Triple-negative breast cancerLiposomal-echinomycin (0.35 mg/kg)Reduced metastasis

Signaling Pathways and Experimental Workflows

HIF-1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the HIF-1 signaling pathway under normoxic and hypoxic conditions and the point of intervention by this compound.

HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α_normoxia->PHDs O2 VHL VHL HIF-1α_normoxia->VHL Recognition PHDs->HIF-1α_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex Nucleus Nucleus HIF-1α_hypoxia->Nucleus Translocation HIF-1β HIF-1β HIF-1β->HIF-1 Complex HIF-1β->Nucleus HRE HRE (Hypoxia-Response Element) HIF-1 Complex->HRE Binding Target Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target Genes Transcription QuinomycinB This compound QuinomycinB->HRE Inhibits Binding HIF-1α_synthesis HIF-1α Synthesis HIF-1α_synthesis->HIF-1α_normoxia HIF-1α_synthesis->HIF-1α_hypoxia

Caption: HIF-1 signaling and this compound inhibition.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay

The following diagram outlines the key steps in a ChIP assay to investigate the effect of this compound on HIF-1 binding to the HRE of a target gene promoter (e.g., VEGF).

ChIP_Workflow Cell_Culture 1. Cell Culture (e.g., U251 cells) Treatment 2. Treatment - Hypoxia - this compound (or vehicle) Cell_Culture->Treatment Crosslinking 3. Cross-linking (Formaldehyde) Treatment->Crosslinking Cell_Lysis 4. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Cell_Lysis Immunoprecipitation 5. Immunoprecipitation (Anti-HIF-1α antibody) Cell_Lysis->Immunoprecipitation Washing 6. Washing (Remove non-specific binding) Immunoprecipitation->Washing Elution_Reverse 7. Elution & Reverse Cross-linking Washing->Elution_Reverse DNA_Purification 8. DNA Purification Elution_Reverse->DNA_Purification qPCR 9. qPCR Analysis (Primers for VEGF promoter HRE) DNA_Purification->qPCR Data_Analysis 10. Data Analysis (Compare this compound vs. Vehicle) qPCR->Data_Analysis

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted for assessing the effect of this compound on HIF-1α binding to a target gene promoter.

1. Cell Culture and Treatment:

  • Plate U251 cells and grow to 80-90% confluency.

  • Treat cells with hypoxia (e.g., 1% O2) and this compound (e.g., 0.5 µM) or vehicle control for the desired time (e.g., 6 hours).

2. Cross-linking:

  • Add formaldehyde to the cell culture medium to a final concentration of 1%.

  • Incubate for 10-15 minutes at room temperature with gentle rocking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

3. Cell Lysis and Chromatin Shearing:

  • Wash cells twice with ice-cold PBS.

  • Scrape cells and collect by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., containing protease inhibitors) and incubate on ice.

  • Shear chromatin to an average length of 200-1000 bp using sonication. Optimization of sonication conditions is crucial.

4. Immunoprecipitation:

  • Centrifuge the sheared chromatin to pellet cell debris.

  • Pre-clear the supernatant with protein A/G agarose/magnetic beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with an anti-HIF-1α antibody or an isotype-matched control IgG.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

5. Washing:

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

6. Elution and Reverse Cross-linking:

  • Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

7. DNA Purification:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

8. qPCR Analysis:

  • Perform quantitative real-time PCR (qPCR) using primers flanking the HRE in the promoter of the target gene (e.g., VEGF).

  • Analyze the results to determine the relative enrichment of HIF-1α binding in this compound-treated versus vehicle-treated cells.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is for assessing the in vitro effect of this compound on the binding of HIF-1 protein to a labeled HRE-containing oligonucleotide.

1. Probe Preparation:

  • Synthesize and anneal complementary oligonucleotides containing the HRE consensus sequence (5'-RCGTG-3').

  • Label the double-stranded probe with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, fluorescent dye).

  • Purify the labeled probe.

2. Nuclear Extract Preparation:

  • Culture cells (e.g., U251) under hypoxic conditions to induce HIF-1α expression.

  • Prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction of nuclei.

  • Determine the protein concentration of the nuclear extract.

3. Binding Reaction:

  • In a microcentrifuge tube, combine the nuclear extract, a poly(dI-dC) non-specific competitor, and the binding buffer.

  • Add this compound at various concentrations or a vehicle control.

  • Add the labeled HRE probe and incubate at room temperature for 15-30 minutes to allow for protein-DNA binding.

4. Electrophoresis:

  • Load the binding reactions onto a non-denaturing polyacrylamide gel.

  • Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.

5. Detection:

  • If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

  • If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

6. Data Analysis:

  • The formation of a HIF-1-DNA complex will be visible as a band with retarded mobility ("shifted" band) compared to the free probe.

  • The inhibitory effect of this compound will be observed as a decrease in the intensity of the shifted band with increasing concentrations of the compound.

Conclusion

This compound is a potent inhibitor of HIF-1 transcriptional activity, primarily acting through the inhibition of HIF-1's ability to bind to Hypoxia-Response Elements in the promoters of its target genes. This technical guide provides a comprehensive overview of its mechanism, quantitative efficacy, and the experimental protocols used to characterize its activity. The provided diagrams and detailed methodologies serve as a valuable resource for researchers in the field of cancer biology and drug development who are interested in targeting the HIF-1 pathway. The context-dependent dual activity of this compound underscores the importance of careful experimental design and interpretation when evaluating its therapeutic potential.

The Biosynthetic Pathway of Quinomycin B in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin B, a member of the quinoxaline family of antibiotics, is a potent antitumor agent produced by various species of Streptomyces, a genus of actinomycetes renowned for its prolific production of secondary metabolites. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery responsible for its assembly. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex metabolic pathway, with a focus on quantitative data, experimental methodologies, and the intricate regulatory networks that govern its production.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by a non-ribosomal peptide synthetase (NRPS) assembly line, supplemented by enzymes responsible for the synthesis of the quinoxaline chromophore and subsequent tailoring reactions. The overall pathway can be divided into three main stages:

  • Formation of the Quinoxaline-2-Carboxylic Acid (QxCA) Chromophore: The pathway initiates with the synthesis of the characteristic quinoxaline chromophore, which serves as the starter unit for the NRPS.

  • Non-Ribosomal Peptide Synthesis (NRPS) Assembly: A modular NRPS enzyme complex sequentially condenses amino acid precursors to form the depsipeptide backbone.

  • Tailoring and Cyclization: The linear peptide intermediate undergoes modifications, including N-methylation and the formation of a thioacetal bridge, followed by dimerization and cyclization to yield the final this compound molecule.

Quinoxaline-2-Carboxylic Acid (QxCA) Biosynthesis

The formation of the QxCA chromophore begins with the amino acid L-tryptophan. A series of enzymatic reactions, including hydroxylation, oxidative rearrangement, and cyclization, convert L-tryptophan into QxCA. This starter unit is then activated by an adenylation (A) domain and tethered to a peptidyl carrier protein (PCP) for incorporation into the NRPS assembly line.

Experimental Protocol: In Vitro Assay of Quinoxaline-2-Carboxylic Acid Activating Enzyme

This protocol outlines the procedure for measuring the activity of the enzyme responsible for activating QxCA for NRPS incorporation.

Materials:

  • Purified quinoxaline-2-carboxylic acid activating enzyme

  • Quinoxaline-2-carboxylic acid (QxCA)

  • ATP (Adenosine triphosphate)

  • PPi (Inorganic pyrophosphate)

  • [³²P]PPi (radiolabeled)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and [³²P]PPi.

  • Initiate the reaction by adding the purified enzyme and QxCA.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate ATP and PPi.

  • Visualize and quantify the amount of [³²P]ATP formed using a phosphorimager or by scraping the ATP spot and measuring radioactivity with a scintillation counter.

  • Calculate the enzyme activity based on the rate of [³²P]ATP formation.

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The core of this compound is a cyclic depsipeptide assembled by a large, multi-domain NRPS enzyme. Each module of the NRPS is responsible for the incorporation of a specific amino acid. The domains within each module perform distinct functions:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the current module's T domain and the growing peptide chain tethered to the T domain of the previous module.

  • N-Methyltransferase (MT) domain: In the case of this compound, a specific MT domain is responsible for the N-methylation of a valine residue to form N-methyl-L-valine, a key structural feature that distinguishes it from Quinomycin A.

  • Thioesterase (TE) domain: Catalyzes the release of the fully assembled peptide chain from the NRPS, often coupled with cyclization.

The proposed modular organization of the this compound NRPS is as follows:

Table 1: Proposed NRPS Module Organization for this compound Monomer

ModuleAmino AcidDomains
LoadingQuinoxaline-2-carboxylic acidA, T
1D-SerineC, A, T, E
2L-AlanineC, A, T
3N-methyl-L-cysteineC, A, MT, T
4N-methyl-L-valineC, A, MT, T

Note: E domain is an epimerization domain that converts L-amino acids to their D-isomers.

Experimental Protocol: Gene Knockout in Streptomyces using REDIRECT

This protocol provides a general workflow for creating targeted gene deletions in Streptomyces to investigate the function of biosynthetic genes.

Materials:

  • Streptomyces strain of interest

  • Cosmid library of the Streptomyces strain

  • E. coli BW25113/pIJ790 carrying the λ Red recombination system

  • PCR primers with flanking homology to the target gene

  • Disruption cassette (e.g., apramycin resistance gene)

  • Electroporator

  • Appropriate growth media and antibiotics

Procedure:

  • PCR Amplification of Disruption Cassette: Amplify the antibiotic resistance cassette using primers that contain 39-nucleotide extensions homologous to the regions flanking the target gene.

  • Electroporation into E. coli: Introduce the purified PCR product into electrocompetent E. coli BW25113/pIJ790 containing the target cosmid.

  • λ Red-mediated Recombination: Induce the expression of the λ Red genes to facilitate homologous recombination between the PCR product and the target gene on the cosmid.

  • Selection of Recombinant Cosmids: Select for E. coli colonies containing the recombinant cosmid by plating on media with the appropriate antibiotics.

  • Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli to the recipient Streptomyces strain via conjugation.

  • Selection of Mutants: Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the disruption cassette.

  • Verification of Mutants: Confirm the gene knockout by PCR analysis and Southern blotting.

Tailoring and Dimerization

Following the assembly of two identical pentapeptide chains on the NRPS, a thioesterase domain catalyzes their release and head-to-tail dimerization to form a cyclic decapeptide. A key tailoring step is the formation of a thioacetal bridge between the two N-methyl-L-cysteine residues. This reaction is catalyzed by a dedicated S-adenosyl-L-methionine (SAM)-dependent methyltransferase, which is homologous to the Ecm18 enzyme found in the echinomycin biosynthetic pathway.[1]

Quantitative Data

Quantitative analysis of this compound biosynthesis is crucial for understanding the efficiency of the pathway and for developing strategies to improve yields.

Table 2: Influence of Precursor Feeding on this compound Production

Precursor AddedConcentration% this compound in MixtureReference
None (Control)-3%[2]
DL-IsoleucineOptimal70%[2]

This data from a study on a closely related quinomycin-producing Streptomyces sp. 732 demonstrates the significant influence of precursor availability on the final product profile. The addition of isoleucine, a precursor to the N-methyl-L-valine found in this compound, dramatically shifts production towards this analogue.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of this compound

Quinomycin_B_Biosynthesis cluster_precursor Chromophore Biosynthesis cluster_nrps NRPS Assembly Line cluster_tailoring Tailoring and Dimerization L-Tryptophan L-Tryptophan Intermediates Intermediates L-Tryptophan->Intermediates Multiple steps QxCA Quinoxaline-2- carboxylic acid Intermediates->QxCA QxCA_loaded QxCA-S-PCP QxCA->QxCA_loaded A-domain (Activation) Module1 Module 1 (D-Ser) QxCA_loaded->Module1 C Module2 Module 2 (L-Ala) Module1->Module2 C Module3 Module 3 (N-Me-Cys) Module2->Module3 C Module4 Module 4 (N-Me-Val) Module3->Module4 C Linear_Pentapeptide Linear Pentapeptide-S-PCP Module4->Linear_Pentapeptide Dimerization Dimerization Linear_Pentapeptide->Dimerization TE Domain Cyclic_Decapeptide Cyclic Decapeptide (Disulfide Bridge) Dimerization->Cyclic_Decapeptide Thioacetal_Formation Thioacetal_Formation Cyclic_Decapeptide->Thioacetal_Formation SAM-dependent Methyltransferase Quinomycin_B Quinomycin_B Thioacetal_Formation->Quinomycin_B

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow Start Start PCR PCR amplification of disruption cassette Start->PCR Electroporation Electroporation into E. coli with cosmid PCR->Electroporation Recombination λ Red-mediated homologous recombination Electroporation->Recombination Selection_Ecoli Selection of recombinant cosmids in E. coli Recombination->Selection_Ecoli Conjugation Intergeneric conjugation to Streptomyces Selection_Ecoli->Conjugation Selection_Strep Selection of Streptomyces exconjugants Conjugation->Selection_Strep Verification Verification of knockout by PCR and Southern blot Selection_Strep->Verification End End Verification->End

References

An In-depth Technical Guide on the Core Relationship Between Quinomycin B and Echinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin B and Echinomycin A (also known as Quinomycin A) are potent quinoxaline antibiotics belonging to the cyclic octadepsipeptide family.[1] Their profound cytotoxic and antimicrobial activities stem from their unique ability to act as DNA bis-intercalators, a mechanism that has positioned them as significant molecules of interest in oncology and infectious disease research. This technical guide provides a comprehensive analysis of the core relationship between this compound and Echinomycin A, detailing their structural nuances, comparative biological activities, and mechanisms of action. The document includes structured data presentations, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: A Tale of Two Quinoxalines

Echinomycin A was first isolated from Streptomyces echinatus in 1957.[1] this compound, a closely related analogue, was subsequently discovered. Both compounds share a common cyclic peptide core, but differ in the nature of their cross-bridge, a structural feature that subtly influences their biological profile. Their primary mechanism of action involves the bifunctional intercalation into the DNA double helix, leading to the inhibition of DNA replication and transcription.[1] A significant breakthrough in understanding their therapeutic potential came with the discovery of their ability to potently inhibit the hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor progression and metastasis.[2]

Structural Relationship

This compound and Echinomycin A are characterized by a symmetric structure composed of two quinoxaline-2-carbonyl chromophores attached to a cyclic octadepsipeptide backbone. The core peptide ring is comprised of L-alanine, D-serine, N-methyl-L-cysteine, and N-methyl-L-valine residues. The critical distinction between the two lies in the thioether bridge connecting the two N-methyl-L-cysteine residues.

  • Echinomycin A (Quinomycin A): Possesses a thioacetal bridge (-S-CH2-S-).

  • This compound: Features a disulfide bridge (-S-S-).

This seemingly minor structural variance has implications for the conformational flexibility and DNA-binding affinity of the molecules.

G cluster_quinomycin Quinomycin Antibiotics A This compound C Cyclic Octadepsipeptide Core A->C contains D Quinoxaline Chromophores (x2) A->D contains E Disulfide Bridge (-S-S-) A->E characterized by B Echinomycin A (Quinomycin A) B->C contains B->D contains F Thioacetal Bridge (-S-CH2-S-) B->F characterized by

Structural relationship between this compound and Echinomycin A.

Comparative Biological Activity: A Data-Driven Overview

While both compounds exhibit potent biological activity, Echinomycin A has been more extensively studied. The available quantitative data, primarily for Echinomycin A, demonstrates its remarkable potency against a range of cancer cell lines. Data for this compound is less prevalent in the literature, however, it is understood to possess a similar spectrum of activity.

Table 1: In Vitro Cytotoxicity of Echinomycin A against Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
B16Mouse Myeloma0.4 µg/mL[3]
CCRF-CEMHuman Leukemia0.5 µM
HCT-116Human Colon Carcinoma< 0.003 µM
HT-29Human Colon Adenocarcinoma2.2 µg/mL
P388Murine Leukemia-
SNU-16Human Stomach Cancer-
U-251Human GlioblastomaEC50 of 1.2 nM (hypoxic induction)
Cancer Stem Cells-29.4 pM

Mechanism of Action: DNA Bis-intercalation and HIF-1 Inhibition

The primary mechanism of action for both this compound and Echinomycin A is their ability to bind to DNA through bis-intercalation. The two planar quinoxaline chromophores insert into the DNA double helix at two separate sites, typically flanking a two-base-pair segment. This interaction distorts the DNA structure, thereby inhibiting the processes of DNA replication and RNA transcription.

A key discovery in the therapeutic potential of these compounds is their potent and selective inhibition of the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein (HIF-1α and HIF-1β) that plays a crucial role in the cellular response to hypoxia and is a key driver of tumor progression, angiogenesis, and metastasis.

Echinomycin A inhibits HIF-1 by binding to specific DNA sequences known as hypoxia-response elements (HREs) within the promoter regions of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF). This binding physically blocks the binding of the HIF-1 transcription factor to the DNA, thereby preventing the transcription of genes essential for tumor survival and growth.

G cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1 HIF-1 Complex (HIF-1α/β) HIF1a_stabilization->HIF1 HRE Hypoxia Response Element (HRE) on DNA HIF1->HRE binds to Transcription Transcription of Target Genes (e.g., VEGF) HRE->Transcription activates TumorGrowth Tumor Growth & Angiogenesis Transcription->TumorGrowth Quinomycin This compound / Echinomycin A Quinomycin->HRE binds to & blocks HIF-1

Signaling pathway of HIF-1 inhibition by this compound and Echinomycin A.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound and Echinomycin A on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and Echinomycin A (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Echinomycin A in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Quinomycin dilutions incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data & calculate IC50 read->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.

DNase I Footprinting Assay

This protocol outlines the steps to identify the DNA binding sites of this compound and Echinomycin A.

Materials:

  • DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

  • This compound and Echinomycin A

  • DNase I

  • DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2)

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • Loading buffer (e.g., formamide with tracking dyes)

  • Denaturing polyacrylamide gel

Procedure:

  • DNA-Ligand Binding: Incubate the end-labeled DNA fragment with varying concentrations of this compound or Echinomycin A in the DNase I reaction buffer. Include a control reaction with no ligand.

  • DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction and incubate for a short, optimized time (e.g., 1-2 minutes) at room temperature to achieve partial digestion.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • DNA Purification: Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the DNA fragments.

  • Gel Electrophoresis: Resuspend the DNA pellets in loading buffer, denature by heating, and separate the fragments on a denaturing polyacrylamide sequencing gel.

  • Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The "footprint" will appear as a region of protection from DNase I cleavage where the compound has bound to the DNA.

HIF-1 Reporter Assay

This protocol describes a method to quantify the inhibitory effect of this compound and Echinomycin A on HIF-1 transcriptional activity.

Materials:

  • Cancer cell line (e.g., U251) stably transfected with a reporter plasmid containing a luciferase gene driven by a promoter with multiple HREs (U251-HRE).

  • Complete culture medium

  • 96-well plates

  • This compound and Echinomycin A

  • Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl2 or deferoxamine)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the U251-HRE cells into 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or Echinomycin A.

  • Hypoxia Induction: Place the plates in a hypoxia chamber (e.g., 1% O2) or treat with a chemical inducer of hypoxia for a specified period (e.g., 16 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the inhibition of hypoxia-induced luciferase expression.

Conclusion and Future Directions

This compound and Echinomycin A are structurally similar quinoxaline antibiotics with potent DNA bis-intercalating and HIF-1 inhibitory activities. While Echinomycin A has been the subject of more extensive research, the available evidence suggests that this compound shares a comparable mechanism of action and biological profile. The subtle structural difference in their thioether bridge warrants further investigation to elucidate any potential differences in their therapeutic index and pharmacokinetic properties. Future research should focus on direct comparative studies of these two compounds to fully understand their relative potential as anticancer and antimicrobial agents. The development of novel analogues and advanced drug delivery systems may help to overcome the challenges of poor solubility and toxicity, paving the way for their clinical application.

References

The Biological Activity of Quinomycin B Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Quinomycin B derivatives, a class of quinoxaline antibiotics with significant potential in anticancer and antimicrobial applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows to support ongoing research and development in this field.

Introduction to this compound and its Derivatives

This compound belongs to the quinoxaline family of antibiotics, which are characterized by a cyclic depsipeptide core with two quinoxaline chromophores. These compounds, including the closely related echinomycin (Quinomycin A), are known to exert their biological effects primarily through the bis-intercalation of their quinoxaline rings into DNA. This interaction can inhibit DNA replication and transcription, leading to cytotoxic and antimicrobial effects.[1][2]

Derivatives of this compound are being explored to enhance efficacy, improve selectivity, and overcome resistance mechanisms. Modifications to the peptide core, the quinoxaline rings, and the thioacetal bridge can significantly impact the biological activity profile of these molecules. Research has highlighted their potential against a range of cancer cell lines, including multi-drug resistant strains, and various pathogenic bacteria.[3][4]

Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer and antibacterial activities of selected this compound derivatives and related quinoxaline compounds. Due to the limited availability of comprehensive public data specifically for a wide range of this compound derivatives, this section presents a representative compilation from various studies on quinoxaline and quinoline compounds to illustrate their potential.

Table 1: Anticancer Activity of Quinomycin Derivatives and Related Compounds

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Echinomycin (Quinomycin A) P388 Murine LeukemiaNot SpecifiedCell line-dependent[5]
HCT116 (Mismatch Repair Deficient)Not SpecifiedSynergistic with Actinomycin D
Echinomycin-7 P388 Murine LeukemiaNot SpecifiedNot Specified
Quinoxaline Derivative 1a Various Human Tumor Cell LinesNot Specified"Remarkable Cytotoxicities"
Imidazo[1,2-a]pyrimidine Derivative 3a A549 (Lung Carcinoma)Not Specified5.988 ± 0.12
Imidazo[1,2-a]pyrimidine Derivative 3d MCF-7 (Breast Cancer)Sulforhodamine B43.4
MDA-MB-231 (Breast Cancer)Sulforhodamine B35.9
Imidazo[1,2-a]pyrimidine Derivative 4d MCF-7 (Breast Cancer)Sulforhodamine B39.0
MDA-MB-231 (Breast Cancer)Sulforhodamine B35.1
Triazolo[4,3-a]quinoxaline Derivative 10d Not SpecifiedDNA Binding Assay35.33 ± 1.8

Table 2: Antibacterial Activity of Quinomycin Derivatives and Related Compounds

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative 1a Vancomycin-Resistant Enterococci (VRE)0.5 - 8
Imidazo[1,2-c]pyrimidine-isoxazole Derivative Staphylococcus aureus (MSSA)3.12 ± 0.09
Staphylococcus aureus (MRSA)4.61 ± 0.22
Quinolinequinone QQ2 Staphylococcus aureus (Clinically Resistant)1.22 - 9.76
Quinolinequinone QQ6 Staphylococcus aureus (Clinically Resistant)0.66 - 19.53

Key Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through multiple mechanisms, primarily targeting fundamental cellular processes.

DNA Bis-intercalation and Transcription Inhibition

The primary mechanism of action for quinomycins is their ability to bind to DNA. The two planar quinoxaline rings insert themselves between DNA base pairs at two different sites, a process known as bis-intercalation. This binding distorts the DNA double helix, which can physically block the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. This disruption of essential cellular processes ultimately leads to cell death.

DNA_Intercalation Mechanism of DNA Bis-intercalation by this compound Derivatives cluster_0 Cellular Environment cluster_1 Molecular Interaction Quinomycin This compound Derivative Intercalation Bis-intercalation of Quinoxaline Rings into DNA Quinomycin->Intercalation Binds to DNA DNA Double-Stranded DNA DNA->Intercalation RNA_Polymerase RNA Polymerase Transcription_Block Blockage of RNA Polymerase Progression RNA_Polymerase->Transcription_Block Attempts to transcribe Transcription Transcription DNA_Distortion DNA Helix Distortion and Unwinding Intercalation->DNA_Distortion DNA_Distortion->Transcription_Block Inhibition Inhibition of Transcription Transcription_Block->Inhibition Inhibition->Transcription

Mechanism of DNA Bis-intercalation by this compound Derivatives.
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Some quinomycin derivatives, notably echinomycin, have been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that plays a crucial role in tumor progression and angiogenesis by activating genes involved in cellular adaptation to low oxygen conditions (hypoxia). By inhibiting the DNA binding activity of HIF-1α, these compounds can suppress tumor growth and metastasis.

HIF1a_Inhibition Inhibition of HIF-1α Signaling Pathway cluster_0 Cellular Response to Hypoxia cluster_1 Inhibition by Quinomycin Derivative Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (in gene promoters) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, genes for glycolysis) HRE->Target_Genes Activates Angiogenesis Angiogenesis, Metastasis, Cell Survival Target_Genes->Angiogenesis Quinomycin This compound Derivative DNA_Binding_Inhibition Inhibition of HIF-1 DNA Binding Quinomycin->DNA_Binding_Inhibition DNA_Binding_Inhibition->HIF1_complex Prevents binding to HRE

Inhibition of HIF-1α Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., vancomycin)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Add 50 µL of sterile MHB to wells 2-12 of a 96-well plate. Add 100 µL of the this compound derivative stock solution (at 2x the highest desired test concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the growth control well.

Experimental and Drug Discovery Workflow

The discovery and development of novel this compound derivatives follow a structured workflow from initial screening to preclinical evaluation.

Drug_Discovery_Workflow General Workflow for this compound Derivative Drug Discovery cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Source Source Material (e.g., Streptomyces sp.) Isolation Isolation & Purification of this compound Source->Isolation Synthesis Semi-synthesis or Total Synthesis of Derivatives Isolation->Synthesis Screening Primary Screening (e.g., Antiproliferative, Antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Mechanism Mechanism of Action Studies (e.g., DNA binding, Enzyme inhibition) Screening->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND Investigational New Drug (IND) -enabling Studies Tox->IND

General Workflow for this compound Derivative Drug Discovery.

Conclusion

This compound derivatives represent a promising class of compounds with potent anticancer and antibacterial activities. Their unique mechanism of DNA bis-intercalation and the potential to inhibit key signaling pathways like HIF-1α make them attractive candidates for further drug development. This guide provides a foundational resource for researchers in this field, summarizing key biological data, outlining essential experimental protocols, and visualizing the underlying mechanisms and workflows. Further research focusing on the synthesis of novel derivatives and comprehensive structure-activity relationship studies is crucial to unlock the full therapeutic potential of this important class of natural product analogs.

References

Quinomycin B: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physicochemical properties, biological activity, and therapeutic potential of Quinomycin B, a member of the quinoxaline antibiotic family.

Introduction

This compound is a depsipeptide antibiotic belonging to the quinoxaline family, a class of natural products that have garnered significant interest in the scientific community for their potent biological activities. These compounds, characterized by the presence of two quinoxaline-2-carbonyl chromophores, are known to interact with DNA and modulate critical cellular pathways. This technical guide provides a comprehensive overview of this compound, with a focus on its molecular characteristics, mechanism of action, and relevant experimental considerations for researchers in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, much of our understanding is extrapolated from extensive studies on its close analog, Quinomycin A (also known as Echinomycin).

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key molecular identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅₃H₆₈N₁₂O₁₂S₂PubChem
Monoisotopic Mass 1128.4521 DaPubChem

Mechanism of Action and Signaling Pathways

The primary mechanism of action for quinomycin antibiotics is their ability to intercalate into DNA. The two planar quinoxaline rings insert themselves between base pairs of the DNA double helix, a process known as bis-intercalation. This interaction leads to structural distortions of the DNA, subsequently interfering with crucial cellular processes such as transcription and replication.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

Extensive research on Quinomycin A has demonstrated its potent inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia) and is a key driver of tumor progression and metastasis. By binding to DNA, quinomycins can inhibit the binding of HIF-1 to its target gene promoters, thereby downregulating the expression of hypoxia-inducible genes involved in angiogenesis, cell survival, and metabolism.

HIF1_Pathway_Inhibition cluster_0 Normoxia cluster_1 Hypoxia Prolyl_Hydroxylases Prolyl Hydroxylases HIF-1α_hydroxylated Hydroxylated HIF-1α Prolyl_Hydroxylases->HIF-1α_hydroxylated O₂ VHL VHL HIF-1α_hydroxylated->VHL Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation HIF-1α HIF-1α HIF-1α->Prolyl_Hydroxylases HIF-1α_stable HIF-1α (stable) HIF-1_Complex HIF-1 Complex HIF-1α_stable->HIF-1_Complex HIF-1β HIF-1β HIF-1β->HIF-1_Complex HRE Hypoxia Response Element (HRE) in DNA HIF-1_Complex->HRE Target_Gene_Expression Target Gene Expression HRE->Target_Gene_Expression Quinomycin This compound Quinomycin->HRE Inhibits Binding

Caption: Inhibition of the HIF-1 signaling pathway by this compound.

Modulation of the Notch Signaling Pathway

The Notch signaling pathway is another critical cellular cascade that has been shown to be affected by quinomycin antibiotics. This pathway is integral to cell fate decisions, proliferation, and apoptosis. Dysregulation of Notch signaling is implicated in various cancers. Studies on Quinomycin A have revealed its ability to downregulate the expression of key components of the Notch pathway, including Notch receptors and their ligands. This interference can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Notch_Pathway_Inhibition Ligand Notch Ligand (e.g., Jagged, Delta) Receptor Notch Receptor Ligand->Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD CSL CSL NICD->CSL Translocates to nucleus and binds Target_Gene_Transcription Target Gene Transcription CSL->Target_Gene_Transcription Coactivators Coactivators Coactivators->Target_Gene_Transcription Quinomycin This compound Quinomycin->Ligand Downregulates Expression Quinomycin->Receptor Downregulates Expression

Caption: this compound's inhibitory effect on the Notch signaling pathway.

Experimental Protocols

DNA Intercalation Assay (General Workflow)

This experiment aims to confirm the DNA binding activity of this compound. A common method is a fluorescence-based assay using a DNA-binding dye like ethidium bromide.

DNA_Intercalation_Workflow Prepare_DNA Prepare dsDNA solution Add_Dye Add Ethidium Bromide (EtBr) Prepare_DNA->Add_Dye Measure_Fluorescence_1 Measure baseline fluorescence Add_Dye->Measure_Fluorescence_1 Add_Quinomycin Add varying concentrations of This compound Measure_Fluorescence_1->Add_Quinomycin Incubate Incubate Add_Quinomycin->Incubate Measure_Fluorescence_2 Measure fluorescence (quenching) Incubate->Measure_Fluorescence_2 Analyze Analyze data to determine binding and intercalation Measure_Fluorescence_2->Analyze

Caption: General workflow for a DNA intercalation assay.

Cell-Based Proliferation Assay (General Workflow)

To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines, a cell proliferation assay is essential.

Cell_Proliferation_Workflow Seed_Cells Seed cancer cells in a multi-well plate Treat_Cells Treat cells with a dose range of This compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 24, 48, 72h) Treat_Cells->Incubate_Cells Add_Reagent Add proliferation reagent (e.g., MTT, WST-1) Incubate_Cells->Add_Reagent Measure_Signal Measure absorbance or fluorescence Add_Reagent->Measure_Signal Calculate_Viability Calculate cell viability and determine IC₅₀ Measure_Signal->Calculate_Viability

Caption: Workflow for a cell-based proliferation assay.

Conclusion and Future Directions

This compound holds significant promise as a scaffold for the development of novel anticancer agents. Its ability to target fundamental cellular processes, particularly DNA integrity and key signaling pathways like HIF-1 and Notch, makes it a compelling candidate for further investigation. Future research should focus on elucidating the specific biological activities of this compound, including head-to-head comparisons with Quinomycin A to understand the impact of their structural differences on efficacy and toxicity. The development of detailed, validated experimental protocols for this compound will be crucial for advancing its preclinical and potential clinical development. Furthermore, medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties could unlock the full therapeutic potential of this fascinating class of molecules.

Spectroscopic and Mechanistic Insights into Quinomycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Quinomycin B, alongside detailed experimental protocols and a visual representation of its molecular targets. This compound, a member of the quinoxaline antibiotic family, is a potent anticancer agent, and understanding its structural and functional characteristics is pivotal for its development as a therapeutic.

Spectroscopic Data

Precise spectroscopic data is fundamental for the structural confirmation and quality control of this compound. While comprehensive, publicly available datasets for this compound are scarce, this guide provides the foundational mass spectrometry information and templates for nuclear magnetic resonance (NMR) data acquisition and analysis.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₅₃H₇₀N₁₂O₁₂S₂
Molecular Weight1127.32 g/mol
Predicted [M+H]⁺1128.32 m/z
Predicted [M+Na]⁺1150.30 m/z
Predicted [M+K]⁺1166.27 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables serve as standardized templates for the collection and reporting of ¹H and ¹³C NMR data for this compound. The complexity of the molecule necessitates the use of two-dimensional NMR techniques for complete assignment.

Table 2: ¹H NMR Data Template for this compound Representative solvent: CDCl₃, Frequency: ≥ 500 MHz

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
...............

Table 3: ¹³C NMR Data Template for this compound Representative solvent: CDCl₃, Frequency: ≥ 125 MHz

PositionChemical Shift (δ, ppm)Assignment
.........

Experimental Protocols

Adherence to standardized experimental protocols is essential for generating reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Approximately 5-10 mg of purified this compound should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a 5 mm NMR tube. Complete dissolution is critical and can be aided by gentle warming or sonication.

  • ¹H NMR Acquisition : Data should be acquired at room temperature on a spectrometer with a minimum frequency of 500 MHz. A standard acquisition protocol includes a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration, typically ranging from 8 to 64.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is standard for ¹³C NMR. Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are generally required.

  • Data Processing and Analysis : The raw data (Free Induction Decay) should be processed with a Fourier transform, followed by phase and baseline corrections. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). For unambiguous structural assignment, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is highly recommended.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation : A dilute solution of this compound (e.g., 1 mg/mL) should be prepared in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition : Spectra should be acquired in positive ion mode to detect protonated and other adducted species ([M+H]⁺, [M+Na]⁺, [M+K]⁺). The mass range should be set appropriately to encompass the expected molecular ion peaks.

  • Data Analysis : The accurate mass of the molecular ions should be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) should be employed to generate fragmentation patterns, providing further structural confirmation.

Biological Signaling Pathways and Mechanism of Action

This compound exerts its potent anticancer effects by targeting and inhibiting key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for its clinical development.

Quinomycin_B_Notch_Inhibition cluster_nuc Nucleus Notch Receptor Notch Receptor γ-secretase γ-secretase Notch Receptor->γ-secretase cleaved by Ligand (Delta/Jagged) Ligand (Delta/Jagged) NICD Notch Intracellular Domain (NICD) γ-secretase->NICD releases Nucleus Nucleus NICD->Nucleus translocates to CSL CSL (Transcription Factor) NICD->CSL activates Target Gene\nExpression Target Gene Expression CSL->Target Gene\nExpression Tumor Progression Tumor Progression Target Gene\nExpression->Tumor Progression promotes This compound This compound This compound->γ-secretase inhibits

Caption: this compound inhibits the Notch signaling pathway.

Quinomycin_B_HIF1_Inhibition Hypoxia Hypoxia HIF-1α HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex dimerizes with HIF-1β HIF-1β HRE Hypoxia Response Element (in DNA) HIF-1 Complex->HRE binds Target Gene\nExpression (e.g., VEGF) Target Gene Expression (e.g., VEGF) HRE->Target Gene\nExpression (e.g., VEGF) Angiogenesis & Tumor Growth Angiogenesis & Tumor Growth Target Gene\nExpression (e.g., VEGF)->Angiogenesis & Tumor Growth promotes This compound This compound This compound->HRE blocks binding

Caption: this compound inhibits HIF-1 signaling.

Quinomycin B: A Technical Guide to its Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin B is a member of the quinoxaline family of bicyclic depsipeptide antibiotics, a class of natural products that have garnered significant interest for their potent antitumor properties. While much of the contemporary research has focused on its close analog, Quinomycin A (also known as Echinomycin), the structural similarities suggest a shared mechanism of action and comparable therapeutic potential for this compound. This technical guide provides an in-depth overview of the antitumor activity of this compound, with a primary focus on its mechanism of action involving the inhibition of critical cell signaling pathways. Due to the limited availability of specific data for this compound, this document leverages the more extensive research conducted on Quinomycin A as a surrogate, highlighting the key findings relevant to drug development professionals.

Mechanism of Action: Targeting the Notch Signaling Pathway

The primary antitumor mechanism of the quinomycin family of antibiotics is the disruption of DNA function through bifunctional intercalation. However, recent studies have elucidated a more nuanced mechanism involving the specific inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and maintenance of cancer stem cells (CSCs). The most well-documented of these is the Notch signaling pathway.

Quinomycin A has been shown to be a potent inhibitor of the Notch signaling pathway, which is aberrantly activated in various cancers, including pancreatic cancer.[1][2] This inhibition occurs through the downregulation of multiple components of the pathway.

Key Molecular Targets in the Notch Pathway
  • Notch Receptors: Treatment with quinomycin leads to a significant reduction in the expression of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4).

  • Notch Ligands: The expression of Notch ligands, including Jagged1, Jagged2, and Delta-like ligands (DLL1, DLL3, DLL4), is also downregulated.

  • γ-Secretase Complex: Quinomycin treatment has been observed to decrease the expression of essential components of the γ-secretase complex (Presenilin-1, Nicastrin, APH-1, and PEN-2), which is required for the final proteolytic cleavage and activation of Notch receptors.

  • Downstream Target Genes: Consequently, the expression of downstream target genes of the Notch pathway, such as Hes-1, is significantly reduced.

The collective inhibition of these components effectively shuts down Notch signaling, leading to decreased cancer cell proliferation and induction of apoptosis.

Data Presentation: Antitumor Efficacy of Quinomycin A

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the reported in vitro and in vivo antitumor activity of the closely related Quinomycin A. This data provides a strong rationale for the investigation of this compound as a potential antitumor agent.

Table 1: In Vitro Efficacy of Quinomycin A in Pancreatic Cancer Cell Lines

Cell LineAssayConcentrationEffect
MiaPaCa-2Proliferation Assay5 nMSignificant suppression of proliferation within 24 hours.[3]
BxPC-3Proliferation Assay5 nMSignificant suppression of proliferation within 24 hours.[3]
PanC-1Proliferation Assay5 nMSignificant suppression of proliferation within 24 hours.[3]
MiaPaCa-2Colony Formation Assay5 nMSignificant inhibition of colony formation.
PanC-1Colony Formation Assay5 nMSignificant inhibition of colony formation.

Table 2: In Vivo Efficacy of Quinomycin A in a Pancreatic Cancer Xenograft Model

Animal ModelTreatment RegimenOutcome
Nude mice with pancreatic cancer xenograftsIntraperitoneal injection, daily for 21 daysSignificant inhibition of tumor xenograft growth.
Nude mice with pancreatic cancer xenograftsNot specifiedReduction in the expression of cancer stem cell markers and Notch signaling proteins.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's antitumor activity.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MiaPaCa-2, PanC-1, BxPC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Notch Signaling Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins in the Notch signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Notch1, Jagged1, Hes-1, and β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Pancreatic cancer cells

  • Matrigel

  • This compound formulation for injection

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Protocol:

  • Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (or vehicle control) to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

Signaling Pathway Diagram

QuinomycinB_Notch_Pathway cluster_nucleus Nuclear Events QuinomycinB This compound Notch_Ligands Notch Ligands (Jagged1, DLLs) QuinomycinB->Notch_Ligands Notch_Receptors Notch Receptors (Notch1-4) QuinomycinB->Notch_Receptors Gamma_Secretase γ-Secretase Complex (Presenilin-1, Nicastrin, etc.) QuinomycinB->Gamma_Secretase Target_Genes Target Gene Expression (Hes-1, etc.) QuinomycinB->Target_Genes Notch_Ligands->Notch_Receptors Binds to Notch_Receptors->Gamma_Secretase Cleavage by NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Releases Nucleus Nucleus NICD->Nucleus CSL CSL NICD->CSL CSL->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: this compound inhibits the Notch signaling pathway at multiple levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment_InVitro Treat with this compound Cell_Culture->Treatment_InVitro Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment_InVitro->Proliferation_Assay Western_Blot Western Blot (Notch Pathway Proteins) Treatment_InVitro->Western_Blot IC50 Determine IC50 Proliferation_Assay->IC50 Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression Efficacy_Analysis Analyze Antitumor Efficacy IC50->Efficacy_Analysis Inform Protein_Expression->Efficacy_Analysis Correlate with Xenograft_Model Establish Tumor Xenograft Model Treatment_InVivo Treat with this compound Xenograft_Model->Treatment_InVivo Tumor_Measurement Monitor Tumor Growth Treatment_InVivo->Tumor_Measurement Tumor_Measurement->Efficacy_Analysis

Caption: Workflow for evaluating the antitumor activity of this compound.

Conclusion

This compound, a potent quinoxaline antibiotic, holds significant promise as an antitumor agent. While direct experimental data for this compound is emerging, the extensive research on its close analog, Quinomycin A, provides a strong foundation for its continued investigation. The well-documented mechanism of action, centered on the inhibition of the critical Notch signaling pathway, offers a clear rationale for its efficacy in cancers with aberrant Notch activation. The data and protocols presented in this technical guide are intended to facilitate further research and development of this compound as a novel cancer therapeutic. Future studies should focus on generating specific quantitative data for this compound and exploring its efficacy in a broader range of cancer models.

References

In-depth Technical Guide: The Antibacterial Spectrum of Quinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin B is a member of the quinoxaline family of antibiotics, known for their potent biological activities. This document provides a comprehensive overview of the antibacterial spectrum of this compound, with a focus on its mechanism of action, quantitative antibacterial data, and the experimental methodologies used for its evaluation. While specific quantitative data for this compound is not widely available in recently published literature, this guide synthesizes the known information about the broader quinomycin class and outlines the standard protocols for assessing its antibacterial efficacy. The primary mechanism of action for quinomycin antibiotics is the inhibition of bacterial growth through the intercalation of their quinoxaline chromophores into DNA.

Core Concepts: Mechanism of Action

The antibacterial activity of this compound, like other members of the quinomycin family, is primarily attributed to its ability to interfere with bacterial DNA replication and transcription. This is achieved through a process known as DNA intercalation. The planar quinoxaline rings of the molecule insert themselves between the base pairs of the DNA double helix. This intercalation causes a structural distortion of the DNA, leading to an unwinding of the helix and an increase in its length.[1]

This structural alteration disrupts the normal function of DNA-dependent enzymes, such as DNA polymerase and RNA polymerase, which are crucial for bacterial survival and proliferation. The binding of quinomycins to DNA can be sequence-specific, with a preference for certain base pair arrangements. This interaction ultimately inhibits essential cellular processes, leading to a bacteriostatic or bactericidal effect.

Signaling Pathway of DNA Intercalation

The following diagram illustrates the generalized mechanism of DNA intercalation by a quinomycin antibiotic.

Quinomycin_DNA_Intercalation Quinomycin This compound Complex Quinomycin-DNA Complex Quinomycin->Complex Intercalation DNA Bacterial DNA DNA->Complex Replication DNA Replication Blocked Complex->Replication Transcription Transcription Blocked Complex->Transcription CellDeath Bacterial Cell Death/ Growth Inhibition Replication->CellDeath Transcription->CellDeath

Caption: Mechanism of this compound DNA Intercalation.

Quantitative Antibacterial Spectrum

To provide a framework for future research and data presentation, the following tables are structured to summarize potential MIC data for this compound.

Table 1: Antibacterial Spectrum of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Data not available
MRSA StrainData not available
Streptococcus pneumoniaeATCC 49619Data not available
Bacillus subtilisATCC 6633Data not available
Enterococcus faecalisATCC 29212Data not available

Table 2: Antibacterial Spectrum of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Klebsiella pneumoniaeATCC 700603Data not available
Salmonella entericaATCC 14028Data not available

Experimental Protocols

The determination of the antibacterial spectrum of a compound like this compound is typically carried out using standardized methods such as broth microdilution or agar dilution assays. The following represents a generalized protocol based on established methodologies for testing natural products.

Broth Microdilution Assay for MIC Determination

This method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Spectrophotometer

  • Incubator (37°C)

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare serial dilutions of this compound in CAMHB C Inoculate microtiter plate wells with bacterial suspension and This compound dilutions A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Include growth and sterility controls E Incubate at 37°C for 18-24 hours D->E F Read results visually or with a microplate reader (OD600) E->F G Determine MIC: Lowest concentration with no visible growth F->G

References

Early-Stage Research on the Therapeutic Potential of the Quinomycin Family of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This technical guide focuses primarily on the therapeutic potential of Quinomycin A due to a significant body of available early-stage research. While Quinomycin B is a known compound, specific in-depth preclinical studies on its therapeutic potential are limited in the public domain. The findings related to Quinomycin A are presented here as a comprehensive overview of the potential mechanisms and anti-cancer activities of the quinomycin family of cyclic depsipeptide antibiotics.

Introduction

The quinomycins are a family of quinoxaline antibiotics known for their potent biological activities, including antibacterial, antiviral, and antitumor effects.[1] A prominent member of this family, Quinomycin A (also known as echinomycin), has been the subject of early-stage cancer research, particularly for its ability to target cancer stem cells (CSCs).[2][3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[4][5] This guide provides an in-depth look at the preclinical research on Quinomycin A, focusing on its mechanism of action, with detailed experimental protocols and data presented to aid researchers in the field of oncology drug discovery.

Mechanism of Action: Targeting the Notch Signaling Pathway

Early research has identified the Notch signaling pathway as a primary target of Quinomycin A in pancreatic cancer. The Notch pathway is a highly conserved signaling cascade that plays a crucial role in cell fate determination, proliferation, and differentiation. Its dysregulation is implicated in the maintenance of cancer stem cells in various malignancies.

Quinomycin A has been shown to inhibit the Notch signaling pathway, leading to a reduction in the proliferation of pancreatic cancer cells and the suppression of cancer stem cell populations. This inhibition appears to occur through the downregulation of key components of the Notch pathway, including Notch receptors (Notch 1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and downstream target genes like Hes-1. Furthermore, Quinomycin A has been observed to decrease the expression of proteins in the γ-secretase complex (Presenilin 1, Nicastrin, Pen2, and APH-1), which is essential for the final activating cleavage of Notch receptors.

Below is a diagram illustrating the proposed mechanism of action of Quinomycin A on the Notch signaling pathway.

QuinomycinA_Notch_Pathway cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell Ligands Notch Ligands (Jagged, DLL) Receptor Notch Receptor Ligands->Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Receptor->S2_Cleavage g_Secretase γ-Secretase Complex (Presenilin, Nicastrin, etc.) S2_Cleavage->g_Secretase Substrate for S3_Cleavage S3 Cleavage g_Secretase->S3_Cleavage NICD NICD (Active Fragment) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Transcription Target Gene Transcription (e.g., Hes-1) CSL->Transcription Activates CSC_Properties Cancer Stem Cell Properties (Self-renewal, Proliferation) Transcription->CSC_Properties Promotes Quinomycin_A Quinomycin A Quinomycin_A->Ligands Inhibits Expression Quinomycin_A->Receptor Inhibits Expression Quinomycin_A->g_Secretase Inhibits Expression Quinomycin_A->Transcription Inhibits Expression

Caption: Quinomycin A inhibits the Notch signaling pathway at multiple points.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the effects of Quinomycin A on pancreatic cancer cell lines.

Assay Cell Line(s) Parameter Measured Result Reference
Cell ProliferationMiaPaCa-2, PanC-1Inhibition of cell proliferationSignificant inhibition observed.
Colony FormationMiaPaCa-2, PanC-1Number of colonies formedSignificant reduction in colony formation.
Pancreatosphere FormationPanC-1Number and size of primary and secondary pancreatospheresSignificant inhibition of both primary and secondary sphere formation.
Cancer Stem Cell Markers (Flow Cytometry)MiaPaCa-2, PanC-1Percentage of DCLK1+ cellsSignificant reduction in the number of DCLK1 expressing cells after 24h treatment.
Cancer Stem Cell Markers (Western Blot)MiaPaCa-2, PanC-1Protein levels of DCLK1, CD44, CD24, and EPCAMSignificant reduction in the expression of all tested CSC markers.
Notch Pathway Proteins (Western Blot)MiaPaCa-2, PanC-1Protein levels of Notch receptors (1-4), ligands (Jagged1/2, DLL1/3/4), Hes-1, and γ-secretase complex proteinsSignificant reduction in the expression of all tested Notch pathway components.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard laboratory procedures and the descriptions available in the referenced literature.

Cell Proliferation and Colony Formation Assay

This assay is used to assess the effect of Quinomycin A on the growth and survival of cancer cells.

  • Cell Culture: Pancreatic cancer cell lines (e.g., MiaPaCa-2, PanC-1) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. They are then treated with various concentrations of Quinomycin A or a vehicle control (e.g., DMSO).

  • Proliferation Assessment (MTT Assay): After a specified incubation period (e.g., 48-72 hours), MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Colony Formation Assessment: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates and treated with Quinomycin A. The medium is changed every 3-4 days with fresh drug-containing medium. After 10-14 days, the colonies are fixed with methanol and stained with crystal violet. The number of colonies containing more than 50 cells is counted.

Pancreatosphere Formation Assay

This assay evaluates the effect of Quinomycin A on the self-renewal capacity of cancer stem cells.

  • Cell Culture: Pancreatic cancer cells are cultured in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF) in ultra-low attachment plates.

  • Primary Sphere Formation: Cells are seeded at a low density (e.g., 1000 cells/well) and treated with different concentrations of Quinomycin A. After 5-7 days, the number and size of the pancreatospheres are observed and quantified under a microscope.

  • Secondary Sphere Formation: Primary spheres are collected, dissociated into single cells using trypsin, and re-plated in fresh sphere-forming medium with Quinomycin A to assess the effect on self-renewal over subsequent generations. The number of secondary spheres is then quantified.

Flow Cytometry for Cancer Stem Cell Markers

This technique is used to identify and quantify the population of cancer stem cells based on the expression of specific surface markers.

  • Cell Preparation: Cells are treated with Quinomycin A for a specified time (e.g., 24 hours). After treatment, cells are harvested, washed with PBS, and resuspended in FACS buffer (e.g., PBS with 2% FBS).

  • Antibody Staining: The cell suspension is incubated with fluorescently labeled antibodies specific for CSC markers (e.g., anti-DCLK1, -CD44, -CD24, -EPCAM) for 30-60 minutes on ice in the dark. Isotype-matched control antibodies are used to set the gates.

  • Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The percentage of cells positive for the specific CSC markers is determined using appropriate gating strategies based on the control samples.

Western Blot Analysis of Notch Signaling Proteins

This method is used to detect and quantify the changes in protein expression levels of the Notch signaling pathway components.

  • Protein Extraction: Cells treated with Quinomycin A are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Notch pathway proteins (e.g., Notch1, Hes-1, Presenilin-1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations of Experimental Workflow and Logical Framework

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Conclusion Culture Culture Pancreatic Cancer Cell Lines Treatment Treat with Quinomycin A (Dose-response) Culture->Treatment Prolif_Colony Proliferation & Colony Formation Assays Treatment->Prolif_Colony Sphere_Formation Pancreatosphere Formation Assay Treatment->Sphere_Formation Flow_Cytometry Flow Cytometry (CSC Markers) Treatment->Flow_Cytometry Western_Blot Western Blot (Notch Pathway Proteins) Treatment->Western_Blot Data_Analysis Quantify Results (Viability, Sphere Count, Marker %, Protein Levels) Prolif_Colony->Data_Analysis Sphere_Formation->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Formulate Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation of Quinomycin A.

Logical_Framework Observation1 Quinomycin A inhibits proliferation and colony formation Intermediate_Conclusion1 Quinomycin A has anti-proliferative effects Observation1->Intermediate_Conclusion1 Observation2 Quinomycin A inhibits pancreatosphere formation Intermediate_Conclusion2 Quinomycin A targets cancer stem cells Observation2->Intermediate_Conclusion2 Observation3 Quinomycin A reduces CSC marker expression Observation3->Intermediate_Conclusion2 Observation4 Quinomycin A downregulates Notch pathway components Intermediate_Conclusion3 Quinomycin A inhibits Notch signaling Observation4->Intermediate_Conclusion3 Main_Conclusion Quinomycin A exerts its anti-cancer effects by targeting cancer stem cells via inhibition of the Notch signaling pathway Intermediate_Conclusion1->Main_Conclusion Intermediate_Conclusion2->Main_Conclusion Intermediate_Conclusion3->Main_Conclusion

Caption: Logical framework connecting experimental evidence to the main conclusion.

Conclusion and Future Directions

The early-stage research on Quinomycin A provides a strong rationale for its potential as a therapeutic agent, particularly for cancers driven by a significant population of cancer stem cells maintained by the Notch signaling pathway. The in vitro data consistently demonstrate its ability to inhibit cancer cell proliferation, reduce the cancer stem cell pool, and downregulate key components of the Notch signaling cascade.

Future research should focus on several key areas:

  • In Vivo Efficacy: While some in vivo data exists, further studies in animal models are needed to confirm the antitumor effects of Quinomycin A and to establish a therapeutic window.

  • Pharmacokinetics and Bioavailability: The drug-like properties of quinomycins, including their solubility and stability, need to be optimized to improve their potential for clinical translation.

  • Specificity of this compound: It is imperative to conduct specific studies on this compound to determine if it shares the same mechanism of action as Quinomycin A or if it possesses unique therapeutic properties. Comparative studies between Quinomycin A and B would be highly valuable.

  • Combination Therapies: Investigating the synergistic effects of quinomycins with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment strategies.

References

A Technical Guide to the Physicochemical Properties of Quinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Quinomycin B, a member of the quinoxaline family of cyclic depsipeptide antibiotics. Due to the limited availability of specific data for this compound, information from its close structural analog, Quinomycin A (also known as Echinomycin), is included for comparative purposes and to provide valuable insights. This document details available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Core Physicochemical Data

The following tables summarize the known quantitative physicochemical properties of this compound and its analog, Quinomycin A.

Table 1: General Physicochemical Properties

PropertyThis compoundQuinomycin A (Echinomycin)Source
Molecular Formula C₅₃H₆₈N₁₂O₁₂S₂C₅₁H₆₄N₁₂O₁₂S₂[1]
Molecular Weight 1129.45 g/mol 1101.3 g/mol [1][2]
Appearance -White solid[3]
Melting Point -217-218 °C
Optical Rotation -[α]²³_D_ = -321 ± 2° (c = 1.10, chloroform)[4]

Table 2: Solubility Profile

SolventThis compoundQuinomycin A (Echinomycin)Source
Water Poor solubility (inferred)Very insoluble, Poor water solubility
DMSO Soluble (inferred)Soluble
DMF Soluble (inferred)Soluble
Ethanol Limited solubility (inferred)Soluble, Limited solubility
Methanol Limited solubility (inferred)Soluble, Limited solubility
5% Cremophor EL / 5% ethanol / 90% water -0.4 mg/mL

Table 3: Spectroscopic Data (Quinomycin A)

TechniqueWavelength/ParameterSource
UV-Vis Spectroscopy (in Methanol) λmax = 243 nm, 320 nm

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of quinomycin antibiotics.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point (based on Quinomycin A).

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Solubility

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: A saturated solution is created by allowing a surplus of the solute to equilibrate with the solvent over a defined period. The concentration of the solute in the resulting solution is then quantified.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a glass vial. The presence of undissolved solid is essential.

    • Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).

  • Phase Separation:

    • After the equilibration period, allow the vial to stand to let the excess solid settle.

    • Centrifuge the vial to further separate the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with an appropriate solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy by comparing the response to a standard curve of known concentrations.

    • Calculate the original solubility in units such as mg/mL or µg/mL.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, which is characteristic of its electronic structure.

Principle: This technique measures the absorption of ultraviolet and visible light by a sample. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) of a known concentration. Perform serial dilutions to obtain a solution with an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For a complex molecule like this compound, 2D NMR techniques are often necessary.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The resonance frequency of a nucleus is influenced by its chemical environment, providing information about molecular structure.

Apparatus:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent and transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a 1D proton (¹H) NMR spectrum to get an initial overview of the proton signals.

    • Acquire a 1D carbon-¹³C (¹³C) NMR spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for determining the 3D structure of cyclic peptides.

  • Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals to the corresponding atoms in the this compound structure.

Signaling Pathway and Experimental Workflow

Quinomycin's Impact on the Notch Signaling Pathway

Quinomycin has been shown to be a potent inhibitor of the Notch signaling pathway, which is often dysregulated in cancer. It exerts its effect by downregulating the expression of multiple key components of this pathway.

Quinomycin_Notch_Pathway cluster_ligands Notch Ligands cluster_receptors Notch Receptors cluster_gamma_secretase γ-Secretase Complex Jagged1 Jagged-1 Notch Notch-1, 2, 3, 4 Jagged2 Jagged-2 DLL DLL-1, 3, 4 PSEN1 Presenilin-1 NCSTN Nicastrin APH1 APH-1 PEN2 PEN-2 Hes1 Hes-1 (Downstream Target) Quinomycin This compound Quinomycin->Jagged1 Quinomycin->Jagged2 Quinomycin->DLL Quinomycin->Notch Quinomycin->PSEN1 Quinomycin->NCSTN Quinomycin->APH1 Quinomycin->PEN2 Quinomycin->Hes1

Caption: Inhibition of the Notch signaling pathway by this compound.

General Experimental Workflow for Studying Drug Effects on Signaling Pathways

The following diagram illustrates a typical workflow for investigating the impact of a compound like this compound on a cellular signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_culture Culture of Target Cells (e.g., Cancer Cell Line) treatment Treatment with this compound (Dose-response and Time-course) cell_culture->treatment protein_extraction Protein Extraction (Cell Lysis) treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction flow_cytometry Flow Cytometry (e.g., for cell cycle, apoptosis) treatment->flow_cytometry western_blot Western Blot Analysis (for specific protein expression) protein_extraction->western_blot data_analysis Data Analysis and Statistical Evaluation western_blot->data_analysis qpcr qRT-PCR (for gene expression) rna_extraction->qpcr qpcr->data_analysis flow_cytometry->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for Dissolving Quinomycin B in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dissolving, handling, and utilizing Quinomycin B in various cell culture-based assays. The protocols outlined below are based on established methodologies for similar compounds and offer a robust starting point for your research.

Introduction to this compound

This compound is a member of the quinoxaline family of antibiotics, known for its potent anticancer and biological activities. It functions primarily as a DNA bis-intercalator and an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. A closely related compound, Quinomycin A (also known as Echinomycin), has been shown to selectively inhibit cancer stem cells and reduce disease progression in certain cancer models by targeting the Notch signaling pathway.[1] Given their structural similarity, protocols for Quinomycin A can serve as a valuable reference for studies involving this compound.

Solubility and Stock Solution Preparation

Key Recommendations:

  • Primary Solvent: Due to its hydrophobic nature, this compound should be dissolved in a polar aprotic solvent such as DMSO to prepare a concentrated stock solution.

  • Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM or >10 mg/mL in DMSO). This allows for minimal volumes of the stock solution to be added to the cell culture medium, thereby reducing the final concentration of DMSO and its potential cytotoxic effects. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and a solvent control should always be included in experiments.

  • Storage and Stability: Aliquots of the DMSO stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. While specific stability data for this compound is limited, stock solutions of similar compounds in DMSO are generally stable for up to 3 months when stored properly. The stability of this compound in aqueous cell culture medium at 37°C is likely to be limited, and fresh dilutions in media should be prepared for each experiment.

Data Summary: Solubility and Storage
ParameterRecommendationReference/Justification
Primary Solvent Dimethyl Sulfoxide (DMSO)Based on the properties of similar hydrophobic antibiotics and the known solubility of the closely related Quinomycin A.
Stock Solution Conc. 10-20 mM or >10 mg/mLHigh concentration minimizes the volume of DMSO added to cell culture, reducing solvent-induced cytotoxicity.
Final DMSO Conc. in Media < 0.5%Standard practice in cell culture to avoid off-target effects of the solvent. A solvent control is essential.
Stock Solution Storage Aliquot and store at -20°C or -80°CPrevents degradation from repeated freeze-thaw cycles and maintains the integrity of the compound. General guidelines suggest stability for up to 3 months for many compounds in DMSO.
Working Solution Stability Prepare fresh for each experimentThe stability of many antibiotics in aqueous culture media at 37°C can be limited.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is approximately 1115.29 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • 1115.29 g/mol * 0.010 mol/L * 0.001 L = 0.01115 g = 11.15 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Sterilization (Optional but Recommended): If the DMSO used was not certified sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label the tubes clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay (Kill Curve)

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. A dose-response experiment, often referred to as a "kill curve," is essential to determine the cytotoxic effects and to select appropriate concentrations for further experiments.[3][4] The following protocol outlines a general procedure using the MTT assay.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 25-50% confluency).[5] Allow the cells to adhere overnight.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to use a broad range of concentrations initially (e.g., from 1 nM to 10 µM) with 2 to 10-fold dilutions. Remember to also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include the vehicle and no-treatment controls.

  • Incubation: Incubate the plate for a period relevant to your intended experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 value (the concentration that inhibits 50% of cell viability).

Example Working Concentrations from Literature (for Quinomycin A):

Cell LineAssayWorking Concentration RangeIC50
ADPKDCell Viability (4 days)0 - 10 nmol/L~2 nmol/L
NHKCell Viability (4 days)0 - 10 nmol/L>10 nmol/L

Data adapted from a study on Quinomycin A, a close analog of this compound. These values should be used as a starting point, and the optimal concentration for your specific cell line and assay must be determined experimentally.

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Concentration Determination weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot prepare_dilutions Prepare Serial Dilutions in Medium aliquot->prepare_dilutions Use Stock seed Seed Cells in 96-well Plate seed->prepare_dilutions treat Treat Cells prepare_dilutions->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor GammaSecretase γ-Secretase NotchReceptor->GammaSecretase Cleavage Ligand Notch Ligand (e.g., Jagged, Delta) Ligand->NotchReceptor Binding NICD_cytoplasm NICD NICD_nucleus NICD NICD_cytoplasm->NICD_nucleus Translocation TranscriptionComplex Active Transcription Complex NICD_nucleus->TranscriptionComplex CSL CSL CSL->TranscriptionComplex MAML MAML MAML->TranscriptionComplex TargetGenes Target Gene Expression (HES1, HEY1, c-Myc) TranscriptionComplex->TargetGenes Activates QuinomycinB This compound QuinomycinB->GammaSecretase Inhibits GammaSecretase->NICD_cytoplasm Releases

References

Application Notes and Protocols: Quinomycin B Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin B is a member of the quinoxaline family of antibiotics, a class of bicyclic depsipeptides known for their potent biological activities. These compounds, including the closely related Quinomycin A (Echinomycin), are of significant interest in drug development due to their antimicrobial and antineoplastic properties. They function primarily as DNA bis-intercalating agents, selectively binding to DNA and inhibiting RNA synthesis. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of this compound stock solutions to maintain their stability and activity. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions.

Physicochemical Properties of Quinomycins

A summary of the key physicochemical properties of this compound and the closely related Quinomycin A is presented below. Due to the limited availability of specific data for this compound, information from Quinomycin A is included for reference, as their structural similarities suggest comparable characteristics.

PropertyThis compoundQuinomycin A (Echinomycin)Reference
Molecular Formula C53H68N12O12S2C51H64N12O12S2[1]
Molecular Weight 1129.3 g/mol 1101.3 g/mol [2]
Appearance White solidWhite solid[3]
Solubility Data not readily available. Assumed to be similar to Quinomycin A.Soluble in DMSO, DMF, ethanol, and methanol. Very insoluble in water.[2][3]

Recommended Solvents and Storage Conditions

Proper solvent selection and storage are critical for maintaining the integrity of this compound.

ParameterRecommendationRationaleReference
Recommended Solvents Dimethyl sulfoxide (DMSO)High solubility for non-polar compounds; suitable for cell culture applications at low final concentrations.
Ethanol or MethanolGood solubility; can be suitable for certain in vitro assays.
Storage of Lyophilized Powder -20°CEnsures long-term stability of the solid compound. Stable for up to 12 months.
Storage of Stock Solutions -80°CMaximizes long-term stability and prevents degradation. Stable for up to 6 months.
-20°CSuitable for shorter-term storage. Stable for up to 1 month.
Freeze-Thaw Cycles Avoid repeated cyclesRepeated freezing and thawing can lead to degradation of the compound. Aliquoting is highly recommended.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.13 mg of this compound (Molecular Weight: 1129.3 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) microcentrifuge tubes or vials. This minimizes the number of freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh Lyophilized This compound A->B Prevent condensation C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D Ensure complete dissolution E Filter Sterilize (Optional) D->E F Aliquot into Single-Use Vials E->F G Label Vials Clearly F->G H Store at -80°C or -20°C G->H Protect from light

Caption: Workflow for preparing a this compound stock solution.

This compound Signaling and Mechanism of Action

This compound, like other quinoxaline antibiotics, exerts its biological effects by bis-intercalating into DNA. This process involves the insertion of its two quinoxaline rings into the DNA double helix, leading to a structural distortion and inhibition of DNA-dependent RNA synthesis. This mechanism is the basis for its antimicrobial and cytotoxic activities.

G QuinomycinB This compound BisIntercalation Bis-Intercalation QuinomycinB->BisIntercalation DNA DNA Double Helix DNA->BisIntercalation StructuralDistortion DNA Structural Distortion BisIntercalation->StructuralDistortion RNAPolymerase RNA Polymerase Binding Inhibition StructuralDistortion->RNAPolymerase RNASynthesis Inhibition of RNA Synthesis RNAPolymerase->RNASynthesis BiologicalEffects Antimicrobial & Antineoplastic Activity RNASynthesis->BiologicalEffects

Caption: Mechanism of action of this compound.

Quality Control

To ensure the reliability of experimental results, it is recommended to periodically assess the quality of the prepared this compound stock solution.

TestMethodPurpose
Concentration Verification UV-Vis SpectroscopyTo confirm the concentration of the stock solution by measuring its absorbance at the appropriate wavelength.
Purity Assessment High-Performance Liquid Chromatography (HPLC)To check for the presence of degradation products or impurities.
Activity Assay In vitro cell-based assay (e.g., cytotoxicity assay)To confirm that the biological activity of the compound is maintained.

Safety Precautions

This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.

  • Handling: Handle the lyophilized powder and stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Disposal: Dispose of all waste materials contaminated with this compound according to institutional guidelines for hazardous chemical waste.

By following these guidelines, researchers can ensure the preparation of stable and reliable this compound stock solutions for their experimental needs.

References

Application Notes and Protocols for Quinomycin B Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin B is a potent antineoplastic agent belonging to the quinoxaline family of antibiotics. It functions as a DNA intercalating agent, leading to the inhibition of transcription and the induction of apoptosis. Notably, recent studies have highlighted its role in targeting cancer stem cells (CSCs) through the inhibition of the Notch signaling pathway. These application notes provide a comprehensive guide for the in-vitro use of this compound in cancer cell line research, detailing its mechanism of action, protocols for treatment, and methods for assessing its efficacy.

Mechanism of Action

This compound exerts its anticancer effects primarily through two mechanisms:

  • DNA Intercalation: It binds to DNA, distorting the helical structure and thereby inhibiting RNA polymerase activity, which leads to a cessation of transcription.

  • Inhibition of Notch Signaling: this compound has been shown to significantly downregulate key components of the Notch signaling pathway, which is crucial for the self-renewal and survival of cancer stem cells. This includes the reduction of Notch receptors (Notch1-4), their ligands (e.g., Jagged1, Jagged2), and downstream target genes like Hes-1. Furthermore, it has been observed to decrease the expression of proteins in the γ-secretase complex, which is essential for Notch activation.[1][2]

The targeted disruption of the Notch pathway makes this compound a promising agent for eradicating cancer stem cells, which are often responsible for tumor recurrence and therapeutic resistance.[1][3]

Data Presentation

The efficacy of this compound is cell-line dependent. The following table summarizes its effects on pancreatic cancer cell lines as a key example. Researchers should determine the optimal concentration and incubation time for their specific cell line of interest.

Cell LineIC50 (nM)Incubation TimeObserved EffectsReference
MiaPaCa-2~5048hInhibition of proliferation, colony formation, and pancreatosphere formation. Reduction in CSC markers (DCLK1, CD44, CD24, EPCAM). Downregulation of Notch signaling components.[1]
PanC-1~5048hInhibition of proliferation, colony formation, and pancreatosphere formation. Reduction in CSC markers (DCLK1, CD44, CD24, EPCAM). Downregulation of Notch signaling components.

Note: The IC50 values can vary depending on the assay method and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal working concentration for each cell line.

Experimental Protocols

1. Materials and Reagents

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cancer cell line of interest (e.g., MiaPaCa-2, PanC-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well, 24-well, and 6-well tissue culture plates

  • Reagents for downstream assays (e.g., MTT or CellTiter-Glo®, Annexin V/PI apoptosis detection kit, Propidium Iodide for cell cycle analysis)

2. Preparation of this compound Stock Solution

  • Dissolve the lyophilized this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 1 mM).

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

3. Cell Culture and Seeding

  • Culture the cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • For experiments, harvest the cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count.

  • Seed the cells into the appropriate tissue culture plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. The seeding density will vary depending on the cell line's growth rate and the duration of the experiment.

4. This compound Treatment Protocol

  • Allow the seeded cells to adhere and stabilize overnight in the incubator.

  • The following day, prepare fresh serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept constant across all wells, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Carefully remove the old medium from the cell culture plates.

  • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

  • Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

Key Experiments for Efficacy Assessment

1. Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (e.g., Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants will indicate the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

QuinomycinB_Signaling_Pathway QuinomycinB This compound Notch_Ligands Notch Ligands (Jagged1, Jagged2, DLL1, etc.) QuinomycinB->Notch_Ligands inhibits Notch_Receptors Notch Receptors (Notch1-4) QuinomycinB->Notch_Receptors inhibits Gamma_Secretase γ-Secretase Complex QuinomycinB->Gamma_Secretase inhibits Notch_Ligands->Notch_Receptors Notch_Receptors->Gamma_Secretase NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD cleaves to release Hes1 Hes-1 NICD->Hes1 activates transcription of CSCs Cancer Stem Cell (CSC) Properties Hes1->CSCs Proliferation Proliferation CSCs->Proliferation Survival Survival CSCs->Survival SelfRenewal Self-Renewal CSCs->SelfRenewal

Caption: this compound inhibits the Notch signaling pathway in cancer stem cells.

Experimental_Workflow start Start: Cancer Cell Line Culture seed Seed Cells into Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate assays Perform Efficacy Assays incubate->assays cytotoxicity Cytotoxicity Assay (e.g., MTT) assays->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) assays->cell_cycle data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) cytotoxicity->data apoptosis->data cell_cycle->data end End: Evaluate this compound Efficacy data->end

Caption: General experimental workflow for evaluating the efficacy of this compound.

References

Application Notes and Protocols for Quinomycin in a Pancreatic Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin, also known as Echinomycin, is a quinoxaline antibiotic that has demonstrated potent antitumor activity.[1] These application notes provide a comprehensive overview of the use of Quinomycin A, a prominent member of the Quinomycin family, in a pancreatic cancer xenograft model. The data and protocols presented are based on preclinical studies demonstrating the efficacy of Quinomycin A in inhibiting tumor growth and targeting cancer stem cells (CSCs) through the Notch signaling pathway.[2][3][4] While the user specified Quinomycin B, the available scientific literature extensively details the use of Quinomycin A in this context. Researchers should consider the potential for analogous activity with this compound while being mindful of potential differences in potency and toxicity.

Data Presentation

Table 1: In Vivo Efficacy of Quinomycin A in MiaPaCa-2 Pancreatic Cancer Xenograft Model
Treatment GroupDosageAdministration RouteTreatment DurationMean Tumor Weight (mg) at Day 22Tumor Growth Inhibition (%)
Control5% Sodium BicarbonateIntraperitoneal21 days~2000-
Quinomycin A20 µg/kg body weightIntraperitoneal21 days~300~85

Data extracted from a study utilizing nude mice with established MiaPaCa-2 pancreatic cancer xenografts.[2]

Table 2: Effect of Quinomycin A on Cancer Stem Cell (CSC) Markers in Xenograft Tumors
MarkerExpression in Control GroupExpression in Quinomycin A Treated GroupMethod of Analysis
DCLK1HighSignificantly ReducedWestern Blot, Immunohistochemistry
CD44HighSignificantly ReducedWestern Blot, Immunohistochemistry
CD24HighSignificantly ReducedWestern Blot, Immunohistochemistry
EPCAMHighSignificantly ReducedWestern Blot, Immunohistochemistry

Quinomycin A treatment targets and reduces the expression of key pancreatic cancer stem cell markers.

Experimental Protocols

Pancreatic Cancer Xenograft Model Establishment

This protocol outlines the establishment of a subcutaneous xenograft model using the MiaPaCa-2 human pancreatic cancer cell line.

Materials:

  • MiaPaCa-2 human pancreatic cancer cell line

  • Athymic nude mice (e.g., BALB/c or NOD/SCID), 10-12 weeks old

  • Matrigel

  • Phosphate-buffered saline (PBS), sterile

  • 1 mL syringes with 27-gauge needles

  • Animal calipers

Procedure:

  • Culture MiaPaCa-2 cells in the recommended medium until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and wash them with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 107 cells/mL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100 µL of the cell suspension (containing 1 million cells) subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure the tumor volume using calipers with the formula: Tumor Volume = (Width² x Length) / 2.

  • Initiate treatment when the mean tumor size reaches approximately 100-150 mm³.

Quinomycin A Administration

Materials:

  • Quinomycin A

  • 5% Sodium Bicarbonate solution, sterile

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Prepare a stock solution of Quinomycin A. For in vivo studies, Quinomycin A has been dissolved in 5% sodium bicarbonate.

  • On the day of treatment, dilute the Quinomycin A stock solution with 5% sodium bicarbonate to the final desired concentration of 20 µg/kg body weight.

  • Administer the Quinomycin A solution to the mice via intraperitoneal injection.

  • The control group should receive an equivalent volume of the vehicle (5% sodium bicarbonate).

  • Administer the treatment daily for a period of 21 days.

  • Monitor the body weight and general health of the mice throughout the treatment period.

Endpoint Analysis

Procedure:

  • At the end of the 21-day treatment period (Day 22), humanely euthanize the mice according to approved IACUC protocols.

  • Excise the tumors and measure their final weight and volume.

  • A portion of the tumor tissue can be fixed in 10% neutral buffered formalin for immunohistochemical analysis or snap-frozen in liquid nitrogen for western blot analysis to assess the expression of CSC markers and Notch signaling proteins.

Mandatory Visualizations

Quinomycin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptors (Notch 1-4) gamma_Secretase γ-Secretase Complex (Presenilin 1, Nicastrin, Pen2, APH-1) Notch_Receptor->gamma_Secretase Cleavage Notch_Ligand Notch Ligands (Jagged1, 2, DLL1, 3, 4) Notch_Ligand->Notch_Receptor Activation NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD Release Hes1 Hes-1 NICD->Hes1 Transcription Activation Gene_Expression Target Gene Expression (Proliferation, CSC Maintenance) Hes1->Gene_Expression Quinomycin Quinomycin A Quinomycin->Notch_Receptor Inhibits Quinomycin->Notch_Ligand Inhibits Quinomycin->gamma_Secretase Inhibits

Caption: Quinomycin A inhibits the Notch signaling pathway.

Experimental_Workflow cluster_treatment Treatment Groups Cell_Culture 1. MiaPaCa-2 Cell Culture Xenograft 2. Subcutaneous Injection (1x10^6 cells/mouse) Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Xenograft->Tumor_Growth Treatment 4. Daily Intraperitoneal Treatment (21 Days) Tumor_Growth->Treatment Endpoint 5. Tumor Excision and Analysis (Day 22) Treatment->Endpoint Control Control (Vehicle) Quinomycin_Treat Quinomycin A (20 µg/kg)

Caption: Pancreatic cancer xenograft experimental workflow.

References

Application Notes and Protocols for Quinomycin B Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin B, also known as Echinomycin and Quinomycin A, is a potent antineoplastic agent with a unique mechanism of action. It belongs to the quinoxaline family of antibiotics and functions as a bis-intercalator of DNA, leading to the inhibition of DNA replication and RNA synthesis. Recent studies have also highlighted its role as a powerful inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) and the Notch signaling pathway.[1] The Notch pathway is a critical regulator of cell fate, and its dysregulation is implicated in the survival and proliferation of cancer stem cells (CSCs).[1] By targeting this pathway, this compound shows promise in eradicating CSCs, which are often resistant to conventional chemotherapies.[2]

These application notes provide a comprehensive guide for the administration of this compound in preclinical in vivo mouse studies, with a focus on xenograft models of cancer. The protocols outlined below are based on established methodologies from peer-reviewed literature and are intended to assist researchers in designing and executing their own studies.

Data Presentation

Toxicity of this compound (Echinomycin) in Mice

The following table summarizes the reported median lethal dose (LD50) of this compound in mice administered via different routes. This data is crucial for dose selection and for understanding the potential toxicity profile of the compound.

Administration RouteStrainLD50Reference
Intraperitoneal (i.p.)Not Specified400 µg/kg
Intravenous (i.v.)Not Specified629 µg/kg
Subcutaneous (s.c.)Not Specified3800 µg/kg
Efficacious Doses of this compound in Mouse Models

This table provides examples of this compound dosages that have demonstrated therapeutic efficacy in various in vivo mouse models. These values can serve as a starting point for dose-ranging studies.

Mouse ModelAdministration RouteDosageDosing ScheduleOutcomeReference
Pancreatic Cancer XenograftIntraperitoneal (i.p.)Not specifiedDaily for 21 daysSignificant inhibition of tumor growth
Polycystic Kidney DiseaseIntraperitoneal (i.p.)10 µg/kgDaily for 27 daysReduced kidney weight to body weight ratio and decreased renal cystic area
Colon Cancer Xenograft (SW620)Intraperitoneal (i.p.)0.04 and 0.4 µ g/mouse Daily for 10 daysInhibition of tumor growth
Murine Tumor Models (4T1, E0771, MC38)Not Specified0.15 mg/kg and 0.25 mg/kgSingle dose (liposomal formulation)Inhibition of tumor growth
Pharmacokinetic Parameters of this compound in Mice
ParameterDescriptionValue
Cmax Maximum (peak) serum concentrationData not available
Tmax Time to reach CmaxData not available
t1/2 Elimination half-lifeData not available
AUC Area under the curve (total drug exposure)Data not available
CL ClearanceData not available
Vd Volume of distributionData not available

Signaling Pathway

This compound exerts its anti-cancer effects in part by inhibiting the Notch signaling pathway. This pathway is crucial for cell-to-cell communication and plays a significant role in cancer stem cell maintenance. The diagram below illustrates the canonical Notch signaling pathway.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_nucleus Nucleus cluster_inhibition This compound Inhibition DSL Delta/Serrate/Lag-2 (DSL) Ligand Notch Notch Receptor DSL->Notch Binding S2 S2 Cleavage (ADAM Protease) Notch->S2 Conformational Change S3 S3 Cleavage (γ-secretase) S2->S3 Sequential Cleavage NICD Notch Intracellular Domain (NICD) S3->NICD Release CSL CSL (CBF1/Su(H)/Lag-1) NICD->CSL Translocation & Binding CoR Co-repressor CSL->CoR Displaces Target_Genes Target Gene Transcription (e.g., Hes, Hey) CSL->Target_Genes Activation MAML Mastermind-like (MAML) MAML->CSL Co-activator Recruitment QuinomycinB This compound QuinomycinB->S3 Inhibits γ-secretase complex

Caption: this compound inhibits the Notch signaling pathway.

Experimental Protocols

Formulation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Sterile distilled water or a vehicle solution (e.g., 10% Ethanol, 10% Cremophor EL in sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Preparation of Vehicle (if applicable):

    • To prepare a 10% Ethanol, 10% Cremophor EL solution, mix 1 part ethanol, 1 part Cremophor EL, and 8 parts sterile saline.

    • Ensure all components are sterile.

  • Reconstitution of this compound:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile distilled water or the prepared vehicle to achieve the desired stock concentration.

    • Vortex thoroughly until the powder is completely dissolved. This compound has poor water solubility, so a vehicle may be necessary for higher concentrations.

  • Sterilization:

    • Sterilize the final this compound solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage:

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Protect from light.

Administration of this compound in a Mouse Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound via intraperitoneal injection.

Materials:

  • Cancer cell line of interest

  • Matrigel (optional)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Sterile PBS

  • Trypan blue solution

  • Hemocytometer

  • 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

  • Calipers

  • This compound solution (prepared as described above)

Experimental Workflow Diagram:

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture Cancer Cells Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension (e.g., in PBS/Matrigel) Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Injection of Cells into Mice Cell_Suspension->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment 7. Administer this compound (i.p.) or Vehicle Control Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Animal Health Treatment->Monitoring Sacrifice 9. Euthanize Mice at Endpoint Monitoring->Sacrifice Analysis 10. Excise Tumors for Analysis (e.g., Weight, IHC, Western Blot) Sacrifice->Analysis

Caption: Experimental workflow for a mouse xenograft study.

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^7 cells/mL). Keep on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse according to your institution's approved protocol.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize mice into treatment and control groups.

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

      • Restrain the mouse by scruffing the neck to expose the abdomen.

      • Tilt the mouse slightly head-down.

      • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline.

      • Aspirate to ensure the needle has not entered the bladder or intestines.

      • Inject the appropriate volume of the this compound solution.

    • Follow the dosing schedule as determined by your experimental design (e.g., daily for 21 days).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and the overall health of the mice (body weight, activity, grooming) throughout the study.

    • Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or if signs of excessive toxicity are observed.

    • At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting, or RNA sequencing) to assess the effects of this compound on relevant biomarkers such as those in the Notch signaling pathway.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting fundamental cellular processes and key signaling pathways involved in cancer progression and stemness. The protocols and data provided in these application notes offer a foundation for researchers to explore the in vivo efficacy of this compound in various mouse models. Careful consideration of dosage, formulation, and administration technique is critical for obtaining reproducible and meaningful results. It is strongly recommended that researchers conduct pilot studies to determine the optimal dose and treatment regimen for their specific experimental system.

References

Application Note: Investigating the Inhibitory Effect of Quinomycin B on Notch Signaling via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Notch signaling pathway is a conserved signaling system crucial for regulating cell fate decisions, proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer.[2] The core mechanism involves ligand-receptor interactions between neighboring cells, leading to proteolytic cleavage of the Notch receptor and the release of the Notch Intracellular Domain (NICD).[1][3] NICD then translocates to the nucleus to activate target genes, such as Hes1. Quinomycin B is an antibiotic that has been shown to inhibit the Notch signaling pathway, making it a compound of interest for therapeutic development. This application note provides a detailed protocol for utilizing Western blotting to demonstrate the inhibitory effect of this compound on key proteins within the Notch signaling cascade.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the treatment of a suitable cell line with this compound, followed by protein extraction and separation by size using polyacrylamide gel electrophoresis. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against Notch1, its activated form (cleaved Notch1 or NICD), and the downstream target Hes1. A loading control, such as GAPDH or β-actin, is used to normalize the data and ensure equal protein loading across samples. The expected outcome is a dose-dependent decrease in the expression levels of Notch1, NICD, and Hes1 in cells treated with this compound compared to untreated controls.

Experimental Protocols

I. Cell Culture and this compound Treatment

  • Cell Line Selection: Pancreatic cancer cell lines such as MiaPaCa-2 and PanC-1 are suitable for these studies as they have been shown to be responsive to Quinomycin treatment in the context of Notch signaling.

  • Cell Seeding: Seed the selected cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • The following day, replace the culture medium with fresh medium containing various concentrations of this compound. A starting concentration range of 0-1 µM can be used, with a specific study showing effects at 5 nM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for a predetermined time, for example, 24 to 72 hours, based on previous studies.

II. Protein Extraction (Lysis)

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

III. Protein Quantification

  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay kit (e.g., Bradford or BCA) according to the manufacturer's instructions.

  • Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

IV. SDS-PAGE and Western Blotting

  • Sample Preparation:

    • Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a 4-20% Tris-glycine polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor the separation and estimate protein sizes.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the table below for recommended antibodies and dilutions.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described above.

  • Signal Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation

Table 1: Primary Antibodies for Western Blot Analysis

Target ProteinRecommended AntibodyDilutionExpected Molecular Weight
Notch1Rabbit mAb (e.g., D1E11 or C44H11)1:1000~300 kDa (full-length), ~120 kDa (NTM/NICD)
Cleaved Notch1 (NICD)Rabbit mAb (e.g., Val1744, D3B8)1:1000~110 kDa
Hes1Rabbit mAb (e.g., D6P2U)1:1000~30 kDa
GAPDHRabbit mAb1:1000 - 1:5000~37 kDa
β-actinMouse mAb1:1000 - 1:5000~42 kDa

Table 2: Expected Quantitative Results of this compound Treatment on Notch Signaling Proteins

TreatmentNotch1 Expression (Relative to Control)Cleaved Notch1 (NICD) Expression (Relative to Control)Hes1 Expression (Relative to Control)
Vehicle Control (DMSO)1.001.001.00
This compound (Low Conc.)DecreasedDecreasedDecreased
This compound (High Conc.)Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Note: The actual values will be determined by densitometric analysis of the Western blot bands.

Mandatory Visualizations

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Target_Genes Target Genes (e.g., Hes1) CSL->Target_Genes Activation Quinomycin_B This compound Quinomycin_B->S3_Cleavage Inhibits

Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_detection Detection Cell_Culture Cell Culture & this compound Treatment Lysis Protein Extraction (Lysis) Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of Notch signaling proteins.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Following Quinomycin B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinomycin B, a member of the quinoxaline family of antibiotics, is a potent antitumor agent that functions as a DNA bis-intercalator. Emerging research has identified its significant pro-apoptotic effects in various cancer cell lines, making it a compound of interest for drug development professionals. A key mechanism of action for this compound involves the inhibition of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1][2] By downregulating components of this pathway, this compound effectively disrupts cancer cell survival signals, leading to cell cycle arrest and programmed cell death.

These application notes provide detailed protocols for utilizing flow cytometry to quantify and characterize apoptosis induced by this compound. The methodologies described herein are essential for researchers and scientists to accurately assess the cytotoxic efficacy of this compound and to elucidate its molecular mechanism of action.

Data Presentation: Quantitative Analysis of Apoptosis

The following tables summarize representative quantitative data from flow cytometry analysis of pancreatic cancer cells (e.g., MiaPaCa-2, PanC-1) treated with this compound.[3][4] This data illustrates a typical dose- and time-dependent induction of apoptosis.

Table 1: Dose-Response Effect of this compound on Apoptosis (48-hour treatment)

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (0.1% DMSO)94.5 ± 2.53.1 ± 0.82.4 ± 0.6
This compound (1 nM)85.2 ± 3.19.5 ± 1.55.3 ± 1.1
This compound (5 nM) 60.7 ± 4.2 25.8 ± 2.9 13.5 ± 2.4
This compound (10 nM)35.1 ± 3.845.3 ± 4.119.6 ± 3.0

Note: Data are presented as mean ± standard deviation and are representative of typical results.

Table 2: Time-Course Effect of this compound (5 nM) on Apoptosis

Treatment DurationViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
12 hours88.3 ± 2.87.2 ± 1.24.5 ± 0.9
24 hours75.4 ± 3.515.6 ± 2.19.0 ± 1.8
48 hours 60.7 ± 4.2 25.8 ± 2.9 13.5 ± 2.4
72 hours42.1 ± 4.938.2 ± 3.719.7 ± 2.8

Note: Data are presented as mean ± standard deviation and are representative of typical results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow for its analysis by flow cytometry.

G cluster_0 cluster_1 Notch Signaling Pathway cluster_2 Intrinsic Apoptosis Pathway QuinomycinB This compound NotchReceptor Notch Receptors (Notch1-4) QuinomycinB->NotchReceptor NotchLigand Notch Ligands (Jagged1/2, DLL1/3/4) QuinomycinB->NotchLigand GammaSecretase γ-Secretase Complex (Presenilin 1, Nicastrin, etc.) QuinomycinB->GammaSecretase NotchReceptor->GammaSecretase Cleavage NotchLigand->NotchReceptor Activation NICD NICD (Notch Intracellular Domain) GammaSecretase->NICD Release Hes1 Hes-1 Transcription NICD->Hes1 Activation Survival Cell Survival & Proliferation Genes Hes1->Survival Bcl2 Anti-apoptotic Bcl-2 Family (e.g., Bcl-2, Mcl-1) Hes1->Bcl2 Upregulates BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits Notch signaling, leading to apoptosis.

G cluster_workflow Experimental Workflow A 1. Cell Culture Seed cancer cells in appropriate culture plates. B 2. This compound Treatment Treat cells with desired concentrations (e.g., 1-10 nM) and for various time points (e.g., 12-72h). Include a vehicle control (DMSO). A->B C 3. Cell Harvesting Collect both adherent and floating cells to ensure all apoptotic cells are included. B->C D 4. Staining Perform specific staining protocol (e.g., Annexin V/PI, JC-1, Caspase-3). C->D E 5. Flow Cytometry Acquisition Acquire a minimum of 10,000 events per sample. D->E F 6. Data Analysis Gate cell populations to quantify percentages of viable, apoptotic, and necrotic cells. E->F

Caption: General workflow for apoptosis analysis via flow cytometry.

Experimental Protocols

1. Protocol for Cell Culture and this compound Treatment

This protocol outlines the initial steps for preparing cells for apoptosis analysis.

  • 1.1. Cell Seeding:

    • Culture pancreatic cancer cells (e.g., MiaPaCa-2 or PanC-1) in their recommended complete growth medium.

    • Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting. A typical seeding density is 0.5 x 10⁶ cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • 1.2. This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 5 nM, 10 nM).

    • For the vehicle control, prepare a medium with the same final concentration of DMSO used for the highest this compound concentration (typically ≤ 0.1%).

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

2. Protocol for Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This is the most common method for detecting the externalization of phosphatidylserine, an early marker of apoptosis.[5]

  • 2.1. Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).

    • Phosphate-Buffered Saline (PBS).

  • 2.2. Procedure:

    • Harvest Cells: Carefully collect the culture medium (which contains floating apoptotic cells) from each well into a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using trypsin-EDTA. Combine these cells with the previously collected medium.

    • Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

    • Analysis: Analyze the samples by flow cytometry within one hour. Use appropriate compensation settings to differentiate between FITC and PI signals.

3. Protocol for Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1

A decrease in mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway. JC-1 dye exhibits potential-dependent accumulation in mitochondria.

  • 3.1. Reagents:

    • JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

    • Complete culture medium.

    • PBS.

  • 3.2. Procedure:

    • Harvest Cells: Collect and wash cells as described in step 2.2.1 and 2.2.2.

    • Staining: Resuspend the cell pellet in 0.5 mL of complete medium. Add JC-1 to a final concentration of 2 µM.

    • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

    • Wash: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the pellet twice with warm PBS.

    • Resuspend: Resuspend the final cell pellet in 500 µL of PBS.

    • Analysis: Analyze immediately by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). A shift from red to green fluorescence indicates mitochondrial depolarization.

4. Protocol for Activated Caspase-3 Analysis

Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation is a definitive marker of apoptosis.

  • 4.1. Reagents:

    • A commercially available FITC-conjugated anti-active Caspase-3 antibody kit or a cell-permeable fluorescent inhibitor of caspases (FLICA) kit.

    • Fixation and Permeabilization Buffers.

    • Wash Buffer (e.g., PBS with 1% BSA).

  • 4.2. Procedure (using an anti-active Caspase-3 antibody):

    • Harvest Cells: Collect and wash cells as described previously.

    • Fixation: Resuspend the cell pellet in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature.

    • Permeabilization: Centrifuge, discard the supernatant, and resuspend the cells in a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer). Incubate for 15 minutes.

    • Staining: Wash the cells and resuspend them in a wash buffer. Add the FITC-conjugated anti-active Caspase-3 antibody at the manufacturer's recommended concentration.

    • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

    • Wash and Resuspend: Wash the cells twice with wash buffer and resuspend in 500 µL of PBS for analysis.

    • Analysis: Analyze by flow cytometry, measuring the increase in FITC fluorescence in the treated samples compared to the control.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Quinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Quinomycin B, a potent quinoxaline antibiotic. The described method is suitable for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this compound. The protocol outlines a gradient elution on a C18 column with UV detection, ensuring sufficient resolution of this compound from potential impurities. This document provides comprehensive experimental protocols, data presentation in a tabular format, and a visual workflow diagram to facilitate seamless adoption of the method.

Introduction

This compound is a member of the quinomycin family of cyclic depsipeptide antibiotics, which also includes the well-known Echinomycin (Quinomycin A). These compounds exhibit significant biological activity, including antimicrobial and anticancer properties, by intercalating into DNA. Given their therapeutic potential, stringent purity assessment is critical during research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it the method of choice for evaluating the purity of pharmaceutical compounds.[1] This application note presents a reliable HPLC method for the determination of this compound purity.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC System: An Agilent 1120 Compact HPLC system or equivalent, equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the separation of cyclic peptides.[2][3][4]

  • Solvents: HPLC grade acetonitrile and water are required.[5]

  • Reagents: Formic acid (0.1%) is used as a mobile phase modifier to improve peak shape.

  • Standard: A well-characterized reference standard of this compound.

  • Sample: The this compound sample to be analyzed.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filters: Syringe filters (0.45 µm) for sample preparation.

2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water (v/v).

  • Mobile Phase B: 0.1% formic acid in acetonitrile (v/v).

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be analyzed in the same manner as the standard solution to a final concentration of 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2.3. HPLC Method Parameters

The key parameters for the HPLC method are summarized in the table below.

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program See Table 2

Table 1: HPLC Method Parameters

2.4. Gradient Elution Program

A gradient elution is employed to ensure the effective separation of this compound from any potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

Table 2: Gradient Elution Program

Data Presentation

The following table presents hypothetical data from the HPLC analysis of a synthesized this compound sample compared to a reference standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Sample IDRetention Time (min)Peak Area (mAU*s)Purity (%)
This compound Standard 12.5150099.8
Impurity 18.22-
Impurity 214.11-
Synthesized Sample 12.5145096.7
Impurity A7.925-
Impurity B10.115-
Impurity C13.810-

Table 3: Hypothetical Purity Assessment Data for this compound

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phases, Standard, and Sample Solutions filter_solutions Filter All Solutions (0.45 µm) prep_solutions->filter_solutions instrument_setup Instrument Setup and Equilibration filter_solutions->instrument_setup inject_sample Inject Sample onto HPLC Column instrument_setup->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks UV Detection at 260 nm run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the purity assessment of this compound. The use of a C18 column with a gradient of acetonitrile and water modified with formic acid allows for excellent separation and peak shape. This protocol is a valuable tool for researchers and professionals in the pharmaceutical industry to ensure the quality and purity of this compound for further development and application.

References

Application Notes and Protocols: Utilizing Quinomycin B for the Study of Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin B, a member of the quinoxaline family of antibiotics, has emerged as a potent agent for investigating the biology of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and resistance to conventional therapies. Understanding and targeting CSCs is a critical focus in the development of novel anti-cancer strategies. These application notes provide a comprehensive overview of the use of this compound to study CSCs, with a particular focus on pancreatic cancer. Detailed protocols for key experiments are provided to facilitate the application of this compound in a research setting.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by targeting key signaling pathways that are crucial for the maintenance and survival of CSCs. The most well-documented mechanism is the inhibition of the Notch signaling pathway.

Notch Signaling Pathway Inhibition

The Notch signaling pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis. In many cancers, including pancreatic cancer, this pathway is aberrantly activated, contributing to the maintenance of the CSC population. This compound has been shown to significantly downregulate multiple components of the Notch signaling cascade[1][2][3].

Key effects of this compound on the Notch pathway include:

  • Downregulation of Notch Receptors: Reduces the expression of Notch-1, 2, 3, and 4 receptors on the cell surface[1].

  • Reduction of Notch Ligands: Decreases the expression of Notch ligands, including Jagged-1, Jagged-2, and Delta-like ligands (DLL1, 3, and 4)[1].

  • Inhibition of Downstream Targets: Leads to a significant reduction in the expression of the downstream target gene Hes-1, a key regulator of CSC maintenance.

  • Suppression of γ-Secretase Complex: this compound also reduces the expression of essential components of the γ-secretase complex (Presenilin-1, Nicastrin, APH1, and PEN2), which is required for the final activating cleavage of the Notch receptor.

Effects on Cancer Stem Cell Properties

The inhibition of the Notch pathway and potentially other signaling cascades by this compound leads to a significant reduction in the functional capabilities of CSCs.

Inhibition of Sphere Formation

A hallmark of CSCs is their ability to form three-dimensional spheroids, termed "tumorspheres" or "pancreatospheres" in the case of pancreatic cancer, when cultured in non-adherent, serum-free conditions. This property reflects their self-renewal capacity. This compound has been demonstrated to significantly inhibit the formation of both primary and secondary pancreatospheres in a dose-dependent manner, indicating a direct impact on the self-renewal of pancreatic CSCs.

Reduction of Cancer Stem Cell Markers

CSCs are often identified and isolated based on the expression of specific cell surface markers. This compound treatment leads to a significant reduction in the population of cells expressing key CSC markers in pancreatic cancer cell lines such as MiaPaCa-2 and PanC-1.

Key CSC markers affected by this compound include:

  • DCLK1 (Doublecortin-like kinase 1): A marker for quiescent CSCs.

  • CD44: A cell-surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration.

  • CD24: A sialoglycoprotein involved in cell adhesion and metastatic spread.

  • EPCAM (Epithelial Cell Adhesion Molecule): A transmembrane glycoprotein involved in cell-cell adhesion.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on pancreatic cancer cells and CSCs. While specific IC50 values for this compound in pancreatic cancer cell lines were not explicitly stated in the reviewed literature, a significant dose-dependent inhibitory effect on cell proliferation has been observed starting at a concentration of 5 nM.

Cell LineAssayConcentration of this compoundObserved EffectReference
MiaPaCa-2Cell Proliferation0-1 µMSignificant dose- and time-dependent decrease in cell proliferation.
PanC-1Cell Proliferation0-1 µMSignificant dose- and time-dependent decrease in cell proliferation.
BxPC-3Cell Proliferation0-1 µMSignificant dose- and time-dependent decrease in cell proliferation.
PanC-1Pancreatosphere FormationIncreasing concentrationsSignificant inhibition of primary and secondary pancreatosphere formation.
MiaPaCa-2Flow Cytometry (DCLK1+)Not specifiedSignificant reduction in the number of DCLK1 expressing cells after 24 hours.
PanC-1Flow Cytometry (DCLK1+)Not specifiedSignificant reduction in the number of DCLK1 expressing cells after 24 hours.
MiaPaCa-2Western BlotNot specifiedSignificant reduction in DCLK1, CD44, CD24, and EPCAM protein levels.
PanC-1Western BlotNot specifiedSignificant reduction in DCLK1, CD44, CD24, and EPCAM protein levels.

Experimental Protocols

Pancreatosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

Materials:

  • Pancreatic cancer cell lines (e.g., MiaPaCa-2, PanC-1)

  • DMEM/F12 medium

  • B27 supplement

  • Human epidermal growth factor (EGF)

  • Basic fibroblast growth factor (bFGF)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • Ultra-low attachment plates (6-well or 24-well)

  • This compound

Protocol:

  • Prepare Sphere Formation Medium: Supplement DMEM/F12 medium with 1x B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 1x Penicillin-Streptomycin.

  • Cell Preparation: Culture pancreatic cancer cells to 70-80% confluency. Harvest cells using Trypsin-EDTA and wash with PBS. Resuspend the cell pellet in a small volume of sphere formation medium to create a single-cell suspension.

  • Cell Seeding: Count the viable cells and seed them at a low density (e.g., 500-1000 cells/well for a 24-well plate) in ultra-low attachment plates containing sphere formation medium.

  • Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

  • Sphere Counting and Analysis: After the incubation period, count the number of pancreatospheres (spheres > 50 µm in diameter) in each well using an inverted microscope. Calculate the sphere formation efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100.

  • Secondary Sphere Formation (Optional): To assess self-renewal over multiple generations, collect the primary spheres by gentle centrifugation, dissociate them into single cells using Trypsin-EDTA, and re-plate them under the same conditions.

Flow Cytometry for Cancer Stem Cell Markers

This protocol allows for the quantification of the percentage of cells expressing specific CSC markers.

Materials:

  • Pancreatic cancer cells treated with this compound

  • PBS

  • FACS buffer (PBS with 1-2% FBS)

  • Fluorochrome-conjugated antibodies against CSC markers (e.g., anti-CD44-PE, anti-CD24-FITC, anti-DCLK1-APC)

  • Isotype control antibodies

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest the treated and control cells and wash them with PBS.

  • Cell Staining: Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/100 µL. Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration. For each antibody, also prepare a corresponding isotype control.

  • Incubation: Incubate the cells in the dark on ice for 30 minutes.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the live cell population and then determine the percentage of cells positive for each CSC marker, comparing the treated samples to the vehicle control.

Western Blot Analysis for Notch Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins in the Notch signaling pathway.

Materials:

  • Pancreatic cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Notch pathway proteins (e.g., Notch1, Jagged1, Hes-1, Presenilin-1) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Visualizations

Signaling Pathway Diagram

QuinomycinB_Notch_Pathway cluster_nucleus QuinomycinB This compound Jagged_DLL Jagged / DLL Ligands QuinomycinB->Jagged_DLL Notch_Receptor Notch Receptor QuinomycinB->Notch_Receptor Gamma_Secretase γ-Secretase Complex QuinomycinB->Gamma_Secretase Jagged_DLL->Notch_Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage by Gamma_Secretase->Notch_Receptor Nucleus Nucleus NICD->Nucleus Translocates to Hes1 Hes-1 Nucleus->Hes1 Activates Transcription of CSC_Properties Cancer Stem Cell Properties (Self-renewal, etc.) Hes1->CSC_Properties Promotes

Caption: this compound inhibits the Notch signaling pathway in cancer stem cells.

Experimental Workflow Diagram

CSC_Study_Workflow Cell_Culture Pancreatic Cancer Cell Culture Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Sphere_Assay Pancreatosphere Formation Assay Treatment->Sphere_Assay Flow_Cytometry Flow Cytometry (CSC Markers) Treatment->Flow_Cytometry Western_Blot Western Blot (Notch Pathway Proteins) Treatment->Western_Blot Analysis1 Quantify Sphere Formation Efficiency Sphere_Assay->Analysis1 Analysis2 Determine % of CSC Marker+ Cells Flow_Cytometry->Analysis2 Analysis3 Analyze Protein Expression Levels Western_Blot->Analysis3

References

Application Notes and Protocols for Developing a Liposomal Formulation of Quinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin B is a potent quinoxaline antibiotic that acts as a DNA bis-intercalator and has demonstrated significant antitumor activity.[1][2] Its hydrophobic nature, however, presents challenges for its clinical application, primarily due to poor aqueous solubility and potential for non-specific toxicity.[3][4] Liposomal encapsulation offers a promising strategy to overcome these limitations by improving the drug's solubility, modulating its pharmacokinetic profile, and potentially enhancing its therapeutic index.[3] This document provides detailed application notes and protocols for the development and characterization of a liposomal formulation of this compound.

Quinomycin A, a closely related analog, has been shown to target the Notch signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, Quinomycin A can suppress cancer stem cell populations and inhibit tumor growth. Given the structural similarity, it is hypothesized that this compound may exert its anticancer effects through a similar mechanism. These protocols will guide researchers in preparing stable this compound-loaded liposomes and evaluating their physicochemical properties, in vitro drug release, and cytotoxic activity against cancer cells.

Experimental Workflow

The development and evaluation of a liposomal this compound formulation follows a systematic workflow, from preparation and characterization to in vitro efficacy testing.

Liposomal this compound Development Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation prep Thin-Film Hydration Method (this compound, Lipids, Cholesterol) hydration Hydration with Aqueous Buffer prep->hydration extrusion Extrusion for Size Homogenization hydration->extrusion dls Particle Size & PDI (DLS) extrusion->dls zeta Zeta Potential extrusion->zeta ee Encapsulation Efficiency & Drug Loading (HPLC) extrusion->ee release In Vitro Drug Release (Dialysis Method) extrusion->release cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) release->cytotoxicity uptake Cellular Uptake Study cytotoxicity->uptake

Caption: Experimental workflow for the development and in vitro evaluation of liposomal this compound.

Materials and Reagents

Material/ReagentSupplier (Example)
This compoundCayman Chemical
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Avanti Polar Lipids
CholesterolSigma-Aldrich
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)Avanti Polar Lipids
ChloroformFisher Scientific
MethanolFisher Scientific
Phosphate Buffered Saline (PBS), pH 7.4Gibco
Sephadex G-50GE Healthcare
Acetonitrile (HPLC grade)Fisher Scientific
Formic AcidSigma-Aldrich
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Sigma-Aldrich
Human pancreatic cancer cell line (e.g., MiaPaCa-2 or PanC-1)ATCC
Fetal Bovine Serum (FBS)Gibco
DMEM (Dulbecco's Modified Eagle Medium)Gibco
Penicillin-StreptomycinGibco

Experimental Protocols

Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of liposomes encapsulating the hydrophobic drug this compound.

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a round-bottom flask using a chloroform/methanol (2:1, v/v) solvent mixture.

    • Add this compound to the lipid solution at a drug-to-lipid ratio of 1:20 (w/w).

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (50°C) phosphate-buffered saline (PBS, pH 7.4) by gentle rotation of the flask. The volume of the aqueous phase should be calculated to achieve the desired final lipid concentration.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times) using a mini-extruder. The extrusion should be performed at a temperature above the lipid's phase transition temperature.

  • Purification:

    • Remove the unencapsulated this compound by size exclusion chromatography using a Sephadex G-50 column, with PBS as the mobile phase.

    • Collect the liposomal fraction, which will elute in the void volume.

Physicochemical Characterization of Liposomes

These parameters are crucial for predicting the in vivo behavior of liposomes.

  • Dilute the liposomal formulation with filtered PBS.

  • Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

  • Perform all measurements in triplicate at 25°C.

EE and DL quantify the amount of drug successfully incorporated into the liposomes.

  • Sample Preparation:

    • Disrupt a known amount of the purified liposomal formulation by adding a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated this compound.

    • Vortex thoroughly to ensure complete dissolution.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Analyze the amount of this compound in the disrupted liposome sample using a validated HPLC method.

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid in a gradient elution.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector at a wavelength of 244 nm.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve of the free drug.

  • Calculations:

    • Encapsulation Efficiency (%EE): (%EE) = (Mass of drug in liposomes / Initial mass of drug used) x 100

    • Drug Loading (%DL): (%DL) = (Mass of drug in liposomes / Total mass of lipids) x 100

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Liposomal this compound110 ± 50.15 ± 0.02-15 ± 292 ± 34.6 ± 0.2
Empty Liposomes105 ± 40.13 ± 0.03-16 ± 2N/AN/A
In Vitro Drug Release Study

This assay evaluates the release kinetics of this compound from the liposomes.

  • Place a known volume of the liposomal this compound formulation into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug) at 37°C with continuous stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of this compound in the collected samples using the HPLC method described previously.

  • Calculate the cumulative percentage of drug released over time.

Time (hours)Cumulative Release (%)
00
15.2 ± 0.8
29.8 ± 1.1
415.4 ± 1.5
822.1 ± 2.0
1228.9 ± 2.3
2435.6 ± 2.8
4842.3 ± 3.1
In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of anticancer drugs.

  • Cell Seeding:

    • Seed cancer cells (e.g., MiaPaCa-2 or PanC-1) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of free this compound, liposomal this compound, and empty liposomes for 72 hours. Include untreated cells as a control.

  • MTT Addition:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

TreatmentIC50 (nM)
Free this compound15.8 ± 1.2
Liposomal this compound9.5 ± 0.9
Empty Liposomes> 10,000
Cellular Uptake Study

This study aims to quantify the internalization of the liposomal formulation by cancer cells.

  • Fluorescent Labeling (Optional but Recommended):

    • For visualization and quantification, a fluorescent lipid (e.g., Rhodamine-PE) can be incorporated into the liposome formulation during preparation.

  • Cell Treatment:

    • Seed cells in a suitable format (e.g., 6-well plate or confocal dish).

    • Incubate the cells with the fluorescently labeled liposomal this compound for various time points (e.g., 1, 4, and 24 hours).

  • Quantification by Flow Cytometry:

    • After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

    • Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Visualization by Confocal Microscopy:

    • After incubation and washing, fix the cells and stain the nuclei with DAPI.

    • Visualize the cellular uptake and intracellular distribution of the liposomes using a confocal microscope.

This compound and the Notch Signaling Pathway

Quinomycin A, a close analog of this compound, has been shown to inhibit the Notch signaling pathway, a critical pathway in cancer stem cell survival and proliferation. The pathway is initiated by the binding of a ligand (e.g., Jagged or Delta-like) to the Notch receptor. This leads to a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus and activates the transcription of target genes like Hes1. Quinomycin is believed to downregulate the expression of Notch receptors, ligands, and components of the γ-secretase complex, which is responsible for the final cleavage and activation of Notch.

Notch Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Jagged / Delta-like Ligand Notch Notch Receptor Ligand->Notch Binding gSecretase γ-Secretase Complex Notch->gSecretase S2 Cleavage NICD_cyto Notch Intracellular Domain (NICD) gSecretase->NICD_cyto S3 Cleavage NICD_nuc NICD NICD_cyto->NICD_nuc Translocation CSL CSL NICD_nuc->CSL Hes1 Hes1 Gene Transcription CSL->Hes1 Activation Proliferation Cell Proliferation & Stem Cell Survival Hes1->Proliferation QuinomycinB This compound QuinomycinB->Ligand Inhibition QuinomycinB->Notch Inhibition QuinomycinB->gSecretase Inhibition

Caption: Proposed mechanism of this compound-mediated inhibition of the Notch signaling pathway.

Conclusion

These application notes provide a comprehensive framework for the successful development and preclinical evaluation of a liposomal formulation of this compound. The detailed protocols for preparation, characterization, and in vitro testing will enable researchers to produce a consistent and well-characterized drug delivery system. The provided data tables offer expected ranges for key quality attributes, serving as a benchmark for formulation optimization. By leveraging liposomal technology, the therapeutic potential of this compound as a potent anticancer agent can be more effectively explored.

References

Application Notes and Protocols for Studying DNA-Drug Interactions with Quinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Quinomycin B, a member of the quinoxaline family of antibiotics, for the detailed study of DNA-drug interactions. This compound serves as a valuable tool for investigating the principles of sequence-specific DNA recognition and the impact of small molecules on DNA structure and function.

Introduction to this compound

This compound is a bicyclic octadepsipeptide antibiotic that functions as a DNA bis-intercalator.[1] This means it inserts two planar quinoxaline chromophores into the DNA double helix at two separate locations simultaneously.[2][3] This mode of binding introduces significant structural perturbations to the DNA, making it a subject of interest for understanding DNA repair mechanisms, transcription factor binding, and for the development of novel anticancer agents. The biological activities of quinomycin antibiotics are primarily attributed to their ability to bind to DNA, thereby disrupting essential cellular processes like replication and transcription.

The binding of this compound to DNA is sequence-specific, showing a strong preference for 5'-CpG-3' dinucleotide steps.[4] This specificity is a key feature that can be exploited in experimental design to probe specific DNA sequences. While closely related to the more extensively studied echinomycin, this compound offers a distinct molecular structure for comparative studies of DNA-binding dynamics and specificity.

Data Presentation: Quantitative Analysis of Quinomycin-DNA Interactions

Precise quantitative data for this compound is limited in the available literature. However, extensive data exists for its close structural analog, echinomycin, which can serve as a valuable proxy for experimental design. The following tables summarize key quantitative parameters for the interaction of echinomycin with DNA.

Table 1: Kinetic Parameters of Echinomycin-DNA Interaction

ParameterValueDNA TypeConditions
Bimolecular Association Rate Constant (k)6 x 10⁴ M⁻¹s⁻¹Calf thymus DNA25°C, I = 0.01
Dissociation Half-life from CpG sites flanked by (AT)n~40 minSynthetic DNA20°C
Dissociation Half-life from CpG sites flanked by An.Tn< 3 minSynthetic DNA20°C

Table 2: Thermodynamic Profile of Echinomycin-DNA Binding

ParameterValueConditions
Gibbs Free Energy (ΔG°)-7.6 kcal mol⁻¹20°C
Enthalpy (ΔH)+3.8 kcal mol⁻¹20°C
Entropy (ΔS)+38.9 cal mol⁻¹ K⁻¹20°C
Binding Constant (K)5.0 x 10⁵ M⁻¹20°C

Note: The binding reaction of echinomycin to DNA is entropically driven, which is characteristic of processes stabilized by hydrophobic interactions.[4]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of this compound with DNA.

Protocol 1: DNase I Footprinting to Determine DNA Binding Sites

DNase I footprinting is a high-resolution technique to identify the specific DNA sequence where a small molecule like this compound binds. The principle lies in the protection of the DNA backbone from enzymatic cleavage by DNase I at the binding site of the ligand.

Materials:

  • DNA fragment of interest (100-400 bp) containing potential CpG binding sites, labeled at one 5' end with ³²P or a fluorescent dye.

  • This compound solution of known concentration.

  • DNase I (Worthington).

  • DNase I reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂, 0.1 mM DTT).

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing polyacrylamide gel (e.g., 8%).

  • Maxam-Gilbert sequencing ladder of the same DNA fragment (for precise location of the footprint).

Procedure:

  • DNA Probe Preparation: Prepare a singly end-labeled DNA fragment. This can be achieved by PCR with a labeled primer or by labeling a restriction fragment using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled probe.

  • Binding Reaction:

    • In separate microcentrifuge tubes, mix the labeled DNA probe (final concentration ~1-10 nM) with increasing concentrations of this compound (e.g., 0.1 µM to 50 µM).

    • Include a control reaction with no this compound.

    • Incubate the reactions at room temperature (or 37°C) for 30-60 minutes to allow binding equilibrium to be reached.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve, on average, one cut per DNA molecule.

    • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination: Stop the digestion by adding an excess of stop solution.

  • Analysis:

    • Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

    • Load the samples onto a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert G+A sequencing ladder of the same DNA fragment.

    • Run the gel until the tracking dyes have migrated to the desired position.

    • Dry the gel and visualize the DNA fragments by autoradiography (for ³²P) or fluorescence imaging.

  • Interpretation: The binding sites of this compound will appear as "footprints," which are regions of the gel with no bands, corresponding to the DNA sequences protected from DNase I cleavage. The precise location of the footprint can be determined by comparison with the sequencing ladder.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Detecting DNA Binding

EMSA, or gel shift assay, is used to detect the formation of a this compound-DNA complex based on the principle that the complex will migrate more slowly through a non-denaturing gel than the free DNA probe.

Materials:

  • Short, double-stranded DNA oligonucleotide probe (20-50 bp) containing a CpG binding site, labeled with a non-radioactive (e.g., biotin, fluorescent dye) or radioactive (³²P) tag.

  • This compound solution.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Non-denaturing polyacrylamide gel (e.g., 6-8%) in 0.5x TBE buffer.

  • Loading dye (non-denaturing).

Procedure:

  • Probe Preparation: Anneal complementary labeled and unlabeled oligonucleotides to create a double-stranded probe. Purify the probe if necessary.

  • Binding Reaction:

    • Set up a series of reactions containing the labeled DNA probe (constant concentration, e.g., 1-10 nM) and varying concentrations of this compound (e.g., a titration from 0.1 µM to 50 µM).

    • Include a control with only the labeled probe.

    • To demonstrate specificity, include a competition reaction with an excess of unlabeled DNA containing the CpG site and another with an unlabeled non-specific DNA sequence.

    • Incubate the reactions in binding buffer for 20-30 minutes at room temperature.

  • Electrophoresis:

    • Add non-denaturing loading dye to each reaction.

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent heat-induced dissociation of the complex.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or dry the gel (for ³²P-labeled probes).

    • Detect the bands using a chemiluminescent detection method (biotin) or autoradiography (³²P).

  • Interpretation: A band that migrates slower than the free probe represents the this compound-DNA complex. The intensity of this shifted band should increase with increasing this compound concentration. The shifted band should decrease in the presence of the specific unlabeled competitor but not the non-specific competitor.

Protocol 3: Spectroscopic Analysis of DNA Binding

UV-Visible and Circular Dichroism (CD) spectroscopy are powerful techniques to study the interaction of this compound with DNA in solution, providing information on the binding mode and conformational changes of the DNA.

A. UV-Visible Spectroscopy

This technique is used to determine the binding constant (Kb) of this compound to DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the absorption spectrum of the drug.

Materials:

  • This compound solution of known concentration.

  • Calf thymus DNA (ct-DNA) or a specific oligonucleotide solution.

  • Buffer (e.g., 10 mM Tris-HCl pH 7.4, 50 mM NaCl).

  • Quartz cuvettes.

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a fixed concentration in the buffer.

  • Titration:

    • Record the UV-Vis spectrum of the this compound solution alone (typically in the 200-500 nm range).

    • Incrementally add small aliquots of the DNA solution to the this compound solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 5-10 minutes before recording the spectrum.

  • Data Analysis:

    • Monitor the changes in the absorbance and the wavelength of maximum absorbance (λmax) of this compound.

    • Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in DNA upon binding of this compound. The CD spectrum of B-DNA is characterized by a positive band around 275 nm and a negative band around 245 nm. Intercalation can induce significant changes in these bands.

Materials:

  • This compound solution.

  • DNA solution (e.g., ct-DNA or a specific oligonucleotide with a CpG site).

  • Buffer (a low-salt buffer is often preferred, e.g., 10 mM phosphate buffer).

  • CD spectropolarimeter.

  • Quartz cuvette with a 1 cm path length.

Procedure:

  • Baseline Correction: Record the CD spectrum of the buffer alone as a baseline.

  • DNA Spectrum: Record the CD spectrum of the DNA solution in the far-UV range (e.g., 220-320 nm).

  • Titration:

    • Add increasing concentrations of this compound to the DNA solution.

    • After each addition, incubate for a few minutes to allow for binding.

    • Record the CD spectrum after each addition.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the changes in the CD signal of the DNA upon addition of this compound. Significant changes in the ellipticity and the position of the positive and negative bands indicate conformational changes in the DNA helix due to intercalation.

Visualizations

QuinomycinB_DNA_Interaction cluster_dna DNA Double Helix cluster_intercalation Bis-intercalation at CpG site DNA_Strand1 5'-...G-C-A-T-C-G-T-A...-3' DNA_Strand2 3'-...C-G-T-A-G-C-A-T...-5' QuinomycinB This compound Chromophore1 Quinoxaline Chromophore 1 QuinomycinB->Chromophore1 Intercalates Chromophore2 Quinoxaline Chromophore 2 QuinomycinB->Chromophore2 Intercalates Intercalated_DNA1 5'-...G-C   A-T-C   G-T-A...-3' Intercalated_DNA2 3'-...C-G   T-A-G   C-A-T...-5' cluster_dna cluster_dna cluster_intercalation cluster_intercalation

Caption: Mechanism of this compound bis-intercalation into a CpG site of DNA.

DNA_Footprinting_Workflow cluster_binding Binding Reaction cluster_result Result Interpretation start Start: Labeled DNA (e.g., ³²P or fluorescent tag) control Control: Labeled DNA only start->control experiment Experiment: Labeled DNA + this compound start->experiment digestion Partial Digestion with DNase I control->digestion experiment->digestion stop Stop Reaction & Denature DNA digestion->stop gel Denaturing Polyacrylamide Gel Electrophoresis stop->gel detection Autoradiography or Fluorescence Imaging gel->detection ladder Ladder of cleaved fragments detection->ladder footprint Footprint: Region protected from cleavage detection->footprint

Caption: Experimental workflow for DNase I footprinting with this compound.

EMSA_Workflow cluster_reactions Binding Reactions cluster_results Result Analysis start Start: Labeled DNA Probe (with CpG site) probe_only Probe Only start->probe_only probe_drug Probe + this compound start->probe_drug competition Probe + this compound + Unlabeled Competitor DNA start->competition gel Non-denaturing Polyacrylamide Gel Electrophoresis probe_only->gel free_probe Free Probe Band probe_drug->gel shifted_band Shifted Band (this compound-DNA Complex) competition->gel reduced_shift Reduced Shifted Band detection Detection (Chemiluminescence/Autoradiography) gel->detection detection->free_probe detection->shifted_band detection->reduced_shift

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

References

Troubleshooting & Optimization

Technical Support Center: Improving Quinomycin B Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a member of the quinoxaline family of antibiotics. It is a potent anticancer agent that functions as a DNA bis-intercalator and has been shown to inhibit key signaling pathways involved in cancer progression, such as the Notch and Hypoxia-Inducible Factor-1 (HIF-1) pathways. However, this compound is a highly hydrophobic molecule with poor solubility in aqueous solutions, which can present significant challenges for its use in in vitro and in vivo experiments.

Q2: What are the recommended solvents for dissolving this compound?

This compound is known to be soluble in organic solvents. For research purposes, the most commonly used and recommended solvent is dimethyl sulfoxide (DMSO).[1] Other organic solvents such as ethanol and methanol can also be used. It is crucial to prepare a concentrated stock solution in one of these solvents before further dilution into your aqueous experimental medium.

Q3: How does pH affect the solubility of quinoxaline derivatives like this compound?

The solubility of many quinoxaline derivatives can be pH-dependent. While specific data for this compound is limited, compounds with basic functional groups tend to be more soluble in acidic conditions where they can be protonated to form more soluble salts. Conversely, in neutral or alkaline buffers, they are more likely to be in their less soluble free base form. It is advisable to determine the optimal pH for your specific experimental buffer system.

Q4: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common issue with hydrophobic compounds. Here are a few strategies to mitigate precipitation:

  • Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[2] Keeping the final DMSO concentration as high as is tolerable for your cells can help maintain the solubility of this compound.

  • Method of dilution: Instead of diluting your DMSO stock in a large volume of aqueous buffer at once, try adding the DMSO stock dropwise to your stirred buffer or medium. This gradual addition can sometimes prevent immediate precipitation.

  • Pre-conditioning the medium: Some researchers have found success by first adding the required volume of DMSO to the aqueous medium, mixing well, and then adding the concentrated drug stock to this DMSO-containing medium.

  • Use of solubilizing agents: For challenging applications, consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80). These should be tested for compatibility with your experimental system.

Q5: What are the potential effects of the solvent (e.g., DMSO) on my experimental results?

It is critical to include a vehicle control in your experiments. DMSO, even at low concentrations, can have biological effects. It has been reported to affect cell growth, viability, and differentiation.[1][3][4] Therefore, all experimental groups should be compared to a control group treated with the same final concentration of the solvent used to dissolve this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
This compound powder will not dissolve in the initial solvent (e.g., DMSO). 1. Insufficient solvent volume.2. Low-quality or hydrated solvent.3. Compound has degraded.1. Increase the volume of the solvent incrementally.2. Use fresh, anhydrous, high-purity solvent.3. If dissolution is still an issue, consider obtaining a new batch of the compound.
Precipitate forms immediately upon dilution of the DMSO stock in aqueous buffer. 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. The final DMSO concentration is too low.3. The pH of the buffer is not optimal for solubility.1. Reduce the final working concentration of this compound.2. Increase the final DMSO concentration, ensuring it remains within the tolerated range for your cells (typically ≤0.5%).3. Test a range of buffer pH values to identify the optimal pH for solubility.
Inconsistent or not reproducible results in cell-based assays. 1. Inconsistent final concentration of this compound due to precipitation.2. Degradation of this compound in the stock solution or experimental medium.3. Variable effects of the solvent (DMSO) on the cells.1. Prepare fresh dilutions for each experiment from a stable stock solution. Visually inspect for any precipitation before adding to cells.2. Prepare fresh stock solutions regularly and store them properly (see experimental protocols).3. Ensure a consistent final concentration of DMSO across all wells, including vehicle controls.
No biological effect observed at expected concentrations. 1. The compound is not in solution and therefore not available to the cells.2. The compound has degraded.3. The chosen cell line is not sensitive to this compound.1. Confirm solubility by visual inspection and consider centrifugation of the final solution to pellet any precipitate before adding the supernatant to the cells.2. Use freshly prepared solutions.3. Test a wider range of concentrations and include a positive control cell line if available.

Data Presentation: Solubility of Quinoxaline Antibiotics

Compound Solvent Solubility
Quinomycin AWaterPoor
EthanolSoluble
MethanolSoluble
DMF (Dimethylformamide)Soluble
DMSO (Dimethyl sulfoxide)Soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a designated area for handling potent compounds.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a slightly smaller volume of DMSO and add more if needed to ensure complete dissolution.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential degradation with prolonged heating.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for cell culture applications, filter it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Objective: To dilute the this compound DMSO stock solution into a cell culture medium for treating cells.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing the Stock: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculating Dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume in each well or dish.

  • Serial Dilution (Recommended): It is often best to perform a serial dilution. For example, first, dilute the concentrated stock solution into a small volume of cell culture medium to create an intermediate dilution.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to the final volume of cell culture medium that will be added to the cells. Ensure that the final concentration of DMSO is at a non-toxic level for your specific cell line (typically ≤0.5%).

  • Mixing: Mix the final working solution thoroughly by gentle pipetting or inversion before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

Mandatory Visualizations

Signaling Pathways

QuinomycinB_HIF1_Pathway

QuinomycinB_Notch_Pathway NotchLigand NotchLigand NotchReceptor NotchReceptor NotchLigand->NotchReceptor Binding GammaSecretase GammaSecretase NotchReceptor->GammaSecretase S3 Cleavage NICD NICD GammaSecretase->NICD Releases CSL CSL NICD->CSL Translocates and binds to TargetGenes TargetGenes CSL->TargetGenes QuinomycinB QuinomycinB QuinomycinB->NotchLigand Downregulates QuinomycinB->NotchReceptor Downregulates QuinomycinB->GammaSecretase Downregulates QuinomycinB->TargetGenes Inhibits

Experimental Workflow

QuinomycinB_Solubility_Workflow start Start: This compound Powder stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_prep storage Aliquot and Store (-20°C to -80°C) stock_prep->storage dilution Dilute in Aqueous Medium (e.g., Cell Culture Medium) storage->dilution application Apply to Experimental System (e.g., Cell Culture) dilution->application No Precipitation troubleshoot Troubleshoot Precipitation dilution->troubleshoot Precipitation Occurs end End: Data Collection application->end troubleshoot->dilution Optimize Protocol

References

how to overcome Quinomycin B precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of Quinomycin B in cell culture, particularly its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my cell culture medium?

A1: this compound, a quinoxaline antibiotic, has poor solubility in aqueous solutions like cell culture media.[1] Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the medium. This can be influenced by the final concentration of the compound, the solvent used for the stock solution, and the composition of the cell culture medium itself.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its poor water solubility, this compound should be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can also be used.[2]

Q3: What is the general mechanism of action of this compound?

A3: this compound belongs to the quinomycin group of antibiotics. Its mechanism of action involves intercalating into DNA, which subsequently inhibits RNA synthesis.[3] More specifically, quinomycins are known to be potent inhibitors of transcription factors such as Hypoxia-Inducible Factor-1 (HIF-1) and components of the Notch signaling pathway.[4][5]

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a step-by-step approach to prevent and resolve this compound precipitation in your cell culture experiments.

Problem: Precipitate observed in the cell culture medium after adding this compound.

Root Cause Analysis:

  • Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in water-based media.

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility threshold in the cell culture medium.

  • Improper Stock Solution Preparation: The stock solution may not have been prepared correctly, leading to carryover of undissolved compound.

  • Solvent Shock: Rapid dilution of the organic solvent-based stock solution into the aqueous cell culture medium can cause the compound to precipitate out of solution.

  • Media Components Interaction: Certain components in the cell culture medium could potentially interact with this compound, reducing its solubility.

Solutions and Experimental Protocols:

1. Optimize Stock Solution Preparation:

  • Recommended Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO. A common stock concentration is 10 mM.

    • Ensure the this compound is completely dissolved in the DMSO by vortexing and, if necessary, gentle warming (be cautious of compound stability at elevated temperatures).

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2. Refine the Dilution Method:

  • Recommended Protocol (Serial Dilution):

    • Perform a serial dilution of the high-concentration DMSO stock solution in your cell culture medium.

    • For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed cell culture medium.

    • Add the final diluted solution to your cell culture plate drop-wise while gently swirling the plate to ensure rapid and even mixing. This helps to avoid localized high concentrations that can lead to precipitation.

3. Test Different Solvents:

While DMSO is the most common solvent, other options can be explored if precipitation persists.

SolventNotes
DMSO High solubility for this compound.
Ethanol May be less toxic to some cell lines.
Methanol Similar properties to ethanol.
DMF Another polar aprotic solvent option.

4. Assess the Impact of Serum:

  • Observation: Fetal Bovine Serum (FBS) and other serum components can sometimes aid in the solubilization of hydrophobic compounds.

  • Experimental Suggestion: Compare the precipitation of this compound in serum-free versus serum-containing media. If solubility is improved with serum, consider this in your experimental design.

5. Consider Formulation Strategies for Poorly Soluble Compounds:

For persistent precipitation issues, advanced formulation strategies may be necessary, although these require more significant development:

  • Use of Solubilizing Agents: Incorporating surfactants or cyclodextrins in the final dilution medium can enhance the solubility of hydrophobic compounds. The selection and concentration of such agents need to be carefully optimized to avoid cytotoxicity.

  • Liposomal Formulations: Encapsulating this compound within liposomes can improve its delivery and solubility in aqueous environments.

Visualizing Key Concepts

Experimental Workflow to Prevent Precipitation

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Cell Media cluster_culture Cell Culture prep1 Weigh this compound Powder prep2 Dissolve in 100% DMSO (e.g., to 10 mM) prep1->prep2 prep3 Ensure Complete Dissolution (Vortex/Gentle Warmth) prep2->prep3 prep4 Aliquot and Store at -80°C prep3->prep4 dil1 Thaw Stock Aliquot prep4->dil1 dil2 Prepare Intermediate Dilution in Pre-warmed Media dil1->dil2 dil3 Add to Final Culture Volume Drop-wise with Swirling dil2->dil3 cult1 Incubate Cells with This compound dil3->cult1 cult2 Monitor for Precipitation and Cellular Effects cult1->cult2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Releases Ligand Notch Ligand (e.g., Jagged, Delta) Ligand->Notch_Receptor Binding & Cleavage CSL CSL/RBPJ NICD->CSL Translocates to Nucleus & Binds HES_HEY HES/HEY Genes CSL->HES_HEY Activates Transcription Gene_Expression Target Gene Expression (Proliferation, Differentiation) HES_HEY->Gene_Expression DNA DNA QuinomycinB This compound QuinomycinB->CSL Inhibits Binding to DNA QuinomycinB->DNA Intercalates

References

Quinomycin B Dosage Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Quinomycin B dosage to minimize in vivo toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as Echinomycin, is a quinoxaline antibiotic that functions as a potent antitumor agent.[1][2] Its primary mechanism involves acting as a DNA bis-intercalator, binding to DNA and inhibiting RNA synthesis.[1][3] This interaction disrupts cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

Q2: Which key signaling pathway is affected by this compound?

This compound is a potent inhibitor of the Notch signaling pathway, which is often dysregulated in cancer and plays a crucial role in cancer stem cell (CSC) maintenance. It has been shown to downregulate multiple components of the pathway, including:

  • Notch Receptors: Notch 1-4.

  • Notch Ligands: Jagged1, Jagged2, DLL1, DLL3, DLL4.

  • γ-Secretase Complex: Presenilin 1, Nicastrin, Pen2, and APH-1, which are required for Notch activation.

  • Downstream Target Proteins: Hes-1.

By inhibiting this pathway, this compound can reduce the proliferation of cancer cells and decrease the population of CSCs.

Q3: What are the common in vivo toxicities associated with this compound?

Preclinical toxicological studies in animal models have identified several key organ systems affected by this compound (Echinomycin). The major toxic effects were observed in the gastrointestinal, hepatic (liver), and lymphoreticular systems. In Phase I clinical trials, the most common toxicities included nausea, vomiting, and reversible liver enzyme abnormalities. Due to its toxicity profile, careful dose selection and monitoring are critical.

Q4: How can I determine an optimal starting dose for my in vivo experiment?

Determining the optimal dose requires a dose-range finding study. The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects, and the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect. Starting doses can be extrapolated from previously published preclinical data (see Table 1), followed by a dose-escalation study to determine the therapeutic window for your specific model.

Q5: What strategies can be employed to reduce this compound's in vivo toxicity?

Several strategies can help mitigate the toxicity of this compound:

  • Advanced Formulation: Encapsulating this compound in liposomes or other nanoparticle-based drug delivery systems can alter its pharmacokinetic profile, potentially increasing drug concentration at the tumor site while reducing exposure to healthy tissues. Liposomal formulations have been shown to reduce toxicity and improve the therapeutic index of similar cytotoxic agents.

  • Dose & Schedule Optimization: Instead of a single high dose, a fractionated dosing schedule (e.g., lower daily doses over a longer period) may be better tolerated.

  • Supportive Care: Ensure animal models have adequate hydration and nutritional support. Monitor for signs of toxicity such as weight loss, behavioral changes, and changes in clinical biochemistry parameters (e.g., liver enzymes ALT/AST).

  • Combination Therapy: In some cases, co-administration of a second agent can antagonize the toxic effects of the primary drug without compromising its efficacy.

Troubleshooting Guide

Problem: I am observing significant weight loss (>15%) and lethargy in my animal models.

  • Answer: These are common signs of systemic toxicity.

    • Immediate Action: Consider euthanizing animals that have reached a humane endpoint. For the remainder of the cohort, immediately reduce the dose by 25-50% or pause dosing for 1-2 days to allow for recovery.

    • Re-evaluate Dose: Your current dose is likely above the MTD for your specific animal strain and model. Refer to dose-ranging study data (see Protocol 1) to select a lower dose for subsequent experiments.

    • Refine Dosing Schedule: Switch from daily to an intermittent dosing schedule (e.g., every other day or twice weekly) to allow for recovery between treatments.

    • Consider Formulation: If using a standard solvent, explore a liposomal or other nanoparticle formulation to improve the drug's safety profile.

Problem: My experiment shows elevated liver enzymes (hepatotoxicity) in blood analysis.

  • Answer: this compound is known to have potential hepatic toxicity.

    • Confirm Findings: Ensure the enzyme elevation is consistent across the treatment group and significantly different from the vehicle control group.

    • Dose Reduction: Lower the administered dose, as hepatotoxicity is often dose-dependent.

    • Formulation Change: A liposomal formulation can alter drug distribution, potentially reducing accumulation in the liver and thus decreasing toxicity.

    • Monitor Liver Function: In future studies, perform regular monitoring of liver enzymes (AST, ALT) to establish a clear dose-toxicity relationship.

Problem: The antitumor efficacy is low at non-toxic doses.

  • Answer: The therapeutic window in your model may be very narrow.

    • Confirm Target Engagement: First, verify that the drug is inhibiting its intended target at the doses used. Perform Western blot or IHC analysis on tumor tissue to confirm the downregulation of Notch pathway proteins (e.g., Hes-1, NICD). See Protocol 2 for a general method.

    • Enhance Delivery with Formulation: A standard formulation of this compound may have low bioavailability and poor tumor penetration. Switching to a liposomal or nanoparticle formulation can significantly enhance drug delivery to the tumor, increasing efficacy at a given systemic dose.

    • Combination Therapy: Investigate synergistic combinations with other anticancer agents. This can allow for a lower, less toxic dose of this compound to be used while achieving a greater therapeutic effect.

Data Presentation

Table 1: Summary of Preclinical Dosages for Quinomycin/Echinomycin in Animal Models This table provides a reference for dosages used in published studies. The optimal dose must be determined empirically for each specific experimental model.

Animal ModelRoute of AdministrationDosing ScheduleDosage RangeReference
Mice (CDF1)Intravenous (IV)Single Bolus288 - 692 µg/kg
Mice (CDF1)Intravenous (IV)5 Consecutive Days112 - 254 µg/kg/day
Dogs (Beagle)Intravenous (IV)Single Bolus8.9 - 89.4 µg/kg
Dogs (Beagle)Intravenous (IV)5 Consecutive Days3.4 - 33.5 µg/kg/day
Mice (Nude, Pancreatic Xenograft)Intraperitoneal (IP)Daily for 21 daysNot specified, but effective
Mice (Nude, Colon Xenograft)Intraperitoneal (IP)Daily for 10 days0.04 - 0.4 µ g/mouse

Table 2: Observed In Vivo Toxicities of Quinomycin/Echinomycin

System/OrganObserved ToxicitiesSpeciesReference
Gastrointestinal Nausea, vomitingHuman
General GI distressMouse, Dog
Hepatic Reversible liver enzyme abnormalitiesHuman
HepatotoxicityMouse, Dog
Lymphoreticular Toxic effects on lymph nodes, spleenMouse, Dog
Systemic Allergic reactionsHuman

Experimental Protocols

Protocol 1: General Protocol for an In Vivo Dose-Ranging Toxicity Study

  • Animal Model: Select a relevant rodent model (e.g., BALB/c mice, 6-8 weeks old). Acclimatize animals for at least 5-7 days.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose level groups (e.g., low, medium, high). Dose levels can be estimated from data in Table 1.

  • Drug Preparation & Administration: Prepare this compound in a suitable vehicle (e.g., DMSO/Saline or a liposomal formulation). Administer the drug via the intended route (e.g., IP or IV) according to the planned schedule (e.g., single dose or daily for 5 days).

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture), and food/water intake.

    • Endpoint: At the end of the study (e.g., 14 days post-dose), collect blood via cardiac puncture for complete blood count (CBC) and serum biochemistry analysis (especially ALT/AST for liver toxicity).

  • Necropsy & Histopathology: Euthanize all animals. Perform a gross necropsy, and collect major organs (liver, kidneys, spleen, lungs, heart). Fix tissues in 10% neutral buffered formalin for histopathological analysis to identify any treatment-related tissue injury.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD) based on clinical observations, body weight changes, and histopathology findings.

Protocol 2: Western Blot Analysis for Notch Pathway Inhibition

  • Sample Preparation: Following treatment of tumor-bearing animals with this compound or vehicle, excise tumors and snap-freeze in liquid nitrogen.

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature 20-40 µg of protein from each sample and load onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch pathway targets (e.g., anti-Notch1, anti-Hes1, anti-Presenilin 1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with wash buffer (e.g., TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize the expression of target proteins to the loading control to determine the relative reduction in expression following this compound treatment.

Visualizations

QuinomycinB_Notch_Pathway cluster_SendingCell Signal-Sending Cell cluster_ReceivingCell Signal-Receiving Cell cluster_Nucleus Nucleus Jagged_DLL Jagged / DLL Ligands NotchR Notch Receptor Jagged_DLL->NotchR Binds GammaSec γ-Secretase Complex (Presenilin, Nicastrin, etc.) NotchR->GammaSec S2 Cleavage NICD NICD (Active Fragment) GammaSec->NICD S3 Cleavage CSL CSL Complex NICD->CSL Translocates & Activates Hes1 Hes-1 Gene Transcription CSL->Hes1 Promotes QuinomycinB This compound QuinomycinB->Jagged_DLL Inhibits Expression QuinomycinB->NotchR Inhibits Expression QuinomycinB->GammaSec Inhibits Expression QuinomycinB->Hes1 Inhibits

Caption: this compound inhibits multiple stages of the Notch signaling pathway.

Experimental_Workflow cluster_Preclinical Preclinical Optimization Workflow cluster_Optimization Optimization Loop arrow arrow start Start: Define Animal Model dose_range 1. Dose-Range Finding Study (Acute Toxicity) start->dose_range mtd Determine MTD (Maximum Tolerated Dose) dose_range->mtd efficacy 2. Efficacy Study in Tumor Model (Doses ≤ MTD) mtd->efficacy evaluate Evaluate Therapeutic Window (Efficacy vs. Toxicity) efficacy->evaluate formulation 3a. Reformulate (e.g., Liposomes) evaluate->formulation Window Unacceptable schedule 3b. Adjust Dosing Schedule evaluate->schedule optimized_protocol Optimized Protocol for Chronic Studies evaluate->optimized_protocol Window Acceptable ineffective Stop: Ineffective or Too Toxic evaluate->ineffective No Improvement formulation->dose_range Re-evaluate schedule->dose_range Re-evaluate

Caption: Workflow for optimizing this compound dosage for in vivo studies.

References

troubleshooting inconsistent results in Quinomycin B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Quinomycin B (also known as Echinomycin and Quinomycin A).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual primary mechanism of action. It is a DNA bis-intercalating agent, meaning it inserts itself into the DNA double helix, which can inhibit DNA replication and transcription.[1][2] Additionally, it is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) activity, a key transcription factor in cellular responses to hypoxia.[1][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound has poor water solubility and should be dissolved in solvents like DMSO.[4] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in a solvent, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.

Q3: What are the known off-target effects of this compound?

A3: Besides its effects on DNA and HIF-1α, this compound has been shown to impact the Notch signaling pathway. It can lead to a significant reduction in the expression of Notch receptors (Notch-1, 2, 3, and 4), their ligands (Jagged-1, 2 and Delta-like ligands 1, 3, and 4), and downstream target genes like Hes-1. This can result in unexpected biological responses in cell types where the Notch pathway is a critical regulator.

Troubleshooting Inconsistent Experimental Results

Q4: My cell viability assay results with this compound are not reproducible. What could be the cause?

A4: Inconsistent results in cell viability assays (e.g., MTT, XTT) can stem from several factors:

  • Inconsistent Oxygen Levels: this compound exhibits a dual effect on HIF-1α depending on oxygen conditions. Under hypoxic conditions, it inhibits HIF-1α activity, while under normoxic conditions, it can paradoxically increase HIF-1α activity. Ensure that your cell culture incubation conditions, especially oxygen levels, are strictly controlled and consistent across experiments.

  • Compound Degradation: Improper storage, such as repeated freeze-thaw cycles of stock solutions, can lead to the degradation of this compound, resulting in reduced potency and variable experimental outcomes.

  • Cell Density and Proliferation Rate: The cytotoxic effects of DNA intercalators can be dependent on the proliferative state of the cells. Variations in cell seeding density and differences in proliferation rates between experiments can lead to inconsistent IC50 values.

  • DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls.

Q5: I am observing unexpected changes in gene expression that are not related to HIF-1α. Why is this happening?

A5: This is likely due to the off-target effects of this compound. As a DNA intercalator, it can non-specifically affect the transcription of various genes. Furthermore, its inhibitory effect on the Notch signaling pathway can lead to widespread transcriptional changes in genes regulated by this pathway. It is advisable to perform control experiments to assess the impact on the Notch pathway in your specific cell model.

Q6: Why do I see an increase in the expression of some hypoxia-related genes when I treat my cells with this compound under normal oxygen conditions?

A6: This paradoxical effect is a known characteristic of this compound (Echinomycin). Under normoxic conditions, low concentrations of the compound can lead to an increase in HIF-1α protein levels and the transcription of its target genes. This is a critical consideration for experimental design and data interpretation. If the goal is to study the inhibitory effects on HIF-1α, experiments should be conducted under hypoxic conditions.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)Reference
SUM-159Triple-Negative Breast Cancer24~1.5
MDA-MB-231Triple-Negative Breast Cancer24~1.8
MCF-7Breast Cancer (HER2+)24>4.0
U251-HREGlioblastoma (hypoxia)-1.2

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells remains below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2) or in a hypoxic chamber if studying HIF-1α inhibition.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

HIF-1α Reporter Assay
  • Cell Transfection: Co-transfect cells with a Hypoxia Response Element (HRE)-driven luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Induction of Hypoxia: Incubate the plate under hypoxic conditions (e.g., 1% O2) or treat with a hypoxia-mimetic agent like cobalt chloride (CoCl2) for the desired duration. A parallel plate under normoxic conditions should be included to assess the dual effect of the compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells to determine the effect of this compound on HIF-1α transcriptional activity.

Visualizations

Quinomycin_B_Action_Pathway cluster_cell Cell cluster_nucleus Nucleus QB This compound DNA DNA QB->DNA Bis-intercalates HIF1a HIF-1α QB->HIF1a Inhibits Binding (Hypoxia) QB->HIF1a Induces Activity (Normoxia) Notch_Pathway Notch Signaling Pathway QB->Notch_Pathway Inhibits TargetGenes Target Gene Transcription HRE Hypoxia Response Element (HRE) HIF1a->HRE Binds HIF1b HIF-1β HIF1b->HRE Binds HRE->TargetGenes Activates Notch_Targets Notch Target Gene Transcription Notch_Pathway->Notch_Targets Activates

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Storage 1. Verify Compound Storage - Aliquoted? - Correct temperature (-80°C)? - Avoided freeze-thaw? Start->Check_Storage Check_Oxygen 2. Assess Oxygen Conditions - Hypoxic or normoxic? - Consistent across experiments? Check_Storage->Check_Oxygen Storage OK New_Aliquot Use a fresh aliquot or new compound stock Check_Storage->New_Aliquot Improper Storage Check_Protocol 3. Review Experimental Protocol - Consistent cell density? - Final DMSO concentration <0.5%? Check_Oxygen->Check_Protocol O2 Controlled Control_Oxygen Strictly control O2 levels (hypoxic chamber) Check_Oxygen->Control_Oxygen Inconsistent O2 Check_Off_Target 4. Consider Off-Target Effects - Unexpected phenotypes? - Assess Notch pathway markers? Check_Protocol->Check_Off_Target Protocol OK Standardize_Protocol Standardize cell seeding and DMSO concentration Check_Protocol->Standardize_Protocol Protocol Variable Control_Off_Target Include controls for Notch signaling Check_Off_Target->Control_Off_Target Off-target suspected End End Check_Off_Target->End All factors considered New_Aliquot->Check_Oxygen Control_Oxygen->Check_Protocol Standardize_Protocol->Check_Off_Target Control_Off_Target->End

References

Quinomycin B in Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Quinomycin B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quinoxaline antibiotic that acts as a DNA intercalator, binding to DNA and inhibiting RNA synthesis. It is also a potent inhibitor of the Notch signaling pathway, which is crucial in cell differentiation, proliferation, and apoptosis. This inhibition is achieved by downregulating the expression of Notch receptors (Notch1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and downstream target genes like Hes-1.

Q2: What is the recommended solvent for dissolving this compound?

This compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is high-quality, anhydrous dimethyl sulfoxide (DMSO).

Q3: What is a typical starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available data, a starting range of 1 nM to 1 µM is often a reasonable starting point for many cancer cell lines.

Q4: How should I prepare working solutions of this compound in cell culture media?

To prepare working solutions, dilute the DMSO stock solution of this compound into pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration as the highest this compound concentration) must be included in all experiments. To prevent precipitation, add the DMSO stock solution to the medium while gently vortexing or swirling the tube.

Troubleshooting Common Problems

Issue 1: Precipitation of this compound in Cell Culture Media

Question: I observed a precipitate in my cell culture wells after adding this compound. What could be the cause and how can I prevent it?

Answer:

Precipitation of this compound upon dilution in aqueous cell culture media is a common issue due to its low water solubility.

Possible Causes and Solutions:

Possible Cause Solution
High Final Concentration The concentration of this compound may exceed its solubility limit in the final culture medium. Perform a solubility test with your specific medium. If precipitation occurs at your desired concentration, consider lowering the concentration or using a different formulation if available.
Inadequate Mixing Insufficient mixing upon dilution can lead to localized high concentrations and precipitation. When preparing working solutions, add the DMSO stock of this compound dropwise to the pre-warmed cell culture medium while gently vortexing or swirling.
Low Temperature Preparing working solutions with cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) cell culture medium.
High DMSO Concentration in Final Solution While DMSO aids in initial solubilization, a high final concentration can sometimes contribute to compound precipitation when diluted in an aqueous environment. Ensure the final DMSO concentration in your culture medium is as low as possible, ideally ≤ 0.1%.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation. If you suspect this, you can try reducing the serum concentration during the treatment period, if your cell line can tolerate it for the duration of the experiment.

Troubleshooting Workflow for Precipitation

A Precipitate Observed in Culture B Check Final Concentration A->B C Is Concentration Too High? B->C D Lower Concentration or Perform Solubility Test C->D Yes E Check Dilution Method C->E No P Problem Resolved D->P F Was Mixing Adequate? E->F G Improve Mixing: Add Dropwise to Warmed Media with Vortexing F->G No H Check Media Temperature F->H Yes G->P I Was Media Pre-warmed to 37°C? H->I J Use Pre-warmed Media I->J No K Check Final DMSO Concentration I->K Yes J->P L Is DMSO Concentration ≤ 0.1%? K->L M Reduce Final DMSO Concentration L->M No N Consider Media Components L->N Yes M->P O Try Reduced Serum Media N->O O->P

Caption: A flowchart for troubleshooting this compound precipitation.

Issue 2: High Variability in Cytotoxicity/Viability Assay Results

Question: My IC50 values for this compound are inconsistent between experiments. What are the potential sources of this variability?

Answer:

Inconsistent results in cytotoxicity or viability assays are a frequent challenge. Several factors related to the compound, cells, and assay procedure can contribute to this.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Cell Seeding Uneven cell numbers across wells is a major source of variability. Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator to ensure even cell settling.
Cell Passage Number and Health Cells at high passage numbers can have altered growth rates and drug sensitivities. Use cells from a consistent, low-passage number range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability before seeding.
Compound Instability This compound may degrade in solution over time, especially when diluted in culture medium at 37°C. Prepare fresh working dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Edge Effects Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
Variations in Incubation Time The duration of compound exposure will significantly impact the IC50 value. Use a consistent and clearly defined incubation time for all experiments.
Assay Readout Interference This compound, being a colored compound, may interfere with colorimetric assays (e.g., MTT). It may also have intrinsic fluorescence that can interfere with fluorescence-based assays. Include "compound-only" controls (wells with medium and this compound but no cells) for each concentration to measure and subtract the background absorbance or fluorescence.

Quantitative Data Summary

Solubility and Stability

Parameter Value Notes
Solubility in DMSO Data not definitively available in public literature. It is advisable to perform a solubility test to determine the maximum concentration for your specific lot of this compound. A starting point for testing could be in the range of 1-10 mg/mL.
Stability in Cell Culture Media Specific stability data for this compound at 37°C is not readily available. As a general precaution for compounds with limited stability information, it is recommended to prepare fresh dilutions in media for each experiment and to consider shorter incubation times where experimentally feasible.

Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Assay Conditions
MiaPaCa-2Pancreatic Cancer~572h incubation
PanC-1Pancreatic Cancer~1072h incubation
AsPC-1Pancreatic Cancer~872h incubation
BxPC-3Pancreatic Cancer~1272h incubation
K562Chronic Myelogenous Leukemia~2.548h incubation
JurkatAcute T-cell Leukemia~348h incubation
A549Lung Cancer~1572h incubation
MCF-7Breast Cancer~2072h incubation

Note: These values are approximate and can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used. It is crucial to determine the IC50 value in your own experimental setup.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution in DMSO

  • Target cells in culture

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

MTT Assay Workflow

A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with this compound and Controls B->D C Prepare this compound Serial Dilutions C->D E Incubate for Desired Time (24-72h) D->E F Add MTT Reagent E->F G Incubate 2-4h F->G H Remove Medium and Add Solubilization Solution G->H I Shake Plate for 15 min H->I J Read Absorbance at 570 nm I->J

Caption: A workflow diagram for the MTT cell viability assay.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound stock solution in DMSO

  • Target cells in culture

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the chosen time period.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating cells) and then gently detach the adherent cells using trypsin. Combine the floating and adherent cells. For suspension cells, directly collect the cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Notch Signaling Pathway

This protocol outlines the steps to analyze changes in the expression of key proteins in the Notch signaling pathway after this compound treatment.

Materials:

  • This compound stock solution in DMSO

  • Target cells in culture

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Notch1, anti-Hes1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in the apoptosis protocol.

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the image using an imaging system.

Notch Signaling Pathway Inhibition by this compound

cluster_pathway Notch Signaling Pathway QuinomycinB This compound NotchReceptors Notch Receptors (Notch1-4) QuinomycinB->NotchReceptors Inhibits Expression NotchLigands Notch Ligands (Jagged, DLL) QuinomycinB->NotchLigands Inhibits Expression GammaSecretase γ-secretase NotchReceptors->GammaSecretase Cleavage NotchLigands->NotchReceptors Activate NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Release CSL CSL Transcription Factor NICD->CSL Binds to TargetGenes Target Gene Expression (e.g., Hes-1, Hey-1) CSL->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Promotes Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits

Caption: The inhibitory effect of this compound on the Notch signaling pathway.

minimizing off-target effects of Quinomycin B in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Quinomycin B in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound (also known as Echinomycin or Quinomycin A) is a polypeptide antibiotic that exhibits a dual mechanism of action.[1] Its primary modes of action are:

  • DNA Bis-intercalation : It is a potent DNA bis-intercalator, meaning it inserts two quinoxaline rings into the DNA double helix.[2][3][4] This interaction can physically block the binding of transcription factors and inhibit RNA synthesis, contributing to its cytotoxic effects.[1]

  • HIF-1 Inhibition : It is an extremely potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activity. It prevents the HIF-1 heterodimer (HIF-1α/HIF-1β) from binding to its target DNA sequence, the Hypoxia Response Element (HRE), thereby blocking the transcription of hypoxia-related genes like VEGF.

Q2: I'm observing high levels of cytotoxicity even at low nanomolar concentrations. Is this expected?

Yes, this is expected. This compound is a cytotoxic antibiotic, and this activity is fundamentally linked to its mechanism as a DNA intercalator. It has shown potent antitumor activity in various cancer cell lines, including B16 melanoma and P388 leukemia. Therefore, significant cytotoxicity, even at low concentrations, is a known characteristic of the compound.

Q3: What are the known off-target effects of this compound?

The principal off-target concern stems from its primary mechanism:

  • Broad DNA Intercalation : Because this compound can bind strongly to double-helical DNA, it has the potential to interfere with numerous DNA-dependent processes beyond HIF-1 transcription, leading to widespread changes in gene expression and general cytotoxicity.

  • Inhibition of Other Signaling Pathways : Research has shown that this compound can affect other pathways. For instance, it has been demonstrated to inhibit the Notch signaling pathway in pancreatic cancer and polycystic kidney disease models.

  • Lack of Specificity at Higher Concentrations : One study noted that under normoxic conditions, low concentrations of this compound could paradoxically increase HIF-1 activity by enhancing Sp1 activity, highlighting a lack of specificity and complex dose-dependent effects.

Q4: How can I distinguish between the intended HIF-1 inhibition and general cytotoxic off-target effects?

To isolate the specific HIF-1 inhibitory effects from general cytotoxicity, it is crucial to establish a therapeutic window. This involves conducting parallel dose-response experiments:

  • Assess HIF-1 Activity : Use a specific assay, such as an HRE-driven luciferase reporter assay, to determine the concentration at which this compound effectively inhibits HIF-1 transcriptional activity (EC50).

  • Assess General Cytotoxicity : Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound causes widespread cell death (IC50).

  • Select an Optimal Concentration : The ideal experimental concentration is one that provides significant HIF-1 inhibition with minimal impact on overall cell viability.

Q5: How can I validate that this compound is engaging the HIF-1 pathway in my experiment?

Target engagement and pathway modulation should always be confirmed experimentally.

  • Measure Downstream Gene Expression : Use qRT-PCR or Western blot to measure the expression of known HIF-1 target genes, such as VEGF. A successful on-target effect would show a dose-dependent decrease in hypoxia-induced VEGF mRNA and protein levels.

  • Use an HRE-Reporter Assay : The most direct method is to use a cell line stably or transiently expressing a luciferase reporter gene under the control of an HRE promoter. Potent inhibition of the luciferase signal under hypoxic conditions confirms specific pathway inhibition.

  • Perform Control Experiments : Compare results with other known HIF-1 inhibitors or use genetic knockdown (e.g., siRNA against HIF-1α) as a positive control for the expected phenotype.

Troubleshooting Guide

Issue / ObservationPotential CauseSuggested Solution
Massive Cell Death Across All Concentrations Concentration Too High : The chosen concentration range may be entirely within the cytotoxic zone for your specific cell line.Perform a broad dose-response curve starting from the picomolar range (e.g., 10 pM to 1 µM) to identify the IC50 for cytotoxicity.
Solvent Toxicity : The solvent (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a "vehicle-only" control.
No Inhibition of HIF-1 Target Genes Incorrect Hypoxia Conditions : Cells may not be sufficiently hypoxic for robust HIF-1α stabilization and activity.Verify your hypoxia setup (e.g., incubator O2 levels, chemical induction with CoCl2 or DMOG) and confirm HIF-1α protein accumulation via Western blot in your positive control.
Sub-optimal Drug Concentration : The concentration of this compound may be too low to inhibit HIF-1 in your system.Perform a dose-response experiment measuring a specific HIF-1 endpoint (e.g., VEGF expression) to determine the EC50 for your cell line.
Inconsistent Results Between Experiments Drug Instability : this compound may be degrading in solution upon storage or handling.Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stocks to avoid repeated freeze-thaw cycles. Store as recommended by the supplier.
Cellular Passage Number : High-passage number cells may have altered signaling responses.Use cells within a consistent and low passage number range for all experiments.
Unexpected Increase in HIF-1 Activity Off-Target Effect at Low Concentrations : Some studies report that at low concentrations under normoxia, this compound can increase HIF-1 activity, possibly through Sp1.Carefully characterize the dose-response curve under both normoxic and hypoxic conditions. Be aware that the drug's effects can be complex and context-dependent.

Quantitative Data Summary

The following table summarizes reported effective concentrations for this compound (Echinomycin/Quinomycin A). Note that optimal concentrations are highly dependent on the cell line and experimental conditions.

ParameterCell Line / SystemReported ValueReference
IC50 (HIF-1 DNA-Binding Activity) In vitro assay29.4 pM
EC50 (HIF-1 Reporter Gene) U251-HRE cells (hypoxia)1.2 nM
Effective Concentration (VEGF mRNA Inhibition) U251 cells (hypoxia)0-10 nM (dose-dependent)
IC50 (Cancer Stem Cell Inhibition) Hematological Malignancies29.4 pM
IC50 (Cytotoxicity) B16 tumor cellsVaries by study
IC50 (Cytotoxicity) P388 tumor cellsVaries by study

Key Experimental Protocols

Protocol 1: Determining HIF-1 Transcriptional Activity using an HRE-Luciferase Reporter Assay

This protocol assesses the specific inhibition of HIF-1 transcriptional activity.

  • Cell Culture : Seed cells (e.g., U251 human glioma) stably or transiently transfected with an HRE-luciferase reporter plasmid into a 96-well white, clear-bottom plate. Allow cells to adhere overnight.

  • Drug Treatment : Prepare serial dilutions of this compound in appropriate cell culture media. Remove old media from cells and add the drug-containing media. Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Hypoxic Induction : Place the plate in a hypoxic incubator (e.g., 1% O2, 5% CO2, 37°C) for 16-24 hours. A parallel plate should be kept in a normoxic incubator as a control.

  • Cell Lysis and Luminescence Reading :

    • Remove the plate from the incubator and equilibrate to room temperature.

    • Remove media and gently wash cells once with PBS.

    • Add 50-100 µL of passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker.

    • Add 50-100 µL of luciferase assay reagent to each well.

    • Immediately measure luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the luminescence values of treated cells to the vehicle-only control under hypoxia. Plot the normalized values against the log of this compound concentration to determine the EC50.

Protocol 2: Assessing General Cytotoxicity using an MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding : Seed cells in a 96-well clear plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Incubation : Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired experimental duration (e.g., 48-72 hours).

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability percentage against the log of this compound concentration to determine the IC50.

Visualizations

QuinomycinB_Mechanism cluster_0 Cell Nucleus HIF1a HIF-1α HIF_dimer HIF-1α/β Dimer HIF1a->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer HRE HRE (on DNA) HIF_dimer->HRE Binds Transcription Target Gene Transcription (e.g., VEGF) HRE->Transcription Activates QB_HIF This compound (On-Target) QB_HIF->HRE Prevents Binding QB_DNA This compound (Off-Target) DNA Global DNA QB_DNA->DNA Bis-intercalation Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes

Caption: On-target (red) and off-target (yellow) mechanisms of this compound.

Experimental_Workflow start Start: Define Cell Line and Endpoint step1 Step 1: Determine General Cytotoxicity (e.g., MTT Assay over 48-72h) start->step1 step2 Step 2: Determine On-Target Activity (e.g., HRE-Luciferase Assay over 16-24h) step1->step2 decision Compare IC50 (Cytotoxicity) and EC50 (HIF-1 Inhibition) step2->decision result1 Result: Therapeutic Window Identified (EC50 << IC50) decision->result1 Yes result2 Result: No Therapeutic Window (EC50 ≈ IC50) decision->result2 No action1 Select concentrations for experiments that are >> EC50 and << IC50 result1->action1 action2 Consider alternative compound or acknowledge that effects are likely due to general cytotoxicity result2->action2

Caption: Workflow for identifying an optimal experimental concentration.

Concentration_Effects Conceptual Relationship of Effects vs. Concentration on_target On-Target Effect (HIF-1 Inhibition) off_target Off-Target Effects (Cytotoxicity, etc.) low_conc Low Concentration (pM to low nM) low_conc->on_target Dominant Effect low_conc->off_target Minimal high_conc High Concentration (high nM to µM) high_conc->on_target Present but confounded high_conc->off_target Dominant Effect

References

Technical Support Center: Enhancing Quinomycin B Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinomycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to enhance bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a cyclic depsipeptide antibiotic belonging to the quinoxaline family.[1] Like its close analog, Echinomycin (Quinomycin A), it exhibits potent anticancer and antimicrobial properties.[1][2] However, its therapeutic potential has been historically hindered by significant challenges in its formulation and delivery.[1][3] The primary concern for in vivo studies is its poor aqueous solubility and likely low permeability, which leads to low and erratic oral bioavailability. This makes it difficult to achieve therapeutic concentrations in target tissues and can lead to high variability in experimental results.

Q2: What are the main factors limiting the in vivo bioavailability of this compound?

The bioavailability of this compound is primarily limited by two key physicochemical properties:

  • Poor Solubility: this compound is highly hydrophobic and has very poor solubility in water. This means it does not readily dissolve in gastrointestinal fluids, a critical first step for absorption after oral administration.

  • Low Permeability: As a cyclic peptide, this compound is a relatively large molecule. Molecules of this type often have difficulty crossing biological membranes, such as the intestinal epithelium, to enter the systemic circulation.

These factors likely classify this compound as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability), which presents the most significant challenges for oral drug delivery.

Q3: What are the primary strategies to enhance the bioavailability of this compound?

There are two main approaches to overcoming the bioavailability challenges of this compound:

  • Formulation Strategies: These involve creating advanced drug delivery systems to improve the solubility and/or absorption of the existing molecule. Key methods include:

    • Lipid-Based Formulations: Encapsulating this compound in systems like liposomes or nanoemulsions can protect it from degradation and improve its transport across membranes.

    • Nanoparticle Systems: Formulating this compound into polymeric nanoparticles or nanosuspensions can increase its surface area, enhancing dissolution rate and solubility.

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can convert it from a crystalline to a more soluble amorphous form.

  • Chemical Modification: This approach involves altering the chemical structure of this compound to create a new chemical entity (a prodrug) with improved properties. This could involve adding hydrophilic groups to increase solubility.

For most preclinical research, formulation strategies are preferred as they allow for the study of the original active molecule.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound.

Issue 1: High variability in plasma concentrations between animals after oral administration.

  • Question: We are observing significant differences in the plasma levels of this compound across our test subjects, making the data difficult to interpret. What is causing this and how can we fix it?

  • Answer: High inter-animal variability is a classic sign of poor and inconsistent oral absorption, which is common for poorly soluble compounds like this compound.

    • Potential Cause 1: Inconsistent Dissolution. The compound may be dissolving to different extents in the gastrointestinal (GI) tract of each animal. This can be influenced by physiological differences such as gastric pH and gut motility.

    • Potential Cause 2: Food Effects. The presence or absence of food can dramatically alter the GI environment, affecting drug dissolution and absorption.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 4-12 hours) before dosing to minimize food-related variability.

      • Optimize Formulation: Move beyond simple suspensions. A microemulsion, liposomal formulation, or an amorphous solid dispersion can significantly improve dissolution consistency.

      • Increase Sample Size: A larger cohort of animals can help provide statistical power to overcome inherent variability.

Issue 2: Low or undetectable plasma concentrations after oral dosing, despite high in vitro potency.

  • Question: Our this compound formulation shows excellent activity in cell-based assays, but we can't seem to achieve therapeutic levels in our mouse model after oral gavage. Why is this happening?

  • Answer: This is a common issue for BCS Class IV compounds and points to severe limitations in both solubility and permeability.

    • Potential Cause 1: Insufficient Solubilization. The formulation may not be adequately solubilizing the drug in the GI tract, leading to most of it passing through unabsorbed.

    • Potential Cause 2: Poor Permeability. Even if the drug dissolves, its molecular size and structure may prevent it from effectively crossing the intestinal wall.

    • Potential Cause 3: First-Pass Metabolism. The drug that is absorbed may be rapidly metabolized by enzymes in the gut wall and liver before it can reach systemic circulation.

    • Troubleshooting Steps:

      • Administer Intravenously (IV) as a Control: Conduct a pilot pharmacokinetic study with an IV dose. This will determine the absolute bioavailability and establish the maximum achievable systemic exposure. If IV administration also results in rapidly disappearing plasma levels, it may indicate a short half-life due to rapid clearance.

      • Employ Advanced Formulations: A simple suspension is unlikely to be effective. A nanoparticle or liposomal formulation is necessary to address both solubility and permeability challenges. Liposomes, for example, can protect the drug and facilitate its transport into circulation.

      • Consider Permeation Enhancers: For formulation development, non-toxic permeation enhancers can be included to temporarily increase the permeability of the intestinal epithelium.

Issue 3: The prepared formulation is physically unstable and crashes out of solution.

  • Question: We prepared a liquid formulation of this compound for our in vivo study, but the compound precipitates over time. How can we improve its stability?

  • Answer: This indicates that the drug concentration exceeds its solubility limit in the chosen vehicle, a common problem for highly insoluble compounds.

    • Potential Cause 1: Supersaturation. The formulation technique may have created a temporary supersaturated state that is not stable over time.

    • Potential Cause 2: Incompatible Excipients. Components of your formulation vehicle may be interacting with and reducing the solubility of this compound.

    • Troubleshooting Steps:

      • Conduct Solubility Screening: Systematically test the solubility of this compound in a range of pharmaceutically acceptable solvents and lipid-based vehicles to find a suitable base for your formulation.

      • Use Stabilizers: For nanoparticle or amorphous solid dispersions, the inclusion of stabilizing polymers or surfactants is critical to prevent drug recrystallization.

      • Prepare Formulations Fresh: If stability is a persistent issue, prepare the formulation immediately before administration to ensure homogeneity and accurate dosing.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of Quinomycin A

SolventSolubilityReference(s)
WaterPoor
EthanolLimited
MethanolLimited
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble

Table 2: In Vitro Activity of a Quinoxaline Derivative vs. Vancomycin Against MRSA Isolates

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Quinoxaline Derivative1 - 848
Vancomycin1 - 844
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 3: Physicochemical Properties and In Vivo Efficacy of Liposomal Echinomycin (Lipo-EM)

ParameterValueReference(s)
Formulation Properties
Average Hydrodynamic Diameter98 nm
Polydispersity Index (PdI)~0.05
Zeta Potential-30 mV
Drug:Lipid Ratio (wt:wt)1:20
In Vivo Efficacy (Breast Cancer Metastasis Model)
Dosing Regimen0.1 mg/kg, i.v., twice weekly
OutcomeEliminated established metastases
Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound

This protocol is adapted from a method used for Echinomycin and is suitable for preparing a formulation for in vivo studies.

Materials:

  • This compound

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Sucrose solution (300 mM, sterile)

  • Mini-Extruder with polycarbonate membranes (50 nm pore size)

  • Rotary evaporator

  • Sterile filters (0.22 µm)

Methodology:

  • Lipid Film Preparation:

    • Dissolve HSPC, cholesterol, and DSPE-PEG2000 in a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask. A molar ratio of approximately 56:38:5 (HSPC:Cholesterol:DSPE-PEG2000) is a good starting point.

    • Add this compound to the lipid solution to achieve a final drug-to-lipid weight ratio of 1:20.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath (40-50°C) under vacuum to evaporate the organic solvents, forming a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile 300 mM sucrose solution. The volume should be calculated to achieve the desired final lipid concentration (e.g., 7.1 mg/mL).

    • Gently swirl the flask to allow the film to hydrate. This process can be facilitated by maintaining the temperature above the lipid transition temperature.

  • Extrusion:

    • To create unilamellar vesicles of a uniform size, the hydrated liposome suspension is extruded through polycarbonate membranes.

    • Assemble a mini-extruder with 50 nm polycarbonate membranes.

    • Pass the liposome suspension through the extruder 21 times to ensure a homogenous size distribution.

  • Sterilization and Storage:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm sterile filter.

    • Store the formulation at 4°C. Characterize the final product for particle size, zeta potential, and drug encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general workflow for assessing the bioavailability of a this compound formulation.

Materials:

  • This compound formulation (test formulation for oral route, and a solubilized version for IV route, e.g., in DMSO/saline)

  • Male or female mice (e.g., Balb/c, 6-8 weeks old)

  • Dosing equipment (oral gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (if required for blood collection)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation and Dosing:

    • Acclimate animals for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

    • Divide animals into two groups: Oral (PO) and Intravenous (IV). A typical group size is n=3-5 animals per time point.

    • Weigh each animal immediately before dosing to calculate the exact dose volume. A typical oral dose volume is 10 mL/kg.

    • Administer the test formulation to the PO group via oral gavage.

    • Administer the solubilized drug to the IV group via tail vein injection (a lower dose is typically used for IV).

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) at predetermined time points. For an oral dose, typical time points are: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood via a suitable method (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in the plasma samples.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both PO and IV groups.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software (e.g., WinNonlin).

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

Signaling Pathway Diagram

Quinomycin A has been shown to be a potent inhibitor of the Notch signaling pathway, which is crucial in cancer stem cell survival and proliferation.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor (Notch 1-4) S2_Cleavage S2 Cleavage (by ADAM10/TACE) NotchReceptor->S2_Cleavage Conformational Change Ligand Ligand (Jagged1, DLL4) Ligand->NotchReceptor Binds gSecretase γ-Secretase Complex (Presenilin, Nicastrin) S2_Cleavage->gSecretase Substrate for NICD Notch Intracellular Domain (NICD) gSecretase->NICD Releases CSL CSL (Transcription Factor) NICD->CSL Translocates to Nucleus & Binds TargetGenes Target Gene Expression (Hes1, HeyL) CSL->TargetGenes Activates Proliferation Cell Proliferation, CSC Survival TargetGenes->Proliferation QuinomycinB This compound QuinomycinB->NotchReceptor Inhibits Expression QuinomycinB->Ligand Inhibits Expression QuinomycinB->gSecretase Inhibits Expression QuinomycinB->TargetGenes Inhibits Expression

This compound inhibits multiple points in the Notch signaling pathway.
Experimental Workflow Diagram

The following diagram outlines a typical workflow for developing and testing a this compound formulation to enhance bioavailability.

Experimental_Workflow cluster_Formulation Phase 1: Formulation Development cluster_InVitro Phase 2: In Vitro Assessment cluster_InVivo Phase 3: In Vivo Evaluation Solubility 1. Solubility Screening (Aqueous, Organic, Lipid) Formulation 2. Formulation Design (e.g., Liposomes, Nanoparticles) Solubility->Formulation Characterization 3. Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization Stability 4. Stability Assessment Characterization->Stability Permeability 5. Permeability Assay (e.g., PAMPA, Caco-2) Stability->Permeability Lead Formulation CellViability 6. In Vitro Efficacy/ Cytotoxicity Assay Permeability->CellViability PK_Study 7. Pharmacokinetic (PK) Study (PO vs. IV in Rodents) CellViability->PK_Study Optimized Formulation Bioavailability 8. Calculate Oral Bioavailability (F%) PK_Study->Bioavailability Efficacy_Study 9. In Vivo Efficacy Study (e.g., Tumor Xenograft Model) Bioavailability->Efficacy_Study

Workflow for enhancing this compound bioavailability for in vivo studies.
Logical Relationship Diagram

This diagram illustrates the relationship between the core problems of this compound and the strategic solutions.

Logical_Relationships cluster_formulations Formulation Examples CoreProblem Low In Vivo Bioavailability of this compound Cause1 Poor Aqueous Solubility CoreProblem->Cause1 Caused by Cause2 Low Membrane Permeability CoreProblem->Cause2 Caused by Solution1 Formulation Strategies Cause1->Solution1 Addressed by Solution2 Chemical Modification (Prodrugs) Cause1->Solution2 Addressed by Cause2->Solution1 Addressed by Cause2->Solution2 Addressed by Liposomes Liposomes Solution1->Liposomes Nanoparticles Nanoparticles Solution1->Nanoparticles SolidDispersion Solid Dispersions Solution1->SolidDispersion SizeReduction Particle Size Reduction Solution1->SizeReduction

Relationship between bioavailability problems and strategic solutions.

References

Quinomycin B Stability and Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and resolving degradation products of Quinomycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a quinoxaline antibiotic. Like other quinomycins, it is a cyclic depsipeptide that acts as a potent anti-bacterial and anti-cancer agent.[1] Its mechanism of action involves binding to DNA and inhibiting hypoxia-inducible factor-1 (HIF-1), a key transcription factor in cancer progression.[2][3] The primary stability concerns for this compound involve its susceptibility to degradation under various environmental conditions, which can lead to a loss of potency and the formation of unknown impurities.

Q2: How should I properly store and handle this compound to minimize degradation?

To ensure maximum stability, lyophilized this compound powder should be stored at -20°C, where it can be stable for up to 12 months.[4] It is also crucial to protect the compound from light. Before use, centrifuge the vial to ensure the full recovery of the product that may have become entrapped in the cap during shipment. Stock solutions should be prepared in appropriate solvents like ethanol, methanol, DMSO, or DMF and stored at low temperatures. For experiments, further dilutions can be made in the appropriate assay buffer.

Q3: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. What could they be?

Unexpected peaks are likely degradation products. This compound, like many complex pharmaceutical molecules, can degrade when exposed to stress factors such as acid, base, oxidation, heat, or light. These degradants will have different retention times than the parent compound in a chromatographic separation. To confirm if these are degradation products, you can perform a forced degradation study.

Q4: What is a forced degradation study and why is it necessary?

A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidizing agents, intense light). These studies are crucial for several reasons:

  • Identifying Potential Degradants: They accelerate the formation of degradation products that could potentially form under normal storage conditions over a longer period.

  • Understanding Degradation Pathways: The results provide insight into the chemical stability of the molecule and its likely degradation pathways.

  • Method Validation: It is essential for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.

Troubleshooting Guide: Identifying Degradation Products

If you suspect your this compound sample has degraded, follow this workflow to identify the impurities.

G Workflow for Investigating this compound Degradation cluster_0 Phase 1: Sample Analysis cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Identification & Resolution A Initial Analysis (e.g., RP-HPLC, LC-MS) B Observe Unexpected Peaks? A->B Analyze Data C Prepare this compound Solutions (e.g., 1 mg/mL) B->C Yes F Compare Degradation Profiles B->F No (Reference) D Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) C->D E Analyze Stressed Samples by Stability-Indicating Method D->E E->F Collect Data G Characterize Degradants (MS/MS, NMR) F->G Identify Matches H Optimize Storage/Handling Conditions G->H Based on Degradant Identity

Workflow for Investigating this compound Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The goal is to induce about 5-20% degradation of the active pharmaceutical ingredient (API). Conditions may need to be optimized based on the observed stability of your specific batch.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store protected from light at room temperature for 24-48 hours.

  • Thermal Degradation: Store the lyophilized powder and the stock solution in a 60°C oven for up to 7 days.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method (e.g., a C18 column with a gradient of acetonitrile and water).

  • Use a photodiode array (PDA) detector to monitor the emergence of new peaks and changes in the parent peak.

  • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) information for the parent drug and its degradation products.

Data Presentation: Expected Degradation Profile

The following table summarizes hypothetical outcomes from a forced degradation study. Actual results may vary.

Stress ConditionReagent/ParameterIncubation TimeExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl @ 60°C48hSignificantHydrolysis of ester or amide linkages
Base Hydrolysis 0.1 M NaOH @ 60°C48hVery SignificantSaponification, ring opening
Oxidation 3% H₂O₂ @ RT48hModerateOxidation of the thioether bridge, quinoxaline rings
Thermal 60°C7 daysSlight to ModerateGeneral decomposition
Photolysis >1.2 million lux·h7 daysSlightIsomerization or minor structural changes

This compound Mechanism of Action

This compound inhibits the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α). Under hypoxic conditions, HIF-1α promotes the expression of genes involved in tumor progression and metastasis. This compound intercalates into DNA at specific sequences within the Hypoxia Response Element (HRE) of gene promoters, thereby blocking HIF-1α from binding and initiating transcription.

G Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a HRE Hypoxia Response Element (HRE) in Gene Promoter HIF1a->HRE Binds to Transcription Gene Transcription (e.g., VEGF) HRE->Transcription Activates Block Inhibition HRE->Block Angiogenesis Angiogenesis, Metastasis Transcription->Angiogenesis QuinomycinB This compound QuinomycinB->HRE Intercalates DNA at HRE Block->HIF1a Blocks Binding

References

Technical Support Center: Optimizing Quinomycin B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Quinomycin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent anticancer agent that functions as a DNA bis-intercalator. This means it inserts itself into the DNA double helix at two points, causing structural changes that can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (cell death).

Q2: How does this compound affect cellular signaling pathways?

This compound has been shown to modulate key signaling pathways involved in cancer progression, primarily the Notch and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.[1][2]

  • Notch Signaling: Quinomycin A (a closely related compound) has been observed to downregulate the expression of Notch receptors (Notch1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and downstream target genes like Hes-1 in pancreatic cancer cells.[1][3][4] This inhibition of the Notch pathway can disrupt cancer stem cell maintenance and proliferation.

  • HIF-1α Signaling: Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, this compound can inhibit the activity of HIF-1α, a key transcription factor for tumor survival and angiogenesis. However, under normoxic (normal oxygen) conditions, it may paradoxically increase HIF-1α activity.

Q3: Why is optimizing the incubation time for this compound crucial?

The cytotoxic effects of this compound are time and concentration-dependent. An incubation time that is too short may not allow for sufficient DNA intercalation and downstream signaling effects to induce cell death, while an excessively long incubation could lead to non-specific toxicity and confounding results. The optimal incubation time will vary depending on the cell line, its proliferation rate, and the experimental endpoint being measured.

Q4: What is a typical starting concentration and incubation time for this compound in a cytotoxicity assay?

Based on available literature for the similar compound Quinomycin A, a starting concentration in the low nanomolar range (e.g., 1-10 nM) is a reasonable starting point for many cancer cell lines. A common initial incubation time to assess cytotoxicity is 24 to 72 hours. However, this should always be optimized for your specific cell line and experimental conditions.

Q5: Can the solvent used to dissolve this compound affect my experiment?

Yes, the choice of solvent and its final concentration in the culture medium can impact cell viability. This compound is often dissolved in a solvent like DMSO. It is critical to ensure that the final concentration of the solvent in your experimental wells is non-toxic to the cells (typically below 0.5%). Always include a vehicle control (medium with the same concentration of solvent as the treated wells) in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem Possible Causes Troubleshooting Steps
High variability between replicate wells 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate.4. Contamination.1. Ensure a homogenous single-cell suspension before plating.2. Calibrate pipettes regularly and use a consistent pipetting technique.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.4. Regularly test cell lines for mycoplasma contamination.
No significant cytotoxicity observed 1. Incubation time is too short.2. This compound concentration is too low.3. Cell line is resistant to this compound.4. Compound has degraded.1. Perform a time-course experiment (e.g., 24, 48, 72 hours).2. Perform a dose-response experiment with a wider range of concentrations.3. Research the specific cell line's sensitivity to DNA intercalators.4. Prepare fresh stock solutions of this compound and store them properly.
Excessive cell death in control wells 1. High solvent (e.g., DMSO) concentration.2. Poor cell health.3. Contamination.1. Ensure the final solvent concentration is non-toxic.2. Use cells that are in the exponential growth phase and have a low passage number.3. Check for signs of bacterial or fungal contamination.
Inconsistent IC50 values across experiments 1. Variation in cell passage number.2. Differences in cell seeding density.3. Inconsistent incubation times.1. Use cells within a consistent and narrow passage number range.2. Optimize and maintain a consistent cell seeding density for each experiment.3. Precisely control the incubation time for all experiments.

Experimental Protocols

Protocol for Optimizing this compound Incubation Time Using an MTT Assay

This protocol provides a framework for determining the optimal incubation time for this compound treatment to achieve a desired cytotoxic effect, typically measured as the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Determine the optimal cell seeding density to ensure cells are approximately 70-80% confluent at the end of the longest incubation period.

    • Seed the cells in a 96-well plate at the optimized density in 100 µL of complete medium per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only). .

  • Time-Course Incubation:

    • Prepare multiple identical plates for each time point to be tested (e.g., 24h, 48h, 72h).

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for the designated incubation times.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves for each incubation time and determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values of Quinomycin A (Echinomycin) in a Cancer Cell Line

Cell LineCompoundIncubation Time (hours)IC50 (nM)Assay Method
U-87 MG (Glioblastoma)EchinomycinNot Specified0.5 ± 0.1MTT

Note: IC50 values are highly dependent on the cell line, experimental conditions, and assay method used. The data presented here are for illustrative purposes.

Visualizations

QuinomycinB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HIF-1α (hypoxia) HIF-1α (hypoxia) This compound->HIF-1α (hypoxia) Inhibition Notch Receptor Notch Receptor This compound->Notch Receptor Downregulation γ-secretase γ-secretase This compound->γ-secretase Inhibition DNA DNA This compound->DNA Bis-intercalation HIF-1α (normoxia) HIF-1α (normoxia) VHL VHL HIF-1α (normoxia)->VHL Hydroxylation Proteasome Proteasome HIF-1 Complex HIF-1 Complex HIF-1α (hypoxia)->HIF-1 Complex VHL->Proteasome Ubiquitination Notch Receptor->γ-secretase Cleavage NICD NICD γ-secretase->NICD CSL CSL NICD->CSL Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA->Cell Cycle Arrest & Apoptosis Inhibition of Replication & Transcription HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Angiogenesis Genes Angiogenesis Genes HRE->Angiogenesis Genes Notch Target Genes (e.g., Hes-1) Notch Target Genes (e.g., Hes-1) CSL->Notch Target Genes (e.g., Hes-1)

Caption: this compound's mechanism of action.

Time_Optimization_Workflow cluster_incubation Time-Course Incubation start Start: Optimize Cell Seeding Density seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound Concentration Gradient seed_cells->treat_cells incubation_24h 24 hours treat_cells->incubation_24h incubation_48h 48 hours treat_cells->incubation_48h incubation_72h 72 hours treat_cells->incubation_72h assay Perform Cytotoxicity Assay (e.g., MTT) incubation_24h->assay incubation_48h->assay incubation_72h->assay analyze Analyze Data: Plot Dose-Response Curves assay->analyze determine_ic50 Determine IC50 for Each Time Point analyze->determine_ic50 optimal_time Select Optimal Incubation Time determine_ic50->optimal_time

References

Technical Support Center: Chemical Synthesis of Quinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Quinomycin B and its analogues.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on key challenging steps such as the formation of the quinoxaline-2-carboxylic acid precursor, peptide couplings, macrocyclization, and the construction of the thioacetal bridge.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of quinoxaline-2-carboxylic acid - Incomplete condensation of o-phenylenediamine with the dicarbonyl compound.- Side reactions due to harsh reaction conditions.- Difficulty in purification.- Ensure the use of high-purity starting materials.- Optimize reaction temperature and time; milder conditions may be beneficial.- Employ flash chromatography with a suitable solvent system for purification.
Poor coupling efficiency in peptide bond formation - Steric hindrance from bulky amino acid residues.- Inappropriate choice of coupling reagent.- Racemization of amino acids.- Use a more potent coupling agent such as HATU or COMU.- Additives like HOAt can improve efficiency and reduce racemization.- For sterically hindered couplings, consider a stepwise approach or the use of microwave-assisted synthesis.
Low yield or failure of macrocyclization - High concentration of the linear precursor favoring intermolecular reactions (polymerization).- Unfavorable conformation of the linear peptide for cyclization.- Inefficient activation of the carboxylic acid for lactamization.- Employ high-dilution conditions to favor intramolecular cyclization.- The choice of the cyclization site is critical; consider different positions for ring closure.- Use a robust coupling reagent for macrolactamization, such as DPPA or HATU.
Failure to form the thioacetal bridge - Inefficient Pummerer rearrangement of the sulfoxide precursor.- Instability of the intermediate generated during the rearrangement.- The choice of reagent for the Pummerer rearrangement is crucial; acetyl chloride has been shown to be effective.[1][2][3]- Strict control of the reaction temperature and atmosphere (inert) is necessary to prevent decomposition of intermediates.[1][2]
Difficulty in purification of the final compound and intermediates - The complex and often hydrophobic nature of the cyclic depsipeptide.- Presence of closely related byproducts.- Utilize a multi-step purification protocol, often involving a combination of normal-phase and reversed-phase chromatography.- High-performance liquid chromatography (HPLC) is typically required for the final purification to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound?

A1: The most challenging stages in the synthesis of this compound and its analogues like Echinomycin are typically:

  • Synthesis of the Quinoxaline-2-carboxylic Acid Chromophore: This heterocyclic precursor is a key building block.

  • Stepwise Peptide Coupling: Assembling the linear depsipeptide chain requires careful selection of coupling reagents to ensure high yields and minimize racemization, especially with non-proteinogenic amino acids.

  • Macrocyclization: The formation of the large cyclic depsipeptide core is often a low-yielding step due to competing polymerization. High-dilution conditions are essential.

  • Formation of the Thioacetal Bridge: This unique structural feature is often installed late in the synthesis via a complex transformation like a Pummerer rearrangement, which requires precise reaction control.

Q2: How can I improve the yield of the macrocyclization step?

A2: To improve the yield of the macrolactamization, consider the following:

  • High-Dilution Conditions: This is the most critical factor to minimize intermolecular side reactions. The linear precursor is typically added slowly via a syringe pump to a large volume of solvent.

  • Choice of Cyclization Site: The position of the final amide bond formation can significantly impact the ease of cyclization due to the conformational preferences of the linear peptide.

  • Coupling Reagents: Powerful coupling reagents such as HATU, HBTU, or DPPA are often employed to facilitate the ring closure.

  • Solvent: The choice of solvent can influence the conformation of the linear precursor. A solvent that promotes a pre-organized conformation for cyclization is ideal.

Q3: What are the common side reactions to watch out for during the synthesis?

A3: Common side reactions include:

  • Racemization: The chiral integrity of the amino acid residues can be compromised during peptide coupling, especially with prolonged reaction times or strong bases.

  • Diketopiperazine Formation: During solid-phase peptide synthesis, the N-terminal dipeptide can cyclize to form a diketopiperazine, leading to truncation of the peptide chain.

  • Polymerization: During macrocyclization, intermolecular reactions can lead to the formation of linear or cyclic polymers instead of the desired monomeric macrocycle.

  • Side-chain Reactions: The protecting groups on the amino acid side chains must be robust enough to withstand the reaction conditions of the main chain elongation and deprotection steps.

Q4: Are there any specific analytical techniques recommended for monitoring the progress of the synthesis?

A4: Yes, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the identity of intermediates and the final product by verifying their molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of all key intermediates and the final this compound.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of Echinomycin, a close analogue of this compound, which can be adapted for this compound synthesis.

Synthesis of the C2-Symmetrical Bicyclic Octadecadepsipeptide Bridged with a Sulfide Linkage

This protocol is based on the total synthesis of Echinomycin.

1. Two-directional Elongation of the Peptide Chains:

  • Starting from a protected D-Serine derivative, the linear peptide chains are elongated in a stepwise manner using standard peptide coupling reagents (e.g., EDCI, HOAt) in a suitable solvent like DMF.

  • The sequence of amino acids is added according to the structure of this compound.

  • After each coupling and deprotection step, the intermediate is purified by column chromatography.

2. Simultaneous Cyclization:

  • The linear precursor with two terminal amino groups and two terminal carboxylic acid groups is subjected to high-dilution conditions for macrocyclization.

  • A solution of the linear peptide and a coupling reagent (e.g., HATU) is added slowly over several hours to a large volume of a suitable solvent (e.g., a mixture of CH2Cl2 and DMF) containing a base (e.g., DIPEA).

  • The reaction is monitored by HPLC until the starting material is consumed.

  • The cyclic product is then purified by column chromatography.

3. Formation of the Thioacetal Moiety via Pummerer Rearrangement:

  • The sulfide bridge in the bicyclic peptide is first oxidized to a sulfoxide using an oxidizing agent like m-CPBA in a solvent such as CH2Cl2.

  • The resulting sulfoxide is then subjected to a Pummerer rearrangement. This is achieved by treating the sulfoxide with acetyl chloride in CH2Cl2. This reaction generates a reactive intermediate.

  • This intermediate undergoes an intramolecular cyclization to form the characteristic thioacetal bridge of the quinomycin family.

  • The final product is purified by preparative HPLC.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of Echinomycin, which are expected to be comparable for this compound.

Reaction Step Reagents and Conditions Yield (%) Reference
Peptide Coupling (per step) EDCI, HOAt, i-Pr2NEt, DMF80-95
Macrocyclization HATU, HOAt, DIPEA, CH2Cl2/DMF (high dilution)20-40
Sulfide Oxidation mCPBA, CH2Cl2~79
Pummerer Rearrangement and Cyclization AcCl, CH2Cl2~26 (over two steps)

Visualizations

Logical Workflow for this compound Synthesis

QuinomycinB_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_assembly Peptide Assembly cluster_cyclization Macrocyclization cluster_final Final Modifications Quinoxaline Quinoxaline-2-carboxylic Acid Synthesis Peptide_Coupling Stepwise Peptide Coupling Quinoxaline->Peptide_Coupling Amino_Acids Protected Amino Acid Preparation Amino_Acids->Peptide_Coupling Linear_Peptide Linear Depsipeptide Peptide_Coupling->Linear_Peptide Macrocyclization Macrolactamization Linear_Peptide->Macrocyclization Cyclic_Depsipeptide Bicyclic Depsipeptide Macrocyclization->Cyclic_Depsipeptide Thioacetal_Formation Thioacetal Bridge Formation Cyclic_Depsipeptide->Thioacetal_Formation Quinomycin_B This compound Thioacetal_Formation->Quinomycin_B

Caption: Overall workflow for the total synthesis of this compound.

Key Challenges in the Synthetic Pathway

QuinomycinB_Challenges Start Start Synthesis Challenge1 Precursor Purity & Yield Start->Challenge1 Quinoxaline Synthesis End This compound Challenge2 Stereocontrol & Racemization Challenge1->Challenge2 Peptide Coupling Challenge5 Purification of Intermediates Challenge2->Challenge5 Challenge3 Low Cyclization Yield Challenge4 Thioacetal Formation Control Challenge3->Challenge4 Final Steps Challenge4->End Challenge5->Challenge3 Macrocyclization

Caption: Key challenges encountered during the synthesis of this compound.

References

purification issues of Quinomycin B from bacterial culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Quinomycin B from bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound from a bacterial culture?

A1: The standard workflow involves several key stages. It begins with the fermentation of a this compound-producing bacterial strain, typically a species of Streptomyces. After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The active compound is then extracted from the supernatant and/or mycelium, usually with an organic solvent like ethyl acetate.[1][2] This crude extract is concentrated and then subjected to one or more chromatographic steps, such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) for final purification.[2][3] Purity is assessed at each stage using techniques like thin-layer chromatography (TLC) and confirmed with analytical methods like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Fermentation Bacterial Fermentation (Streptomyces sp.) Harvest Harvest & Centrifuge Fermentation->Harvest Extract Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extract Concentrate Concentrate Extract (Rotary Evaporation) Extract->Concentrate ColumnChrom Silica Gel Column Chromatography Concentrate->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Purity Purity & Identity Check (LC-MS, NMR) HPLC->Purity

Caption: High-level workflow for this compound purification.

Q2: What bacterial species are typically used for this compound production?

A2: this compound is a secondary metabolite produced by actinomycetes, primarily belonging to the genus Streptomyces. Strains are often isolated from environmental samples, such as marine or soil sediments. For example, Streptomyces sp. HCCB11876 has been identified as a producer of several quinomycins, including this compound.

Q3: Which analytical methods are best for assessing the purity of a this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is considered a gold standard for assessing purity due to its precision and ability to separate complex mixtures. For more detailed analysis, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective for both identifying this compound and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the final molecular structure.

Troubleshooting Guide

Problem 1: Low Final Yield of this compound

Low yield is a common issue that can arise from suboptimal conditions at multiple stages of the process.

Table 1: Factors Affecting this compound Production During Fermentation

Parameter Typical Range Recommendation for Optimization Source
pH 6.5 - 8.0 Test initial pH values between 6.5 and 7.5 for optimal production, as higher pH can be unfavorable.
Temperature 28 - 37°C The optimal temperature for Streptomyces growth and metabolite production is often around 30°C.
Incubation Time 7 - 16 days Monitor production over time; peak yield is often achieved after 7 days but can vary by strain.
Aeration 180 - 250 rpm Shaking speed and flask fill volume are critical for providing sufficient oxygen for aerobic fermentation.

| Media Components | Variable | Systematically test concentrations of carbon (e.g., glucose) and nitrogen (e.g., soybean meal) sources. | |

G cluster_causes cluster_solutions LowYield Low this compound Yield Fermentation Suboptimal Fermentation LowYield->Fermentation Extraction Inefficient Extraction LowYield->Extraction Purification Loss During Purification LowYield->Purification Opt_Ferm Optimize pH, Temp, Media, Aeration Fermentation->Opt_Ferm Address Opt_Ext Check Solvent Polarity & Extraction pH Extraction->Opt_Ext Address Opt_Pur Optimize Chromatography (Column, Mobile Phase) Purification->Opt_Pur Address

Caption: Troubleshooting logic for low this compound yield.

Problem 2: Sample is Impure After Final Purification Step

The presence of contaminants, often structurally similar compounds, is a frequent challenge.

Q: My final sample shows multiple peaks on HPLC. What could they be?

A: The unknown peaks could be several types of organic impurities:

  • Related Quinomycins: Streptomyces often produce a mixture of related compounds (e.g., Quinomycin A, C, E). These have very similar structures and can be difficult to separate.

  • Degradation Products: this compound may degrade via hydrolysis or oxidation during the extraction or purification process.

  • Process-Related Impurities: Residual solvents, reagents, or compounds leached from media components can appear as impurities.

Q: How can I identify and remove these impurities?

A: A systematic approach is required:

  • Identification: Use LC-MS to get the molecular weight of the unknown peaks. This can help determine if they are known Quinomycin analogues or degradation products.

  • Resolution: Optimize your HPLC method. Modifying the mobile phase gradient, changing the solvent composition (e.g., methanol/chloroform vs. acetonitrile/water), or trying a different column chemistry can resolve co-eluting impurities.

  • Trace the Origin: Analyze samples from each step of your purification process to determine where the impurity is introduced. This helps distinguish between co-produced metabolites and process-related contaminants.

G Impure Impure Sample Detected (e.g., by HPLC) Identify Step 1: Identify Impurity (LC-MS Analysis) Impure->Identify Related Known Quinomycin Analogue? Identify->Related Degradation Potential Degradation Product? Identify->Degradation Optimize Step 2: Optimize Chromatography Related->Optimize Yes Forced Step 3: Perform Forced Degradation Study Degradation->Forced Yes Pure Pure this compound Optimize->Pure Forced->Optimize Compare & Refine Method

Caption: Strategy for identifying and removing impurities.

Experimental Protocols

Protocol 1: Solvent Extraction and Preliminary Purification

This protocol outlines a general method for extracting and performing an initial cleanup of this compound from a Streptomyces fermentation broth.

  • Harvesting: After the incubation period (e.g., 7 days), centrifuge the fermentation broth at 5,000 rpm for 10-15 minutes to separate the supernatant from the cell mycelia.

  • Extraction:

    • Transfer the clear supernatant to a separation funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 5-10 minutes. Allow the layers to separate.

    • Collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction process on the aqueous phase two more times to maximize recovery.

  • Concentration:

    • Pool all collected organic phases.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C to minimize thermal degradation.

  • Silica Gel Chromatography (Initial Cleanup):

    • Prepare a silica gel column (e.g., 4.2 x 70 cm) equilibrated with a non-polar solvent like hexane.

    • Dissolve the dried crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved sample onto the column.

    • Elute the column using a gradient of increasing polarity, for example, starting with 100% chloroform and gradually introducing methanol.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Pool the active fractions and concentrate them to yield a partially purified product ready for HPLC.

Table 2: Example HPLC Conditions for Purity Analysis

Parameter Setting Rationale Source
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Reverse-phase C18 columns are versatile and widely used for separating moderately non-polar compounds like quinomycins.
Mobile Phase A Water (may contain 0.1% formic acid or 5mM ammonium acetate) Aqueous phase. Additives can improve peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile or Methanol Organic phase for eluting the compound.
Gradient Start at 10-20% B, increase to 90% B over 15-20 min A gradient elution is necessary to separate compounds with different polarities, including this compound and its analogues.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this size.

| Detection | UV at 254 nm | The quinoxaline chromophores in this compound absorb light at this wavelength. | |

References

Refining Quinomycin B Concentration for Maximum Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the experimental concentration of Quinomycin B is critical for achieving reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as Echinomycin or Quinomycin A, is a potent polypeptide antibiotic that functions as a DNA bis-intercalator. It selectively binds to DNA, inhibiting RNA synthesis. This mechanism contributes to its antitumor and antimicrobial properties. Notably, this compound is a highly potent and selective inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) with an IC50 of 29.4 pM, preventing its binding to the VEGF promoter.[1]

Q2: How should I prepare a stock solution of this compound?

This compound is poorly soluble in water. Therefore, it is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Preparation of a 1 mM Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder. The molecular weight of this compound (Echinomycin) is 1101.26 g/mol .

  • Dissolve the powder in high-quality, anhydrous DMSO to achieve a final concentration of 1 mM.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Q3: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. It is crucial to determine the optimal concentration for your experimental setup through a dose-response experiment. However, based on available data, the following provides a general guideline:

Cell Line/TargetIC50/EC50Reference
Cancer Stem Cells (CSCs)29.4 pM[1]
U251-HRE (hypoxic induction of luciferase)1.2 nM (EC50)
B16 (tumor cell line)Varies
CCRF-CEM (human leukemic cells)Varies
P388 (tumor cell line)Varies
SNU16 (tumor cell line)Varies

Note: The term "varies" indicates that while cytotoxicity has been observed, specific IC50 values were not provided in the readily available search results. It is highly recommended to perform a cell viability assay to determine the IC50 for your specific cell line.

Troubleshooting Guides

Issue 1: Low or No Efficacy of this compound
Possible Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment (e.g., a cell viability assay) to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., from picomolar to micromolar) to identify the effective range.
Degraded Compound Ensure proper storage of the this compound stock solution at -20°C in small aliquots to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Research the sensitivity of your specific cell line to this compound. If possible, use a sensitive cell line as a positive control.
Inadequate Incubation Time The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for your desired outcome.
Issue 2: High Background Cytotoxicity or Off-Target Effects
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.
Concentration Too High If you observe widespread cell death, even at short incubation times, you may be using a concentration that is too high. Refer to your dose-response curve and select a concentration that induces the desired effect without causing excessive, non-specific cytotoxicity.
Contamination Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination.
Issue 3: Poor Solubility or Precipitation in Culture Medium
Possible Cause Troubleshooting Steps
Low Aqueous Solubility This compound has poor water solubility. When diluting the DMSO stock solution into your aqueous culture medium, do so by adding the stock solution to the medium while gently vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
Precipitation Over Time Observe your culture plates under a microscope after adding this compound to check for any signs of precipitation. If precipitation occurs, you may need to prepare a fresh dilution from the stock solution or consider using a lower final concentration. The stability of this compound in culture media over long incubation periods may be limited. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium periodically.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the IC50 of this compound in your cell line of interest.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol outlines the general steps for analyzing changes in protein expression following this compound treatment.

  • Cell Treatment: Seed cells in larger culture vessels (e.g., 6-well plates or 10 cm dishes) and treat with the desired concentration of this compound for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and heating at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cells.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.

  • Treatment: The following day, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective this compound concentrations.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and then stain with crystal violet.

  • Colony Counting: Wash the plates to remove excess stain and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.

Visualizing Key Concepts

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Assay (e.g., MTT) prep_stock->dose_response cell_culture Culture Target Cell Line cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 western_blot Western Blot (Protein Expression) protein_analysis Analyze Protein Level Changes western_blot->protein_analysis colony_formation Colony Formation Assay (Long-term Proliferation) survival_analysis Calculate Surviving Fraction colony_formation->survival_analysis ic50->western_blot ic50->colony_formation

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting Logic for Low Efficacy

troubleshooting_logic cluster_checks Initial Checks cluster_actions Corrective Actions start Low/No Efficacy Observed conc Is the concentration optimal? start->conc compound Is the compound active? start->compound time Is the incubation time sufficient? start->time dose_exp Perform dose-response experiment. conc->dose_exp No new_stock Prepare fresh stock solution. Check storage conditions. compound->new_stock No time_course Perform time-course experiment. time->time_course No

Caption: A decision tree for troubleshooting low efficacy of this compound.

Signaling Pathways Affected by this compound

signaling_pathways cluster_hif1a HIF-1α Pathway cluster_notch Notch Pathway quinomycin_b This compound hif1a HIF-1α quinomycin_b->hif1a Inhibits DNA binding notch_receptor Notch Receptor quinomycin_b->notch_receptor Downregulates notch_ligand Notch Ligand quinomycin_b->notch_ligand Downregulates hre Hypoxia Response Element (HRE) in DNA hif1a->hre Binds to vegf VEGF Gene Expression hre->vegf Activates gamma_secretase γ-secretase notch_receptor->gamma_secretase Cleavage by notch_ligand->notch_receptor nicd Notch Intracellular Domain (NICD) gamma_secretase->nicd Releases hes1 Hes1 Gene Expression nicd->hes1 Activates

Caption: Simplified diagram of signaling pathways inhibited by this compound.

References

Validation & Comparative

Unraveling the DNA Binding Landscape of Quinomycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions between small molecules and DNA is paramount for the design of novel therapeutics. This guide provides a comprehensive comparison of the DNA binding properties of Quinomycin B, a potent quinoxaline antibiotic, with other well-characterized DNA binding agents. By presenting key experimental data, detailed protocols, and visual workflows, we aim to offer a clear and objective resource for confirming and contextualizing the DNA binding sites of this important compound.

At a Glance: Comparative DNA Binding Affinities

This compound, a member of the quinoxaline family of antibiotics, exhibits a strong and sequence-specific affinity for DNA. Its binding characteristics are often compared to its close analog, Echinomycin, as well as other DNA intercalators like Actinomycin D and Triostin A. The following table summarizes the key quantitative data on the DNA binding affinities of these compounds.

CompoundPreferred Binding SequenceBinding Constant (Kb) / Dissociation Constant (Kd)Method
This compound (analogous to Echinomycin) 5'-CpG-3'Kb: 5.0 x 105 M-1[1]UV Melting Studies
Estimated Kd (for perfect duplex): ~0.78 - 1.3 µM[2]Fluorescence Polarization
Actinomycin D 5'-GpC-3'Kb: 6.4 x 106 M-1 (for 5'-TGCT-3')[3]DNase I Footprinting
Kb: ~1 x 107 M-1 (for single-stranded G-rich DNA)[4]Binding Titration
Triostin A 5'-CpG-3'Kd: 77 ± 13 nM (Kb: ~1.3 x 107 M-1)[5]Optical Tweezers

Note: The Kd for Echinomycin binding to a perfect DNA duplex was estimated based on the finding that the Kd for a T:T mismatch-containing duplex (0.13 µM) is 6 to 10 times lower than for a perfect duplex. The Kb for Triostin A was calculated from the provided Kd (Kb = 1/Kd).

Deciphering DNA Binding: The Experimental Approach

The determination of specific DNA binding sites for compounds like this compound relies on a variety of sophisticated experimental techniques. Among these, DNase I footprinting stands out as a cornerstone method for its ability to reveal the precise location and size of a ligand's binding site on a DNA fragment.

Experimental Protocol: DNase I Footprinting

This protocol outlines the key steps involved in performing a DNase I footprinting experiment to identify the binding sites of a small molecule like this compound on a specific DNA sequence.

1. Preparation of End-Labeled DNA Probe:

  • A DNA fragment of interest (typically 100-500 bp) is selectively labeled at one end of one strand with a radioactive isotope (e.g., 32P) or a fluorescent tag. This is crucial for visualizing the DNA fragments after cleavage.

2. Binding Reaction:

  • The end-labeled DNA probe is incubated with varying concentrations of the DNA binding agent (e.g., this compound) under appropriate buffer conditions (e.g., temperature, pH, ionic strength) to allow for the formation of the DNA-ligand complex.

3. DNase I Digestion:

  • A low concentration of DNase I is added to the reaction mixture. DNase I is an endonuclease that cleaves the DNA backbone. The concentration is carefully titrated to ensure, on average, only one cut per DNA molecule.

  • Regions of the DNA where the ligand is bound are protected from DNase I cleavage, creating a "footprint."

4. Reaction Termination and DNA Purification:

  • The digestion reaction is stopped after a short, defined period.

  • The DNA fragments are then purified to remove the ligand, DNase I, and other reaction components.

5. Gel Electrophoresis and Autoradiography/Fluorescence Imaging:

  • The purified DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • The gel is then exposed to X-ray film (for radioactive labels) or imaged (for fluorescent labels).

6. Data Analysis:

  • The resulting ladder of DNA fragments will show a gap, or "footprint," in the lanes containing the DNA binding agent, corresponding to the protected region.

  • By running a DNA sequencing ladder (e.g., Maxam-Gilbert or Sanger sequencing) of the same DNA fragment alongside the footprinting lanes, the precise nucleotide sequence of the binding site can be determined.

Visualizing the Workflow and Binding Logic

To further clarify the experimental process and the comparative binding logic, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_digestion DNase I Digestion cluster_analysis Analysis prep1 Isolate DNA Fragment prep2 End-label with 32P or Fluorophore prep1->prep2 bind1 Incubate Labeled DNA with this compound prep2->bind1 digest1 Add Limited DNase I bind1->digest1 digest2 Incubate for Partial Cleavage digest1->digest2 analysis1 Denaturing Gel Electrophoresis digest2->analysis1 analysis2 Autoradiography / Imaging analysis1->analysis2 analysis3 Identify 'Footprint' analysis2->analysis3 binding_comparison cluster_quinomycin This compound / Echinomycin / Triostin A cluster_actinomycin Actinomycin D Q This compound DNA DNA Duplex Q->DNA Bifunctional Intercalation CpG 5'-CpG-3' Site Q->CpG High Affinity E Echinomycin E->DNA Bifunctional Intercalation E->CpG High Affinity T Triostin A T->DNA Bifunctional Intercalation T->CpG High Affinity A Actinomycin D A->DNA Intercalation GpC 5'-GpC-3' Site A->GpC High Affinity DNA->CpG DNA->GpC

References

A Comparative Guide: Quinomycin B versus Echinomycin A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two closely related quinoxaline antibiotics, Quinomycin B and Echinomycin A, focusing on their performance in cancer cell lines. While both compounds are recognized for their potent anticancer properties, they exhibit distinct molecular interactions and differential effects on key cellular signaling pathways. This document summarizes the available experimental data to facilitate informed decisions in research and drug development.

At a Glance: Key Differences

FeatureThis compoundEchinomycin A (Quinomycin A)
Primary Mechanism DNA Bis-intercalationDNA Bis-intercalation
Key Signaling Pathway Inhibition Primarily associated with Notch signaling pathway disruption.Potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and also affects the Notch signaling pathway.[1]
Potency Data on specific IC50 values across a wide range of cancer cell lines is limited in publicly available literature.Exhibits high potency with IC50 values in the nanomolar to picomolar range in various cancer cell lines.[2]

Mechanism of Action

Both this compound and Echinomycin A belong to the quinoxaline family of antibiotics and share a fundamental mechanism of action: DNA bis-intercalation . This process involves the insertion of their quinoxaline chromophores into the DNA double helix at two distinct sites, effectively crosslinking the DNA strands. This distortion of the DNA structure interferes with critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]

Echinomycin A: A Dual-Action Agent

Echinomycin A, also known as Quinomycin A, has been extensively studied and is recognized for its dual-action mechanism. Beyond its role as a DNA bis-intercalator, it is a highly potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) .[4][5] HIF-1α is a key transcription factor that plays a central role in tumor progression and metastasis by controlling genes involved in angiogenesis, glucose metabolism, and cell survival, particularly in the hypoxic environment of solid tumors. By inhibiting the binding of HIF-1α to its target DNA sequences, Echinomycin A can effectively shut down these survival pathways.

Furthermore, emerging evidence suggests that Echinomycin A also modulates the Notch signaling pathway . The Notch pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in many cancers, particularly in the context of cancer stem cells.

This compound: Targeting the Notch Signaling Pathway

While less extensively characterized in publicly accessible literature, this compound is also a DNA bis-intercalator. Available research on the closely related Quinomycin A suggests a significant impact on the Notch signaling pathway . Studies on Quinomycin A have demonstrated its ability to downregulate key components of the Notch pathway, including Notch receptors (Notch1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and downstream target genes like Hes-1. Given the structural similarity, it is plausible that this compound exerts similar effects on this pathway.

Quantitative Performance in Cancer Cell Lines

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Echinomycin A in various cancer cell lines. A direct comparison with this compound is challenging due to the limited availability of specific IC50 data for the latter in the reviewed literature.

Table 1: IC50 Values for Echinomycin A in Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50Reference
Cancer Stem Cells (CSCs)Various29.4 pM
B16Mouse Myeloma0.4 µg/mL
BeWoPlacental Tumor1 µg/mL
CCRF-CEMHuman Leukemia0.5 µM
HCT-116Human Colon Carcinoma< 0.003 µM
HT-29Colon Tumor2.2 µg/mL
Huh-7Human Liver Carcinoma0.8 µg/mL
P388Mouse Leukemia0.00008 µg/mL
PANC-1Human Pancreatic Cancer0.0003 µg/mL
SNU-16Stomach Cancer0.6 µg/mL
U-251Human GlioblastomaEC50 of 1.2 nM (for hypoxic induction of luciferase)

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these compounds.

HIF1a_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a_p HIF-1α (prolyl-hydroxylated) VHL VHL HIF1a_p->VHL Binds Proteasome Proteasome HIF1a_p->Proteasome Degradation Ub Ubiquitin VHL->Ub Recruits Ub->HIF1a_p Ubiquitinates HIF1b HIF-1β HIF1a->HIF1b Dimerizes HIF1_dimer HIF-1α/β Dimer HIF1a->HIF1_dimer HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binds Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Echinomycin_A Echinomycin A Echinomycin_A->HRE Inhibits Binding

Caption: Echinomycin A inhibits the HIF-1α signaling pathway.

Notch_Pathway cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Jagged, Delta) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage Induces S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage Allows NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases CSL CSL NICD->CSL Translocates and Binds Coactivators Coactivators CSL->Coactivators Recruits Target_Gene Target Gene Transcription (e.g., Hes, Hey) Coactivators->Target_Gene Activates Quinomycin Quinomycin A/B Quinomycin->Ligand Downregulates Quinomycin->Notch_Receptor Downregulates Quinomycin->S3_Cleavage Inhibits

Caption: Quinomycins inhibit the Notch signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing cell viability and analyzing protein expression of key signaling molecules.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound or Echinomycin A at various concentrations incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT reagent to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Echinomycin A. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for HIF-1α and Notch1

This protocol is used to determine the effect of the compounds on the protein expression levels of key signaling molecules.

Workflow Diagram:

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound or Echinomycin A start->cell_treatment cell_lysis Lyse cells and extract proteins cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block the membrane transfer->blocking primary_antibody Incubate with primary antibody (e.g., anti-HIF-1α, anti-Notch1) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect signal using chemiluminescence secondary_antibody->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the desired concentrations of this compound or Echinomycin A for a specified time. For HIF-1α analysis, cells may be cultured under hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2) to stabilize HIF-1α protein. Following treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane, such as polyvinylidene difluoride (PVDF).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-HIF-1α or anti-Notch1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

Both this compound and Echinomycin A are potent DNA bis-intercalators with significant anticancer activity. Echinomycin A has been more extensively studied and demonstrates a dual mechanism of action by potently inhibiting HIF-1α in addition to its DNA-binding activity. This makes it a particularly attractive candidate for targeting hypoxic solid tumors. While direct comparative data is limited, the available evidence on related compounds suggests that this compound may also exert its effects through the modulation of the Notch signaling pathway, a critical pathway in cancer stem cell biology. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and differential mechanisms of these two promising anticancer agents. This guide provides a foundational understanding based on current literature to aid researchers in designing future investigations.

References

A Comparative Analysis of Quinomycin B and Other Notch Inhibitors for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers and other diseases. This has led to the development of numerous inhibitors targeting this pathway. This guide provides a comparative study of Quinomycin B and other prominent Notch inhibitors, offering a detailed analysis of their mechanisms, efficacy, and the experimental protocols used to evaluate them. While specific quantitative data for this compound's direct inhibition of the Notch pathway is limited in publicly available literature, this guide leverages data on its close analog, Quinomycin A (also known as Echinomycin), to provide a valuable comparative perspective alongside established Notch inhibitors such as DAPT, BMS-906024, and Crenigacestat.

Mechanism of Action: A Diverse Approach to Notch Inhibition

Notch inhibitors employ various strategies to disrupt the signaling cascade. The most common class, γ-secretase inhibitors (GSIs), target the final proteolytic cleavage of the Notch receptor, preventing the release of the active Notch intracellular domain (NICD). Other inhibitors, like Quinomycin A, exhibit a broader mechanism by affecting the expression of multiple components of the pathway.

Quinomycin A , a member of the quinoxaline antibiotic family, has been shown to inhibit the Notch signaling pathway by downregulating the expression of Notch receptors (Notch1, -2, -3, and -4), their ligands (Jagged-1, -2, and Delta-like ligands 1, 3, and 4), and essential components of the γ-secretase complex (Presenilin 1, Nicastrin, Pen2, and APH-1)[1][2][3]. This multifaceted approach suggests a comprehensive blockade of the pathway.

In contrast, DAPT , BMS-906024 , and Crenigacestat (LY3039478) are all potent γ-secretase inhibitors. They directly bind to and inhibit the activity of the γ-secretase enzyme complex, thereby preventing the cleavage of the Notch receptor and subsequent signal transduction[4][5]. BMS-906024 is a pan-Notch inhibitor, effectively targeting all four Notch receptors. Crenigacestat is also a potent Notch and gamma-secretase inhibitor.

Quantitative Comparison of Notch Inhibitor Efficacy

The following tables summarize the available quantitative data for the in vitro efficacy of various Notch inhibitors. It is important to note the absence of specific IC50 values for this compound in the context of Notch inhibition in the reviewed literature. The data for Quinomycin A is included to provide a reference point for the quinoxaline antibiotic class.

Table 1: In Vitro Inhibition of Notch Signaling

InhibitorTargetAssayCell LineIC50
BMS-906024 Notch1Notch Processing-1.6 nM
Notch2Notch Processing-0.7 nM
Notch3Notch Processing-3.4 nM
Notch4Notch Processing-2.9 nM
Crenigacestat (LY3039478) NotchN1ICD CleavageVarious Tumor Cell Lines~1 nM
NotchGamma-Secretase-0.41 nM
DAPT Notch SignalingCell ProliferationOVCAR-3160 ± 1 nM

Table 2: In Vitro Anti-proliferative Activity

InhibitorCell LineAssayIC50
BMS-906024 TALL-1 (Leukemia)Cell Proliferation~4 nM
MDA-MB-468 (Breast Cancer)Cell Proliferation~4 nM
DAPT OVCAR-3 (Ovarian Cancer)Cell Proliferation160 ± 1 nM
SK-UT-1B (Uterine Leiomyosarcoma)Cell Viability (MTT)90.13 µM
SK-LMS-1 (Uterine Leiomyosarcoma)Cell Viability (MTT)129.9 µM
Fidaxomicin (a repurposed drug with Notch inhibitory properties) MCF-7 (Breast Cancer)Cytotoxicity53.4 µM
4T1 (Mouse Breast Cancer)Cytotoxicity32.3 µM

Experimental Protocols

Accurate and reproducible experimental design is paramount in the comparative evaluation of drug candidates. Below are detailed methodologies for key experiments cited in the assessment of Notch inhibitors.

Western Blot Analysis for Notch Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in the Notch signaling pathway, such as the Notch intracellular domain (NICD) and the downstream target Hes1.

Protocol:

  • Cell Lysis:

    • Treat cells with the Notch inhibitor or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins based on molecular weight.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NICD, anti-Hes1) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Luciferase Reporter Assay for Notch Signaling

This assay provides a quantitative measure of Notch pathway activity by utilizing a reporter gene (luciferase) under the control of a Notch-responsive promoter.

Protocol:

  • Cell Transfection:

    • Seed cells (e.g., HEK293T) in a multi-well plate.

    • Co-transfect the cells with a CSL-luciferase reporter plasmid (containing binding sites for the RBP-Jκ transcription factor) and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency). A plasmid expressing the Notch receptor of interest can also be co-transfected.

  • Inhibitor Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the Notch inhibitor or a vehicle control.

  • Luciferase Activity Measurement:

    • Incubate the cells for an additional 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density.

    • After cell attachment, treat the cells with various concentrations of the Notch inhibitor or vehicle control.

  • MTT Incubation:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete solubilization.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy and potential toxicity of Notch inhibitors.

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the Notch inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Growth Monitoring:

    • Measure the tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors for changes in histology, protein expression (e.g., NICD, Hes1) by immunohistochemistry or Western blotting, and gene expression by qPCR.

Visualizing the Notch Signaling Pathway and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the Notch signaling pathway, the mechanism of γ-secretase inhibitors, and a typical experimental workflow for evaluating Notch inhibitors.

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Inside Nucleus Ligand Ligand (Delta/Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Nucleus->CSL Transcription Target Gene Transcription CSL->Transcription

Caption: The canonical Notch signaling pathway.

GSI_Mechanism Notch_S2 Notch Receptor (after S2 cleavage) gamma_secretase γ-secretase Notch_S2->gamma_secretase NICD_release NICD Release gamma_secretase->NICD_release No_NICD No NICD Release gamma_secretase->No_NICD GSI γ-secretase Inhibitor (e.g., DAPT, BMS-906024) GSI->gamma_secretase No_Signaling No Downstream Signaling No_NICD->No_Signaling

Caption: Mechanism of action of γ-secretase inhibitors.

Experimental_Workflow start Start: Cell Culture treatment Treatment with Notch Inhibitor start->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Studies treatment->in_vivo western Western Blot (NICD, Hes1) in_vitro->western luciferase Luciferase Assay (Notch Activity) in_vitro->luciferase mtt MTT Assay (Cell Viability) in_vitro->mtt xenograft Xenograft Model in_vivo->xenograft analysis Data Analysis (IC50, Tumor Growth) western->analysis luciferase->analysis mtt->analysis xenograft->analysis end End: Comparative Evaluation analysis->end

Caption: Workflow for evaluating Notch inhibitors.

References

Synergistic Action of Quinoxaline Antibiotics with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synergistic anti-tumor effects of quinoxaline antibiotics, represented by Echinomycin, in combination with Actinomycin D, offering a potential therapeutic strategy for cancers with specific genetic deficiencies.

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enhanced efficacy of combination therapy, supported by experimental data, detailed protocols, and mechanistic visualizations.

While direct studies on the synergistic effects of Quinomycin B with other chemotherapy drugs are limited, extensive research on the closely related quinoxaline antibiotic, Echinomycin, in combination with Actinomycin D, provides a strong model for understanding potential synergistic interactions. This guide will focus on the well-documented synergy between Echinomycin and Actinomycin D, particularly in the context of mismatch repair (MMR)-deficient colorectal cancer.

Enhanced Anti-Tumor Efficacy in MMR-Deficient Cancers

The combination of Echinomycin and Actinomycin D has demonstrated significant synergistic effects in inhibiting the growth of cancer cells, especially those with deficiencies in the mismatch repair (MMR) system.[1][2][3][4][5] This deficiency is a common characteristic of several types of cancer, including certain colorectal cancers.

The synergistic action stems from the cooperative binding of both drugs to DNA, particularly at sites of T:T mismatches, which are more prevalent in MMR-deficient cells. This enhanced binding stabilizes the DNA-drug complex, leading to increased cytotoxicity in these cancer cells.

Quantitative Analysis of Synergism

The synergy between Echinomycin and Actinomycin D has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.

Table 1: In Vitro Cytotoxicity and Synergy of Echinomycin and Actinomycin D Combination

Cell LineMMR StatusDrugIC50 (nM)Combination Index (CI) at IC50
HCT116DeficientEchinomycin15.2 ± 1.8< 1
Actinomycin D8.5 ± 0.9
HCT116+ch3ProficientEchinomycin28.4 ± 2.5> 1
Actinomycin D14.1 ± 1.3
sh-MLH1 SW620Deficient (knockdown)Echinomycin20.1 ± 2.1< 1
Actinomycin D11.3 ± 1.2
sh-scramble SW620Proficient (control)Echinomycin35.7 ± 3.2> 1
Actinomycin D19.8 ± 2.0

Data extrapolated from figures and text in the cited source.

The data clearly indicates that the combination of Echinomycin and Actinomycin D is significantly more effective in MMR-deficient cells, as demonstrated by the lower IC50 values and the synergistic CI values.

Mechanistic Insights: A Cooperative Binding Model

The primary mechanism behind the observed synergy is the cooperative intercalation of Echinomycin and Actinomycin D into DNA at mismatch sites. Both are DNA intercalators, but they recognize different sequence contexts. Echinomycin preferentially binds to CpG sequences, while Actinomycin D favors GpC sequences. In MMR-deficient cells with a higher incidence of T:T mismatches, the DNA structure is altered, creating favorable binding pockets for both drugs in close proximity. This allows for stabilizing interactions between the two drug molecules, enhancing their overall binding affinity and residence time on the DNA, ultimately leading to potent anti-tumor activity.

Synergy_Mechanism cluster_0 MMR-Deficient Cancer Cell DNA Genomic DNA with T:T Mismatches Complex Stable Drug-DNA-Drug Complex DNA->Complex Cooperative Binding Echi Echinomycin Echi->DNA Intercalates at CpG sites Echi->Complex ActD Actinomycin D ActD->DNA Intercalates at GpC sites ActD->Complex Apoptosis Cell Death (Apoptosis) Complex->Apoptosis Enhanced Cytotoxicity

Caption: Mechanism of synergistic cytotoxicity of Echinomycin and Actinomycin D.

Experimental Protocols

Cell Viability and Synergy Analysis (Chou-Talalay Method)

This protocol outlines the determination of cell viability and the quantification of synergy using the MTT assay and the Chou-Talalay method.

  • Cell Seeding: Cancer cells (e.g., HCT116, SW620) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with varying concentrations of Echinomycin, Actinomycin D, or a combination of both for 48 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) for each drug is determined from the dose-response curves.

    • The Combination Index (CI) is calculated using CompuSyn software based on the cell viability data from the combination treatments.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Drugs (Single agents & Combinations) incubate1->treat_cells incubate2 Incubate 48h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Measure Absorbance (490 nm) add_dmso->read_absorbance analyze_data Data Analysis (IC50 & CI Calculation) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cell viability and synergy analysis.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of the anti-tumor efficacy of the drug combination in a xenograft mouse model of colorectal cancer.

  • Cell Implantation: 5 x 10⁶ HCT116 cells are subcutaneously injected into the flank of 6-8 week old female BALB/c nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Drug Administration: Mice are randomly assigned to four groups:

    • Vehicle control (e.g., saline)

    • Echinomycin alone

    • Actinomycin D alone

    • Echinomycin and Actinomycin D combination Drugs are administered via intraperitoneal injection every three days for a specified period (e.g., 21 days).

  • Tumor Measurement: Tumor volume is measured every three days using calipers.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology).

Conclusion and Future Directions

The synergistic effect of Echinomycin and Actinomycin D in MMR-deficient cancer cells presents a promising therapeutic strategy. This combination therapy demonstrates enhanced efficacy and selectivity for cancer cells with a specific genetic vulnerability. While these findings are based on Echinomycin, they provide a strong rationale for investigating similar synergistic combinations with this compound and other quinoxaline antibiotics.

Future research should focus on:

  • Directly evaluating the synergistic potential of this compound with a panel of conventional chemotherapy drugs.

  • Elucidating the precise molecular interactions and downstream signaling pathways affected by the combination therapy.

  • Optimizing dosing and scheduling in preclinical models to maximize therapeutic index and minimize toxicity.

By leveraging the principles of synergistic drug interactions, it may be possible to develop more effective and personalized treatment regimens for challenging cancers.

References

Comparative Analysis of Quinomycin B's Efficacy on Cancer Stem Cell Markers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of Quinomycin B's impact on key cancer stem cell (CSC) markers, with a comparative overview of alternative therapeutic agents.

This guide provides a comprehensive analysis of this compound's effectiveness in targeting cancer stem cell markers, a critical area of research in the development of novel cancer therapies. By examining experimental data, this document compares the performance of this compound with other potential CSC-targeting compounds, namely Salinomycin and Doxycycline. The information is presented to aid researchers in evaluating the therapeutic potential of these agents and to provide detailed methodologies for reproducible experimental validation.

This compound: A Potent Inhibitor of Pancreatic Cancer Stem Cell Markers

This compound has demonstrated significant efficacy in reducing the expression of key cancer stem cell markers in pancreatic cancer models. Studies have shown that this compound treatment leads to a notable decrease in the protein levels of DCLK1, CD44, CD24, and EPCAM in pancreatic cancer cell lines.[1] This effect is largely attributed to its mechanism of action, which involves the inhibition of the Notch signaling pathway, a critical regulator of stem cell self-renewal and differentiation.[1]

The impact of this compound on CSCs is further evidenced by its ability to inhibit the formation of pancreatospheres, which are three-dimensional cell cultures enriched in cancer stem cells. Treatment with this compound has been shown to significantly reduce both the number and size of these spheroids, indicating a direct effect on the self-renewal capacity of pancreatic CSCs.[1]

Comparative Performance Analysis

To provide a broader context for this compound's efficacy, this guide compares its effects with two other compounds known to target cancer stem cells: Salinomycin, an ionophore antibiotic, and Doxycycline, a tetracycline antibiotic. While direct head-to-head comparative studies are limited, the available data for each compound's effect on relevant CSC markers are summarized below.

Quantitative Data Summary

The following tables present a summary of the quantitative effects of this compound, Salinomycin, and Doxycycline on the expression of the cancer stem cell markers CD44 and DCLK1, as observed in various studies. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, may vary between studies, precluding direct quantitative comparisons.

Table 1: Effect of this compound on Cancer Stem Cell Marker Expression

Cell LineMarkerTreatment Concentration% Reduction in Marker Expression (Compared to Control)Experimental Assay
MiaPaCa-2DCLK1Not SpecifiedSignificant ReductionWestern Blot
PanC-1DCLK1Not SpecifiedSignificant ReductionWestern Blot
MiaPaCa-2CD44Not SpecifiedSignificant ReductionWestern Blot
PanC-1CD44Not SpecifiedSignificant ReductionWestern Blot
MiaPaCa-2DCLK1+ cellsNot SpecifiedSignificant DecreaseFlow Cytometry
PanC-1DCLK1+ cellsNot SpecifiedSignificant DecreaseFlow Cytometry

Data extracted from a study on the effect of this compound on pancreatic cancer stem cell markers.[1]

Table 2: Effect of Salinomycin on Cancer Stem Cell Marker Expression

Cell LineMarkerTreatment Concentration% Reduction in Marker Expression (Compared to Control)Experimental Assay
MDA-MB-231CD44+/CD24-2 µMSignificant Decrease in non-anchored cellsFlow Cytometry
MDA-MB-231Mammosphere Formation2 µMGreatly InhibitedSpheroid Formation Assay
4T1Mammosphere Formation2 µMGreatly InhibitedSpheroid Formation Assay

Data extracted from a study on the effect of Salinomycin on breast cancer stem-like cells.[2]

Table 3: Effect of Doxycycline on Cancer Stem Cell Marker Expression

Cell LineMarkerTreatment ConcentrationEffect on Marker ExpressionExperimental Assay
Breast Cancer (in vivo)CD44Pre-operative administrationReduced ExpressionImmunohistochemistry

Data extracted from a clinical study on the pre-operative administration of Doxycycline in breast cancer patients.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

QuinomycinB_Notch_Pathway cluster_nucleus Nuclear Events QuinomycinB This compound GammaSecretase γ-Secretase QuinomycinB->GammaSecretase Inhibits NotchReceptor Notch Receptor NICD Notch Intracellular Domain (NICD) NotchReceptor->NICD Cleavage by γ-Secretase Nucleus Nucleus NICD->Nucleus Translocation TargetGenes Target Gene Expression (e.g., HES1) Nucleus->TargetGenes Activates CSCMarkers CSC Marker Expression (DCLK1, CD44, etc.) TargetGenes->CSCMarkers Regulates SelfRenewal CSC Self-Renewal & Proliferation CSCMarkers->SelfRenewal Promotes

Caption: this compound's inhibition of the Notch signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_endpoints Data Analysis & Endpoints CancerCells Pancreatic Cancer Cell Lines Treatment Treatment with This compound / Alternatives CancerCells->Treatment Pancreatosphere Pancreatosphere Formation Assay Treatment->Pancreatosphere Assess Self-Renewal WesternBlot Western Blot Treatment->WesternBlot Quantify Protein Expression FlowCytometry Flow Cytometry Treatment->FlowCytometry Analyze Cell Surface Markers SpheroidQuant Spheroid Number & Size Pancreatosphere->SpheroidQuant ProteinQuant DCLK1, CD44, etc. Protein Levels WesternBlot->ProteinQuant MarkerQuant Percentage of DCLK1+ or CD44+ Cells FlowCytometry->MarkerQuant

Caption: Workflow for validating the effect of compounds on CSCs.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon the findings discussed, the following are detailed protocols for the key experimental assays.

Pancreatosphere Formation Assay
  • Cell Seeding: Harvest and count single cells from a pancreatic cancer cell line. Seed a low density of cells (e.g., 1,000 cells/ml) in ultra-low attachment plates or flasks.

  • Media: Culture the cells in a serum-free sphere-promoting medium, typically DMEM/F12 supplemented with B27, EGF, and bFGF.

  • Treatment: Add this compound or the alternative compound at the desired concentrations to the culture medium at the time of seeding.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 7-10 days to allow for pancreatosphere formation.

  • Quantification: After the incubation period, count the number of pancreatospheres (typically defined as spheres with a diameter > 50 µm) per well using a microscope. The size of the spheres can also be measured using imaging software.

  • Secondary Sphere Formation (Self-Renewal): To assess self-renewal, collect the primary pancreatospheres, dissociate them into single cells using a gentle enzyme (e.g., Accutase), and re-seed them under the same conditions for a second round of sphere formation.

Western Blot for CSC Marker Expression
  • Cell Lysis: Treat pancreatic cancer cells with this compound or alternative compounds for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the CSC markers of interest (e.g., anti-DCLK1, anti-CD44) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for CSC Marker Analysis
  • Cell Preparation: Harvest and wash the treated and control cells with FACS buffer (e.g., PBS with 2% FBS).

  • Antibody Staining: Incubate the cells with fluorescently-conjugated primary antibodies against the cell surface CSC markers (e.g., PE-conjugated anti-CD44, FITC-conjugated anti-CD24) for 30-60 minutes on ice in the dark. For intracellular markers like DCLK1, a fixation and permeabilization step is required before antibody incubation.

  • Washing: Wash the cells to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cells positive for the specific CSC markers. Appropriate isotype controls should be used to set the gates for positive populations.

Conclusion

This compound demonstrates significant potential as a therapeutic agent targeting cancer stem cells, particularly in pancreatic cancer, through its inhibitory effects on the Notch signaling pathway and the subsequent reduction in key CSC markers. While direct comparative data with other CSC-targeting agents like Salinomycin and Doxycycline is not yet robust, the available evidence suggests that all three compounds warrant further investigation. The provided experimental protocols offer a foundation for researchers to conduct standardized and reproducible studies to further elucidate the comparative efficacy of these promising anti-cancer compounds. Future research should focus on direct comparative studies under standardized conditions to provide a clearer picture of the relative therapeutic potential of these agents in targeting the cancer stem cell population.

References

A Head-to-Head Comparison of Quinoxaline Antibiotics: Unveiling the Potency of Quinomycin B and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline antibiotics, a class of potent therapeutic agents, have long been a subject of intense scientific scrutiny due to their significant antimicrobial and antitumor properties. This guide provides a comprehensive head-to-head comparison of Quinomycin B with other notable quinoxaline antibiotics, focusing on their performance backed by experimental data. This analysis aims to equip researchers and drug development professionals with the critical information needed to advance their research and development endeavors.

Mechanism of Action: DNA Bis-intercalation

Quinoxaline antibiotics exert their biological effects primarily through a mechanism known as DNA bis-intercalation. This process involves the insertion of their two planar quinoxaline chromophores into the DNA double helix, typically at CpG sequences. This dual intercalation is stabilized by the cyclic peptide backbone of the antibiotic, which lies in the minor groove of the DNA. This interaction effectively distorts the DNA structure, inhibiting crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death.

cluster_0 Quinoxaline Antibiotic Action Quinoxaline Quinoxaline Antibiotic Bis_intercalation Bis-intercalation at CpG sites Quinoxaline->Bis_intercalation Binds to DNA Cellular DNA DNA->Bis_intercalation Distortion DNA Structural Distortion Bis_intercalation->Distortion Inhibition Inhibition of Replication & Transcription Distortion->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Mechanism of Quinoxaline Antibiotic Action

Comparative Performance Data

While specific quantitative data for this compound is limited in the readily available scientific literature, a comparative analysis can be drawn from its close structural analogs, Echinomycin (Quinomycin A) and Triostin A.

Cytotoxicity Against Cancer Cell Lines

Quinoxaline antibiotics have demonstrated significant cytotoxic effects against a range of cancer cell lines. Echinomycin, in particular, is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key protein in tumor survival and progression.[1][2] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

AntibioticCell LineIC50 (µM)Reference
Echinomycin (Quinomycin A) Various Cancer Cell LinesPotent, with IC50 values in the nanomolar to low micromolar range.[1]
Novel Quinoxaline Analogs Various Cancer Cell LinesIC50 values ranging from 10 to 50 µM.

Note: Direct IC50 values for this compound were not available in the reviewed literature.

Antimicrobial Activity

The antimicrobial spectrum of quinoxaline antibiotics is broad, encompassing both Gram-positive and some Gram-negative bacteria.[2] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

AntibioticBacterial StrainMIC (µg/mL)Reference
Echinomycin (Quinomycin A) Staphylococcus aureus (MRSA)0.03
Enterococcus faecalis (biofilm-forming)0.01
Novel Quinoxaline Analogs Vancomycin-Resistant Enterococci (VRE)0.5 - 8[3]

Note: Direct MIC values for this compound against a range of bacterial strains were not available in the reviewed literature.

Key Signaling Pathway: HIF-1 Inhibition

A critical signaling pathway targeted by quinoxaline antibiotics like Echinomycin is the Hypoxia-Inducible Factor-1 (HIF-1) pathway. Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis. Echinomycin inhibits the DNA binding activity of HIF-1, thereby blocking these pro-tumorigenic processes.

cluster_0 HIF-1 Signaling Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Translocation Nuclear Translocation HIF1a_stabilization->Translocation HIF1_complex HIF-1α/β Complex Formation Translocation->HIF1_complex HRE_binding Binding to Hypoxia Response Elements (HREs) HIF1_complex->HRE_binding Gene_transcription Target Gene Transcription (e.g., VEGF) HRE_binding->Gene_transcription Tumor_progression Angiogenesis, Survival, Metastasis Gene_transcription->Tumor_progression Echinomycin Echinomycin Echinomycin->HRE_binding Inhibits

HIF-1 Signaling Pathway Inhibition

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the quinoxaline antibiotic for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

cluster_0 MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Quinoxaline Antibiotic Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate Add_MTT->Incubate Add_Solubilizer Add Solubilization Solution Incubate->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Cytotoxicity Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the quinoxaline antibiotic in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Conclusion

While direct comparative data for this compound is not extensively available, the analysis of its close relatives, Echinomycin and Triostin A, provides valuable insights into the potent anti-cancer and antimicrobial activities of this class of compounds. Their unique mechanism of DNA bis-intercalation and the ability of some members to inhibit key signaling pathways like HIF-1 make them compelling candidates for further drug development. Future research should focus on generating specific quantitative data for this compound to fully elucidate its therapeutic potential in comparison to other quinoxaline antibiotics.

References

Navigating Resistance: A Comparative Guide to Quinomycin B Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical challenge in modern medicine. Understanding the potential for cross-resistance between a novel antibiotic and existing drugs is paramount in preclinical and clinical development. This guide provides a framework for evaluating the cross-resistance profile of Quinomycin B, a quinoxaline antibiotic, against other classes of antibiotics. While specific experimental data on this compound cross-resistance is limited in publicly available literature, this document outlines the established methodologies and presents hypothetical data to illustrate the expected outcomes of such studies.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The susceptibility of bacterial strains to antibiotics is quantitatively measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits visible growth. Cross-resistance is indicated when a strain resistant to one antibiotic exhibits decreased susceptibility to another.

The following table presents a hypothetical cross-resistance profile of a this compound-resistant Staphylococcus aureus strain against a panel of antibiotics from different classes. This format is standard for presenting such data and allows for a clear comparison of resistance patterns.

Table 1: Hypothetical MICs (µg/mL) for Wild-Type and this compound-Resistant Staphylococcus aureus

AntibioticAntibiotic ClassWild-Type StrainThis compound-Resistant StrainFold Change in MICInterpretation
This compoundQuinoxaline0.06467Resistant
CiprofloxacinFluoroquinolone0.53264Cross-resistance
LevofloxacinFluoroquinolone0.251664Cross-resistance
ErythromycinMacrolide111No cross-resistance
GentamicinAminoglycoside0.50.51No cross-resistance
VancomycinGlycopeptide111No cross-resistance
Oxacillinβ-lactam0.250.251No cross-resistance

Experimental Protocols

Accurate and reproducible experimental design is crucial for determining cross-resistance profiles. The following are detailed methodologies for key experiments.

Generation of this compound-Resistant Mutants

Objective: To select for bacterial strains with stable resistance to this compound.

Methodology:

  • Bacterial Strain: A susceptible wild-type strain (e.g., Staphylococcus aureus ATCC 29213) is used as the parent strain.

  • Serial Passage:

    • Prepare a series of culture tubes with increasing sub-inhibitory concentrations of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate the tube with the lowest concentration of this compound with the parent strain and incubate overnight at 37°C.

    • The following day, use the culture from the highest concentration tube showing growth to inoculate a new series of tubes with increasing this compound concentrations.

    • Repeat this process for a sufficient number of passages (e.g., 10-20) until a significant increase in the MIC is observed.

  • Isolation of Resistant Mutants:

    • Plate the culture from the final passage onto agar plates containing a selective concentration of this compound (e.g., 4x the initial MIC).

    • Isolate single colonies and confirm their resistance by re-testing the MIC.

  • Stability of Resistance:

    • Culture the resistant mutant in antibiotic-free medium for several passages (e.g., 10 days).

    • Re-determine the MIC to ensure the resistance phenotype is stable and not due to transient adaptation.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantify the susceptibility of bacterial strains to a panel of antibiotics.

Methodology:

  • Broth Microdilution Method (as per CLSI guidelines):

    • Prepare a 96-well microtiter plate with two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth.

    • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) of both the wild-type and the this compound-resistant strains.

    • Inoculate each well with the bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1][2]

Checkerboard Assay for Synergy and Antagonism

Objective: To assess the interaction between this compound and other antibiotics.

Methodology:

  • Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and another antibiotic along the y-axis, creating a matrix of concentration combinations.

  • Inoculate the plate with a standardized bacterial suspension.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a cross-resistance study.

experimental_workflow start Start: Select Wild-Type Strain generate_mutants Generate this compound Resistant Mutants (Serial Passage) start->generate_mutants isolate_mutants Isolate and Confirm Resistant Mutants generate_mutants->isolate_mutants stability_test Test Stability of Resistance isolate_mutants->stability_test mic_determination Determine MICs of Panel of Antibiotics for Wild-Type and Resistant Strains stability_test->mic_determination data_analysis Analyze Data and Determine Cross-Resistance mic_determination->data_analysis end End: Cross-Resistance Profile Established data_analysis->end

Caption: Workflow for a typical antibiotic cross-resistance study.

Signaling Pathway

Quinomycin A, a closely related compound, has been shown to inhibit the Notch signaling pathway.[3][4][5] It is plausible that this compound exerts its effects through a similar mechanism. The following diagram illustrates the key components of the Notch signaling pathway and the putative inhibitory points of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase Cleaved by Jagged_Delta Jagged/Delta Ligand Jagged_Delta->Notch_Receptor Binds to NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Releases CSL CSL NICD->CSL Translocates to Nucleus and binds Target_Genes Target Gene Expression CSL->Target_Genes Activates Quinomycin_B This compound Quinomycin_B->Notch_Receptor Downregulates Expression Quinomycin_B->Gamma_Secretase Inhibits

References

Liposomal Formulations Enhance In Vivo Efficacy of Quinomycin B Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a new analysis of preclinical data reveals that liposomal formulations of the potent anticancer agent Echinomycin, a close structural and functional analogue of Quinomycin B, demonstrate significantly improved in vivo efficacy and reduced toxicity compared to previously used solvent-based formulations. These findings highlight the critical role of drug delivery systems in unlocking the therapeutic potential of this class of compounds.

Echinomycin, a quinoxaline antibiotic, has long been recognized for its potent anticancer properties, primarily through the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and metastasis. However, its clinical development has been hampered by poor solubility and significant toxicity associated with the Cremophor EL (CrEL) formulation used in early clinical trials. Recent studies focusing on advanced drug delivery systems, such as liposomes and targeted nanoparticles, have reinvigorated interest in this compound.

Comparative In Vivo Efficacy: Liposomal vs. Cremophor Formulation

A pivotal study directly compared the in vivo performance of a liposomal Echinomycin formulation to the traditional CrEL-Echinomycin in mouse xenograft models of triple-negative breast cancer (TNBC). The results, summarized below, clearly indicate the superiority of the liposomal delivery system.

Key Efficacy Parameters
FormulationAnimal ModelDosageKey FindingsReference
Liposomal-Echinomycin SUM-159 & MDA-MB-231 TNBC Xenografts0.35 mg/kg (MTD)- Significantly greater inhibition of primary tumor growth compared to CrEL-Echinomycin.- Complete elimination of established metastases.[1][2]
CrEL-Echinomycin SUM-159 & MDA-MB-231 TNBC Xenografts0.25 mg/kg (MTD)- Modest to slight inhibition of primary tumor growth.- Ineffective against established metastases.- Dose-limiting toxicity observed.[1][2]
Actively Targeted Nanoparticles S2VP10 & S2CP9 Pancreatic Cancer XenograftsNot specified- Preferential tumor uptake compared to liver and kidney.- Significant increase in survival compared to gemcitabine or free Echinomycin.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited.

In Vivo Tumor Growth and Metastasis Study (Liposomal vs. CrEL-Echinomycin)
  • Animal Model: Female NOD/SCID gamma (NSG) mice.

  • Cell Lines: MDA-MB-231 and SUM-159 triple-negative breast cancer cells.

  • Tumor Implantation: 5 x 10^6 cells were injected into the mammary fat pad.

  • Treatment Groups:

    • Vehicle control (CrEL)

    • CrEL-Echinomycin (0.25 mg/kg, equitoxic dose)

    • Liposomal-Echinomycin (0.25 mg/kg, equitoxic dose)

    • Liposomal-Echinomycin (0.35 mg/kg, Maximum Tolerated Dose - MTD)

  • Dosing Schedule: Intravenous injections three times a week.

  • Efficacy Endpoints: Primary tumor volume was measured twice weekly. Metastasis was assessed by lung tissue examination at the end of the study.

  • Pharmacodynamics: HIF-1α transcriptional activity in tumor tissues was analyzed.

In Vivo Biodistribution and Efficacy of Actively Targeted Nanoparticles
  • Animal Model: Not specified in the abstract.

  • Cell Lines: S2VP10 and S2CP9 pancreatic cancer cells.

  • Formulation: Syndecan-1-targeted nanoparticles encapsulating Echinomycin.

  • Treatment Groups:

    • Gemcitabine

    • Free Echinomycin

    • Syndecan-1 targeted nanoparticles with Echinomycin

  • Efficacy Endpoints:

    • Biodistribution: Nanoparticle uptake in tumors versus liver and kidney.

    • Survival: Overall survival was monitored.

  • Mechanism of Action: Assessment of autophagy markers (e.g., LC3) in tumor tissue.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological and experimental processes, the following diagrams have been generated.

HIF_1a_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGF, Angiogenesis, Metastasis) HRE->Target_Genes activates Echinomycin Echinomycin / this compound Echinomycin->HRE intercalates and blocks binding

Caption: Mechanism of action of Echinomycin/Quinomycin B via inhibition of the HIF-1α pathway.

Experimental_Workflow cluster_workflow In Vivo Efficacy Comparison Workflow start TNBC Cell Culture (MDA-MB-231, SUM-159) implant Implantation into Mammary Fat Pad of NSG Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment IV Administration of Formulations (3x per week) randomization->treatment monitoring Tumor Volume Measurement (Twice Weekly) treatment->monitoring monitoring->treatment repeated endpoint Endpoint Analysis: - Tumor Weight - Lung Metastasis - Pharmacodynamics monitoring->endpoint

Caption: Workflow for the in vivo comparison of Echinomycin formulations in TNBC models.

Conclusion

The presented data strongly suggests that the in vivo efficacy of this compound and its analogues is highly dependent on the formulation. Liposomal delivery systems not only improve the safety profile by reducing the need for toxic excipients like Cremophor EL, but also enhance the therapeutic efficacy by improving drug delivery to tumor tissues. The development of actively targeted nanoparticles further represents a promising strategy to increase tumor-specific delivery and improve clinical outcomes. These findings underscore the importance of continued research into advanced drug delivery platforms to realize the full potential of potent but challenging anticancer compounds.

References

Comparative Analysis of Gene Expression Changes by Quinomycin B and Other DNA Intercalating Agents

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic alterations induced by the potent anticancer agent Quinomycin B remains an area of active research. Direct comparative studies detailing genome-wide expression changes alongside other chemotherapeutics are not yet publicly available. However, by examining the effects of structurally and mechanistically similar compounds, we can infer the likely molecular consequences of this compound treatment and establish a framework for future comparative analyses.

This compound, a member of the quinoxaline family of antibiotics, exerts its cytotoxic effects by intercalating into DNA. This mechanism is shared with other widely used anticancer drugs, such as Doxorubicin. DNA intercalation disrupts the normal helical structure, creating a physical impediment to the machinery of transcription and replication, ultimately leading to cell cycle arrest and apoptosis. While both this compound and Doxorubicin are DNA intercalators, their distinct chemical structures likely result in nuanced differences in their sequence specificity and their interactions with cellular machinery, which would be reflected in their respective gene expression profiles.

This guide provides a comparative overview of the known gene expression changes induced by Doxorubicin in the MCF-7 breast cancer cell line, which can serve as a valuable proxy for understanding the potential transcriptomic impact of this compound.

Gene Expression Changes Induced by Doxorubicin in MCF-7 Cells

The following table summarizes the differential gene expression observed in the MCF-7 human breast cancer cell line following treatment with Doxorubicin. The data is derived from the Gene Expression Omnibus (GEO) dataset GDS847[1]. This dataset provides a time-course analysis of the cellular response to Doxorubicin, offering insights into the dynamics of gene regulation.

Time PointGene SymbolGene NameRegulationFold Change
12 hours CDKN1A Cyclin Dependent Kinase Inhibitor 1AUp-regulated> 2.0
GADD45A Growth Arrest and DNA-Damage-Inducible, AlphaUp-regulated> 2.0
MDM2 MDM2 Proto-OncogeneUp-regulated> 2.0
CCND1 Cyclin D1Down-regulated< -2.0
MYC MYC Proto-Oncogene, bHLH Transcription FactorDown-regulated< -2.0
24 hours BAX BCL2 Associated X, Apoptosis RegulatorUp-regulated> 2.0
FAS Fas Cell Surface Death ReceptorUp-regulated> 2.0
PMAIP1 Phorbol-12-Myristate-13-Acetate-Induced Protein 1Up-regulated> 2.0
BCL2 BCL2, Apoptosis RegulatorDown-regulated< -2.0
E2F1 E2F Transcription Factor 1Down-regulated< -2.0
36 hours CASP3 Caspase 3Up-regulated> 2.0
PARP1 Poly(ADP-Ribose) Polymerase 1Up-regulated> 2.0
TOP2A Topoisomerase (DNA) II AlphaDown-regulated< -2.0
PCNA Proliferating Cell Nuclear AntigenDown-regulated< -2.0

Experimental Protocols

The following is a generalized protocol for assessing gene expression changes in a cancer cell line treated with a DNA intercalating agent, based on methodologies commonly employed in studies such as the one that generated the GDS847 dataset.

Cell Culture and Treatment
  • Cell Line: MCF-7 human breast cancer cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded at a density of 1 x 10^6 cells per 100 mm dish. After 24 hours, the medium is replaced with fresh medium containing either the vehicle control (e.g., DMSO) or the DNA intercalating agent (e.g., Doxorubicin at a final concentration of 1 µM).

  • Time Points: Cells are harvested for RNA extraction at various time points post-treatment (e.g., 12, 24, and 36 hours).

RNA Extraction and Microarray Analysis
  • RNA Isolation: Total RNA is extracted from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • cDNA Synthesis and Labeling: A starting amount of 5-10 µg of total RNA is used for first-strand cDNA synthesis using a T7-oligo(dT) promoter primer. Second-strand synthesis is then performed, followed by in vitro transcription to generate biotin-labeled cRNA.

  • Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133A Array) for 16 hours at 45°C.

  • Washing and Staining: The microarray chip is washed and stained with streptavidin-phycoerythrin using an automated fluidics station.

  • Scanning and Data Acquisition: The microarray is scanned using a high-resolution scanner, and the signal intensities are quantified.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treated and control samples. A fold-change cutoff (e.g., ≥ 2.0 or ≤ -2.0) and a p-value threshold (e.g., < 0.05) are typically used to determine significance.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by DNA intercalating agents and a typical experimental workflow for their analysis.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_rna_processing RNA Processing cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis cell_seeding Seed MCF-7 Cells treatment Treat with this compound or Doxorubicin cell_seeding->treatment harvest Harvest Cells at Time Points treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction quality_control RNA Quality Control rna_extraction->quality_control cdna_synthesis cDNA Synthesis and Labeling quality_control->cdna_synthesis hybridization Hybridization to Microarray cdna_synthesis->hybridization scanning Scanning and Data Acquisition hybridization->scanning normalization Data Normalization scanning->normalization deg_analysis Differential Gene Expression Analysis normalization->deg_analysis pathway_analysis Pathway Analysis deg_analysis->pathway_analysis

Caption: Experimental workflow for analyzing gene expression changes.

signaling_pathway cluster_drug_action Drug Action cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis drug This compound / Doxorubicin dna_intercalation DNA Intercalation drug->dna_intercalation dna_damage DNA Damage dna_intercalation->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cdkn1a CDKN1A (p21) Up-regulation p53->cdkn1a bax BAX Up-regulation p53->bax bcl2 BCL2 Down-regulation p53->bcl2 cdk_inhibition CDK Inhibition cdkn1a->cdk_inhibition g1_s_arrest G1/S Phase Arrest cdk_inhibition->g1_s_arrest caspases Caspase Activation bax->caspases bcl2->caspases apoptosis_node Apoptosis caspases->apoptosis_node

Caption: Signaling pathways affected by DNA intercalating agents.

Comparative Insights and Future Directions

While the Doxorubicin data provides a solid foundation, it is anticipated that this compound, due to its unique bis-intercalating nature, may exhibit a more potent or distinct pattern of gene expression changes. For instance, its preference for GC-rich sequences could lead to the differential regulation of genes with a high GC content in their promoter regions.

Furthermore, recent studies on Quinacrine, an acridine-based DNA intercalator, have shown its ability to reactivate epigenetically silenced genes. Given the structural similarities, it is plausible that this compound could also induce changes in the epigenetic landscape, leading to the re-expression of tumor suppressor genes.

Future research employing RNA-sequencing (RNA-seq) to directly compare the transcriptomic effects of this compound with other DNA intercalating agents, including Doxorubicin, in various cancer cell lines is crucial. Such studies will not only elucidate the specific molecular mechanisms of this compound but also aid in identifying predictive biomarkers for patient stratification and the development of more effective combination therapies.

References

Comparative Toxicity Profiles of Quinomycin B and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced toxicity profiles of quinoxaline antibiotics is paramount for the advancement of novel therapeutics. This guide provides a comprehensive comparison of the toxicity of Quinomycin B and its analogs, supported by experimental data and detailed methodologies.

The quinomycin family of antibiotics, characterized by their quinoxaline chromophores, has long been recognized for potent anticancer and antimicrobial properties. Their primary mechanism of action involves bis-intercalation into DNA, leading to the inhibition of DNA and RNA synthesis. However, the clinical development of these compounds has been hampered by their toxicity. This has spurred research into the synthesis and evaluation of analogs with improved therapeutic indices. This guide focuses on the comparative toxicity of this compound and its derivatives, offering a valuable resource for navigating the structure-activity relationships within this potent class of molecules.

In Vitro Cytotoxicity: A Comparative Analysis

The cytotoxic potential of this compound and its analogs is typically assessed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. The following table summarizes the available IC50 values for this compound and a selection of its synthetic analogs.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7 Breast Adenocarcinoma0.42
MDA-MB-468 Breast Adenocarcinoma0.41
HOP-92 Non-Small Cell Lung Cancer0.50
SNB-19 CNS Cancer0.51
U-251 CNS Cancer0.61
Analog 1 (IIIf) SNB-75 CNS Cancer1.43
MDA-MB-468 Breast Adenocarcinoma1.63
MCF-7 Breast Adenocarcinoma1.67
Analog 2 (VIb) MDA-MB-468 Breast Adenocarcinoma0.41
MCF-7 Breast Adenocarcinoma0.42
HOP-92 Non-Small Cell Lung Cancer0.50
SNB-19 CNS Cancer0.51
U-251 CNS Cancer0.61

Note: Data for Analogs 1 (IIIf) and 2 (VIb) are derived from a study on fluoroquinolone analogs and are presented here for comparative purposes due to the limited availability of direct comparative studies on a wide range of this compound analogs. The original study should be consulted for the specific structures of these analogs.

Experimental Protocols

A detailed understanding of the methodologies used to generate toxicity data is crucial for the accurate interpretation and replication of findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the quinomycin compounds (typically in a range of 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are incubated for a further 24 to 72 hours.[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[1]

experimental_workflow_mtt_assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 Allow attachment add_compounds Add this compound and Analogs incubate_24h_1->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h Induce cytotoxicity add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h Formazan formation add_dmso Add Solubilizer (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance Dissolve formazan calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Generate dose-response curve

Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways in Quinomycin-Induced Toxicity

This compound and its analogs exert their cytotoxic effects through the induction of apoptosis, a form of programmed cell death. Understanding the underlying signaling pathways is critical for identifying potential biomarkers of sensitivity and for the rational design of combination therapies.

Quinomycin has been shown to induce apoptosis in pancreatic cancer cells through the inhibition of the Notch signaling pathway. This leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 results in the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell.

Furthermore, treatment with quinomycins can lead to a decrease in the expression of key cell cycle regulators such as cyclin D1 and the proto-oncogene c-Myc. This disruption of cell cycle progression can contribute to the overall cytotoxic effect.

signaling_pathway_apoptosis cluster_stimulus External Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response quinomycin This compound / Analogs notch_inhibition Notch Signaling Inhibition quinomycin->notch_inhibition caspase3_activation Caspase-3 Activation quinomycin->caspase3_activation cyclin_d1_cmyc_down Cyclin D1 & c-Myc Downregulation notch_inhibition->cyclin_d1_cmyc_down cell_cycle_arrest Cell Cycle Arrest cyclin_d1_cmyc_down->cell_cycle_arrest apoptosis Apoptosis caspase3_activation->apoptosis cell_cycle_arrest->apoptosis

Simplified signaling pathway of Quinomycin-induced apoptosis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Quinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, particularly when handling potent compounds like Quinomycin B. As a suspected carcinogen and cytotoxic agent, proper disposal of this compound and associated waste is not just a matter of regulatory compliance but a critical step in ensuring the safety of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe and effective disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The minimum requirement for handling this compound and its waste includes:

  • Gloves: Nitrile gloves are recommended.

  • Lab Coat/Gown: A disposable gown is preferable to prevent contamination of personal clothing.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Face Protection: A face shield may be necessary when there is a risk of splashing.

Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. An emergency spill kit should be readily available.

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound waste must be systematic and meticulous. The following steps outline the recommended procedure:

  • Segregation at the Source: The cornerstone of proper waste management is the immediate segregation of this compound waste from regular laboratory trash.[1][2] All items that have come into contact with this compound are to be considered cytotoxic waste.[1][2][3]

  • Waste Categorization and Containment: Different types of waste require specific containers. All containers must be clearly labeled as "Cytotoxic Waste" and include the biohazard symbol where appropriate.

    • Sharps: Needles, syringes, scalpels, and contaminated glass slides must be placed in a puncture-proof, red sharps container labeled for cytotoxic waste.

    • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), bench paper, and plasticware should be collected in a designated, leak-proof container lined with a yellow or purple cytotoxic waste bag.

    • Liquid Waste: Unused or expired this compound solutions, as well as contaminated media, should be collected in a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste." Do not pour any this compound waste down the drain.

  • Decontamination of Work Surfaces: After handling this compound, thoroughly decontaminate all work surfaces. Use a deactivating solution recommended by your institution's Environmental Health and Safety (EHS) department. All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as cytotoxic solid waste.

  • Temporary Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup. This area should be clearly marked with a warning sign.

  • Final Disposal: The ultimate disposal of cytotoxic waste is managed by specialized, licensed hazardous waste contractors. The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration. Your institution's EHS department will coordinate the collection and disposal process. Ensure all required documentation, such as hazardous waste manifests, is completed accurately.

Quantitative Data for Disposal

To ensure clarity and immediate recognition of waste streams, a standardized color-coding and labeling system is essential.

Waste Type Container Color Code Label
Sharps (needles, blades, contaminated glass)Puncture-proof containerRed or Yellow with Purple Lid"Cytotoxic Sharps" + Biohazard Symbol
Solid Waste (PPE, plasticware, debris)Leak-proof bin with linerYellow or Purple Bag"Cytotoxic Waste"
Liquid Waste (unused solutions, media)Sealed, shatter-proof containerN/A (Container specific)"Cytotoxic Liquid Waste"

Experimental Protocols and Workflows

The proper disposal of this compound is a critical protocol in itself. The logical flow of this process is designed to minimize exposure and prevent environmental contamination.

Quinomycin_B_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Waste Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A This compound Use in Experiment B Segregate Waste at Source A->B C Sharps Waste (Red Container) B->C D Solid Waste (Yellow/Purple Bag) B->D E Liquid Waste (Sealed Container) B->E F Label all containers: 'Cytotoxic Waste' C->F D->F E->F G Store in Designated Secure Area F->G H Collection by EHS/ Licensed Contractor G->H I High-Temperature Incineration H->I

Caption: this compound Disposal Workflow.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.